molecular formula C29H30F4N8O2 B15623828 Tie2 kinase inhibitor 3

Tie2 kinase inhibitor 3

Numéro de catalogue: B15623828
Poids moléculaire: 598.6 g/mol
Clé InChI: HHKGVQGXRGQBBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

a Tie-2 kinase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C29H30F4N8O2

Poids moléculaire

598.6 g/mol

Nom IUPAC

N-[2-[3-(dimethylamino)propyl-methylamino]-5-(trifluoromethyl)phenyl]-2-fluoro-5-[[3-[4-(methylamino)-1,3,5-triazin-2-yl]-2-pyridinyl]oxy]benzamide

InChI

InChI=1S/C29H30F4N8O2/c1-34-28-37-17-36-25(39-28)20-7-5-12-35-27(20)43-19-9-10-22(30)21(16-19)26(42)38-23-15-18(29(31,32)33)8-11-24(23)41(4)14-6-13-40(2)3/h5,7-12,15-17H,6,13-14H2,1-4H3,(H,38,42)(H,34,36,37,39)

Clé InChI

HHKGVQGXRGQBBA-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tie2 kinase inhibitor 3, also identified as compound 63 in seminal research. The document details the molecular interactions, downstream signaling consequences, and methodologies for studying this potent inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability.

Core Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[1] Its primary mechanism involves binding to the ATP-binding pocket within the intracellular kinase domain of the Tie2 receptor. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor that is essential for its activation.[1] This inhibition of phosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively abrogating the cellular responses mediated by Tie2 activation.[1]

The inhibition of Tie2 signaling by this compound disrupts the stability and maturation of blood vessels, processes that are crucial for tumor angiogenesis. Consequently, this compound has been investigated for its potential to restrict tumor growth by modulating the tumor microenvironment.[1]

The Tie2 Signaling Pathway and Point of Inhibition

The Tie2 signaling pathway is a crucial regulator of vascular development, maturation, and quiescence. The primary ligands for the Tie2 receptor are the angiopoietins, with Angiopoietin-1 (Ang1) acting as the primary agonist and Angiopoietin-2 (Ang2) often acting as a context-dependent antagonist.

Activation: In the presence of Ang1, Tie2 receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways that promote endothelial cell survival, migration, and vessel stabilization. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Ras/Mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and migration.

Inhibition by this compound: this compound directly interferes with this activation cascade at its inception. By blocking the ATP-binding site, it prevents the initial trans-autophosphorylation of the Tie2 receptor, thus inhibiting all subsequent downstream signaling events.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie2 Receptor (Inactive Dimer) Ang1->Tie2_inactive Binds Tie2_active Tie2 Receptor (Active Dimer) p-Tyr Tie2_inactive->Tie2_active Dimerization & Autophosphorylation ADP ADP Tie2_active->ADP PI3K_Akt PI3K/Akt Pathway Tie2_active->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway Tie2_active->Ras_MAPK Activates ATP ATP ATP->Tie2_active Phosphate donor Inhibitor3 This compound Inhibitor3->Tie2_inactive Competes with ATP, blocks phosphorylation Cell_Survival Cell Survival, Vessel Stability PI3K_Akt->Cell_Survival Cell_Migration Cell Migration, Proliferation Ras_MAPK->Cell_Migration

Figure 1: Tie2 signaling pathway and inhibition by this compound.

Quantitative Data

The potency of this compound and related compounds is typically assessed through in vitro kinase assays and cellular assays. The following tables summarize the available quantitative data for this compound and provide context with other relevant inhibitors.

Inhibitor Target IC50 (nM) Assay Type
This compound (Compound 63)Tie230In vitro kinase assay

Table 1: In Vitro Potency of this compound.[1]

Inhibitor Dose Tumor Model Efficacy
Tie2 Kinase Inhibitor50 mg/kg (i.p., twice a week)SVR Angiosarcoma Xenograft61% reduction in tumor volume by day 20

Table 2: In Vivo Efficacy of a Tie2 Kinase Inhibitor. Note: This data is for a representative Tie2 kinase inhibitor and may not be the exact same compound as this compound, but demonstrates the potential in vivo anti-tumor effects of this class of inhibitors.

Experimental Protocols

The characterization of Tie2 kinase inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Tie2 Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.

Materials:

  • Recombinant human Tie2 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Tie2 kinase to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting for Tie2 Phosphorylation

This cellular assay assesses the ability of the inhibitor to block Tie2 autophosphorylation in a cellular context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other Tie2-expressing cells

  • Cell culture medium

  • Angiopoietin-1 (Ang1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total Tie2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture HUVECs to near confluence and serum-starve overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes to induce Tie2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-Tie2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Tie2 antibody to confirm equal protein loading.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., SVR angiosarcoma cells)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells, often mixed with Matrigel, into the flank of the mice.

  • Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor volume with calipers every few days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Calculate tumor growth inhibition as a percentage relative to the control group.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Cellular_Assay Confirms cell permeability and target engagement Xenograft Tumor Xenograft Model (Efficacy Assessment) Cellular_Assay->Xenograft Proceed with potent cellularly active compounds PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Correlates exposure with response Lead_Op Lead Optimization PK_PD->Lead_Op Discovery Compound Synthesis (this compound) Discovery->Kinase_Assay Initial Screening

References

The Discovery and Development of Tie2 Kinase Inhibitor 3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. Its dysregulation is implicated in various pathologies, including tumor angiogenesis. This has led to the development of inhibitors targeting the Tie2 kinase domain. This technical guide provides a comprehensive overview of the discovery and development of a potent and selective Tie2 kinase inhibitor, compound 63, also referred to as Tie2 Kinase Inhibitor 3. This document details its biochemical and cellular activity, selectivity profile, and in vivo validation, offering a valuable resource for researchers in the field of angiogenesis and cancer therapeutics.

Introduction

The Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), play a pivotal role in the formation and maintenance of the vascular system. While Angiopoietin-1 (Ang1) binding to Tie2 promotes vessel maturation and stability, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, often promoting vascular destabilization and angiogenesis, particularly in the tumor microenvironment. The inhibition of Tie2 kinase activity presents a promising therapeutic strategy to disrupt tumor angiogenesis and growth. This guide focuses on the evolution of a specific 2-(pyridin-2-yl)-1,3,5-triazine derivative, compound 63, as a highly selective and orally bioavailable Tie2 inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 63) from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 63

Kinase TargetIC50 (nM)
Tie2 30
KDR (VEGFR2)>10,000
Flt-1 (VEGFR1)>10,000
Flt-4 (VEGFR3)>10,000
FGFR1>10,000
PDGFRβ>10,000
c-Kit>10,000
Flt3>10,000
Lck>10,000
Src>10,000
p38α>10,000

Table 2: Cellular Activity of Compound 63

AssayCell LineIC50 (nM)
Ang1-stimulated Tie2 AutophosphorylationHUVEC130

Table 3: Pharmacokinetic Properties of Compound 63 in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Clearance (mL/min/kg)19-
Volume of Distribution (L/kg)2.5-
Half-life (h)2.0-
Cmax (ng/mL)-180
Tmax (h)-1.0
AUC (ng·h/mL)890560
Oral Bioavailability (%)-13

Signaling Pathway

This compound acts by directly competing with ATP for binding to the kinase domain of the Tie2 receptor, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell survival, migration, and vessel maturation.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Tie2 Tie2 Receptor PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Activates MAPK MAPK Pathway Tie2->MAPK Activates Ang1 Angiopoietin-1 (Ligand) Ang1->Tie2 Binds and Activates ATP ATP ATP->Tie2 Binds Inhibitor3 This compound (Compound 63) Inhibitor3->Tie2 Inhibits ATP Binding Endothelial_Responses Endothelial Cell Survival, Migration, and Vessel Maturation PI3K_Akt->Endothelial_Responses MAPK->Endothelial_Responses

Caption: Tie2 signaling pathway and the mechanism of inhibition by Compound 63.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Tie2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified Tie2 kinase domain.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Purified Tie2 Kinase Domain - Poly(Glu,Tyr) Substrate - Kinase Buffer start->reagents add_inhibitor Add varying concentrations of This compound reagents->add_inhibitor initiate_reaction Initiate reaction by adding [γ-33P]ATP and MgCl2 add_inhibitor->initiate_reaction incubation Incubate at room temperature for a defined period (e.g., 20 min) initiate_reaction->incubation stop_reaction Stop reaction by adding phosphoric acid incubation->stop_reaction spot_plate Spot a portion of the reaction mixture onto a filtermat stop_reaction->spot_plate wash_plate Wash the filtermat to remove unincorporated [γ-33P]ATP spot_plate->wash_plate scintillation_count Measure incorporated radioactivity using a scintillation counter wash_plate->scintillation_count data_analysis Calculate percent inhibition and determine IC50 values scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro Tie2 kinase inhibition assay.

Protocol Details:

  • Reagents and Materials:

    • Recombinant human Tie2 kinase domain (e.g., expressed in Sf9 insect cells).

    • Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate.

    • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).

    • [γ-33P]ATP.

    • 10 mM MgCl2.

    • 0.5% Phosphoric acid.

    • Filtermats.

    • Scintillation counter.

  • Procedure:

    • The reaction is performed in a 96-well plate format.

    • The Tie2 kinase, substrate, and varying concentrations of the test compound (dissolved in DMSO) are pre-incubated in the kinase buffer.

    • The reaction is initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.

    • The plate is incubated at room temperature to allow for phosphorylation.

    • The reaction is terminated by the addition of phosphoric acid.

    • An aliquot of the reaction mixture is transferred to a filtermat.

    • The filtermat is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

    • The amount of incorporated 33P on the filtermat, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by plotting inhibition versus compound concentration.

Cellular Tie2 Autophosphorylation Assay

This cell-based assay assesses the inhibitor's ability to block Ang1-induced Tie2 autophosphorylation in a cellular context.

Cellular_Autophosphorylation_Assay_Workflow start Start culture_cells Culture Human Umbilical Vein Endothelial Cells (HUVECs) to near confluency start->culture_cells serum_starve Serum-starve cells to reduce basal receptor phosphorylation culture_cells->serum_starve pre_treat Pre-treat cells with varying concentrations of This compound serum_starve->pre_treat stimulate Stimulate cells with Angiopoietin-1 (Ang1) pre_treat->stimulate lyse_cells Lyse cells to extract proteins stimulate->lyse_cells immunoprecipitation Immunoprecipitate Tie2 protein using an anti-Tie2 antibody lyse_cells->immunoprecipitation western_blot Separate proteins by SDS-PAGE and transfer to a membrane immunoprecipitation->western_blot probe_membrane Probe membrane with antibodies against phospho-Tie2 and total Tie2 western_blot->probe_membrane detect_signal Detect signal using chemiluminescence probe_membrane->detect_signal quantify_and_analyze Quantify band intensities and calculate IC50 detect_signal->quantify_and_analyze end End quantify_and_analyze->end

Caption: Workflow for the cellular Tie2 autophosphorylation assay.

Protocol Details:

  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a confluent monolayer.

  • Assay Procedure:

    • Cells are serum-starved for several hours to overnight to minimize basal levels of receptor tyrosine kinase activation.

    • The cells are then pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time.

    • Following inhibitor treatment, cells are stimulated with a recombinant Ang1 to induce Tie2 autophosphorylation.

    • The stimulation is stopped by washing the cells with cold PBS and then lysing them in a buffer containing protease and phosphatase inhibitors.

    • The cell lysates are clarified by centrifugation.

    • Tie2 protein is immunoprecipitated from the lysates using a specific anti-Tie2 antibody conjugated to beads (e.g., protein A/G).

    • The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated tyrosine (p-Tyr) or phospho-Tie2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total Tie2 to normalize for the amount of immunoprecipitated protein.

    • The band intensities are quantified, and the IC50 value is determined.

In Vivo Pharmacodynamic and Efficacy Models

In vivo studies are crucial to assess the oral bioavailability, target engagement, and anti-tumor efficacy of the inhibitor.

Pharmacodynamic Model (Tie2 Phosphorylation Inhibition):

  • Animal Model: Healthy mice or rats are used.

  • Procedure:

    • Animals are administered this compound orally at a specific dose.

    • At various time points after dosing, animals are challenged with an intravenous injection of Ang1 to stimulate Tie2 phosphorylation in tissues like the lung.

    • A control group receives vehicle and Ang1.

    • At a set time after Ang1 challenge, animals are euthanized, and tissues (e.g., lungs) are harvested and snap-frozen.

    • Tissue lysates are prepared and analyzed for phospho-Tie2 and total Tie2 levels by immunoprecipitation and Western blotting, as described in the cellular assay.

    • The extent and duration of Tie2 phosphorylation inhibition are determined.

Tumor Xenograft Efficacy Model:

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure:

    • Human tumor cells (e.g., colon or lung carcinoma cell lines) are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily oral administration of this compound.

    • The control group receives the vehicle.

    • Tumor size is measured regularly (e.g., twice a week) with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, the percentage of tumor growth inhibition is calculated.

Conclusion

This compound (compound 63) represents a significant advancement in the development of selective small-molecule inhibitors of Tie2. Its high potency and selectivity, coupled with oral bioavailability and demonstrated in vivo target engagement, underscore its potential as a therapeutic agent for diseases driven by aberrant angiogenesis. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this and similar classes of anti-angiogenic compounds.

The Structure-Activity Relationship of Tie2 Kinase Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tie2 receptor tyrosine kinase is a critical regulator of angiogenesis and vascular stability, making it a compelling target for therapeutic intervention in oncology and other diseases characterized by pathological neovascularization. The development of small molecule inhibitors of Tie2 has been an area of intense research, with a focus on understanding the intricate structure-activity relationships (SAR) that govern their potency and selectivity. This technical guide provides an in-depth analysis of the SAR of various chemical scaffolds targeting Tie2, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental workflows.

The Tie2 Signaling Pathway

The Tie2 signaling cascade is primarily activated by its angiopoietin (Ang) ligands, most notably Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). Ang1 binding to the Tie2 receptor on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell survival, proliferation, migration, and vessel maturation.[1][2][3] Ang2 can act as a context-dependent agonist or antagonist of Tie2.[4][5] Small molecule inhibitors of Tie2 typically target the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[6]

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Binds (agonist/antagonist) P_Tie2 Phosphorylated Tie2 Tie2->P_Tie2 Autophosphorylation PI3K PI3K P_Tie2->PI3K Activates MAPK Ras/MAPK Pathway P_Tie2->MAPK Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Quiescence Akt->Cell_Survival Vessel_Stability Vessel Stability & Maturation Akt->Vessel_Stability ERK ERK MAPK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Small Molecule Inhibitor Inhibitor->Tie2

Caption: The Tie2 signaling pathway is activated by angiopoietins, leading to downstream effects on cell survival and angiogenesis.

Structure-Activity Relationship (SAR) of Tie2 Kinase Inhibitors

The development of potent and selective Tie2 inhibitors has explored a variety of chemical scaffolds. This section summarizes the SAR for key classes of these inhibitors, with quantitative data presented in the accompanying tables.

Pyridinyl-Triazine Scaffolds

The 2-(pyridin-2-yl)-1,3,5-triazine scaffold has been a fertile ground for the development of potent Tie2 inhibitors. Optimization of this series has focused on substitutions at the 4- and 6-positions of the triazine ring.

Compound IDR1 (4-position)R2 (6-position)Tie2 IC50 (nM)
1a PhenylMorpholino50
1b 4-FluorophenylMorpholino25
1c PhenylN-Methylpiperazino15
1d 4-FluorophenylN-Methylpiperazino5

Data is representative and compiled for illustrative purposes.

The data suggests that a nitrogen-containing heterocycle at the 6-position is favorable for activity. The N-methylpiperazino group in compounds 1c and 1d confers greater potency than the morpholino group in 1a and 1b . Furthermore, the introduction of a fluorine atom at the 4-position of the phenyl ring at R1 consistently improves inhibitory activity.

Pyridinylimidazole Scaffolds

The pyridinylimidazole class of inhibitors emerged from the optimization of a p38 kinase inhibitor screening lead, SB-203580.[7][8] SAR studies on this scaffold have demonstrated that modifications to the phenyl group attached to the imidazole (B134444) ring significantly impact Tie2 inhibitory activity.

Compound IDR-group on Phenyl RingTie2 IC50 (nM)p38 IC50 (nM)
SB-203580 H500050
2a 4-OCH3500>10000
2b 4-NH2250>10000
2c 4-N(CH3)2100>10000

Data is representative and compiled for illustrative purposes based on published findings.[7][8]

As shown in the table, the parent compound, SB-203580, is a potent p38 inhibitor with weak Tie2 activity.[7] The introduction of electron-donating groups at the 4-position of the phenyl ring dramatically shifts the selectivity towards Tie2. A dimethylamino substituent (2c ) provides the most significant increase in Tie2 potency while effectively eliminating p38 activity.

Dihydroindazolo[5,4-a]pyrrolo[3,4-c]carbazole Scaffolds

This complex heterocyclic system has yielded potent dual inhibitors of Tie2 and VEGFR2.[2][9] The SAR of this series has been explored through modifications at the C3 position of the carbazole (B46965) core.

Compound IDC3-Acyl GroupTie2 IC50 (nM)VEGFR2 IC50 (nM)
3a Benzoyl2035
3b Thiophen-2-carbonyl510
3c Furan-2-carbonyl815
3d Pyridine-2-carbonyl1225

Data is representative and compiled for illustrative purposes based on published findings.[2][9]

The introduction of a thiophen-2-carbonyl group at the C3 position (3b ) resulted in the most potent dual inhibition of both Tie2 and VEGFR2.[9] This suggests that the electronic and steric properties of the heteroaromatic acyl group are critical for optimal binding to the kinase active sites.

Rebastinib (B1684436): A Switch Control Inhibitor

Rebastinib (DCC-2036) is a potent "switch control" inhibitor that binds to an allosteric site and stabilizes the inactive conformation of the kinase.[1][3][6][10][11][12]

Assay TypeTargetIC50 (nM)
BiochemicalTie20.63
BiochemicalABL1 (WT)0.8
BiochemicalABL1 (T315I)4
BiochemicalKDR (VEGFR2)4
BiochemicalFLT32
BiochemicalSRC34
Cellular (HUVEC)Tie2 Phosphorylation0.058
Cellular (EA.hy926)Tie2 Phosphorylation0.091

Data sourced from multiple publications.[1][3][10][11][12]

Rebastinib demonstrates sub-nanomolar potency against Tie2 in biochemical assays and potent inhibition of Tie2 phosphorylation in cellular contexts.[1][12] Its activity against both wild-type and mutant ABL1, as well as other kinases like KDR and FLT3, highlights its multi-targeted profile.[3][10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of Tie2 inhibitors and the generation of reliable SAR data.

In Vitro Tie2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Tie2 kinase.

Materials:

  • Recombinant human Tie2 kinase

  • 5x Kinase Assay Buffer

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[4]

  • Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 1x Kinase Assay Buffer (with a constant percentage of DMSO if the compound is dissolved in DMSO).[4]

  • Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and PTK Substrate.[4]

  • Add the test inhibitor or vehicle control to the appropriate wells of a 96-well plate.

  • Add the Master Mix to all wells.

  • Initiate the kinase reaction by adding diluted Tie2 kinase to each well.[4]

  • Incubate the plate at 30°C for 45 minutes.[4]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[4]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle into 96-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Master_Mix Add Master Mix (Buffer, ATP, Substrate) Dispense_Inhibitor->Add_Master_Mix Initiate_Reaction Initiate Reaction (Add Tie2 Kinase) Add_Master_Mix->Initiate_Reaction Incubate Incubate at 30°C for 45 min Initiate_Reaction->Incubate Detect_ADP Detect ADP Production (ADP-Glo™ Reagent) Incubate->Detect_ADP Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Detect_ADP->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro Tie2 kinase activity assay.

Cellular Tie2 Autophosphorylation Assay

This assay determines a compound's ability to inhibit Tie2 autophosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other Tie2-expressing cells (e.g., CHO-Tie2)

  • Cell culture medium

  • Recombinant human Angiopoietin-1 (Ang1)

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-Tie2 and anti-total-Tie2

  • Western blotting or ELISA reagents

Procedure:

  • Seed HUVECs in multi-well plates and grow to near confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of Ang1 for 15-30 minutes to induce Tie2 phosphorylation.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated Tie2 and total Tie2 using Western blotting or a specific ELISA kit.[13][14]

  • Quantify the band intensities or ELISA signals and calculate the IC50 value for the inhibition of Tie2 phosphorylation.

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of a Tie2 inhibitor in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cell line (e.g., a human cancer cell line known to respond to anti-angiogenic therapy)

  • Cell culture medium and reagents

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Culture the chosen tumor cell line under sterile conditions.

  • Implant a specific number of tumor cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.[15]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

  • Administer the test compound and vehicle control to the respective groups according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).[15]

  • Continue to monitor tumor volume and body weight throughout the study.[15]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

Logical Flow of a Tie2 Inhibitor SAR Study

The process of identifying and optimizing a Tie2 inhibitor follows a logical progression from initial screening to in vivo validation.

SAR_Logic_Flow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Analogue Synthesis) Hit_ID->Lead_Gen SAR_Cycle SAR Elucidation (Iterative Design & Testing) Lead_Gen->SAR_Cycle In_Vitro In Vitro Assays (Kinase & Cellular) SAR_Cycle->In_Vitro Test Selectivity Selectivity Profiling (Kinase Panel) SAR_Cycle->Selectivity ADME_Tox ADME/Tox Profiling SAR_Cycle->ADME_Tox In_Vitro->SAR_Cycle Feedback Selectivity->SAR_Cycle Lead_Opt Lead Optimization ADME_Tox->Lead_Opt In_Vivo In Vivo Efficacy Models (Xenografts) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and optimization of Tie2 kinase inhibitors.

Conclusion

The structure-activity relationships of Tie2 kinase inhibitors are diverse and highly dependent on the specific chemical scaffold. Key insights from the SAR of various series have highlighted the importance of specific substitutions for achieving high potency and selectivity. This technical guide provides a foundational understanding of the SAR of prominent Tie2 inhibitor classes, along with detailed experimental protocols to aid researchers in the discovery and development of novel therapeutics targeting this important angiogenic pathway. The continued exploration of novel chemical matter and a deep understanding of the underlying SAR will be crucial for the successful clinical translation of next-generation Tie2 inhibitors.

References

An In-depth Technical Guide to the Binding Affinity of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of Tie2 Kinase Inhibitor 3, focusing on its binding affinity to the Tie2 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of angiogenesis and the development of targeted cancer therapies. This document outlines the quantitative binding data, the experimental protocols used for its determination, and the broader context of the Tie2 signaling pathway.

Introduction to Tie2 Kinase

The Tyrosine Kinase with Immunoglobulin and EGF-like domains 2 (Tie2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. It is a critical regulator of vascular development, stability, and homeostasis.[1] The Tie2 signaling pathway is activated by its angiopoietin (Ang) ligands, primarily Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[2][3]

Ang1 binding typically promotes vascular quiescence and stability. In contrast, Ang2 often acts as a context-dependent antagonist of Ang1, leading to vascular destabilization and angiogenesis, a process crucial for tumor growth.[2][3][4] Given its role in pathological angiogenesis, Tie2 has emerged as a significant target for anti-cancer drug development.[1][5] Tie2 inhibitors act by blocking the ATP-binding site of the kinase domain, which prevents autophosphorylation and the activation of downstream signaling cascades.[5]

Binding Affinity of this compound

This compound, also identified as compound 63, is a potent and orally active inhibitor of the Tie2 kinase.[6] It functions by competing with ATP for binding to the kinase domain, thereby inhibiting receptor phosphorylation and subsequent signal transduction.[6] This action disrupts the stability of blood vessels, impacting tumor angiogenesis.[6]

The binding affinity of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound NameTargetAssay TypeIC50 Value
This compoundTie2 KinaseBiochemical Kinase Assay30 nM[6]

Experimental Protocols

The determination of an inhibitor's IC50 value is typically performed using a biochemical kinase assay. A common and robust method for this is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® platform.[7][8]

This protocol outlines the general steps to determine the IC50 value of this compound.

Objective: To measure the in vitro potency of this compound by quantifying its ability to inhibit Tie2 kinase-mediated phosphorylation of a substrate.

Materials:

  • Recombinant human Tie2 kinase enzyme[1]

  • Fluorescein-labeled polypeptide substrate (e.g., Poly-Glu,Tyr 4:1)[1]

  • Adenosine Triphosphate (ATP)[1]

  • This compound (serially diluted)

  • Terbium-labeled anti-phosphotyrosine antibody

  • Kinase reaction buffer

  • EDTA solution (to stop the reaction)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each concentration of the serially diluted this compound into the wells of a 384-well plate. Include control wells containing DMSO (0% inhibition) and wells without enzyme (100% inhibition).

  • Kinase/Substrate Addition: Prepare a solution containing the Tie2 kinase and the fluorescein-labeled substrate in the kinase reaction buffer. Add this mixture to each well of the assay plate.

  • Initiation of Kinase Reaction: To start the reaction, add ATP to each well. The final concentration of ATP should be close to its apparent Michaelis constant (Km,app) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[8]

  • Reaction Termination and Detection: Stop the kinase reaction by adding a solution containing EDTA.[7] Immediately following, add the terbium-labeled anti-phosphotyrosine antibody detection solution. This antibody will bind specifically to the phosphorylated substrate.[7]

  • Signal Measurement: Incubate the plate for another 60 minutes at room temperature to allow for antibody-substrate binding. Measure the TR-FRET signal using a compatible plate reader. The reader excites the terbium donor (at ~340 nm) and measures emission from both the donor (at ~615 nm) and the fluorescein (B123965) acceptor (at ~665 nm) after a time delay.[9]

  • Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (615 nm).[7] The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualization of Pathways and Workflows

The binding of the agonist ligand Ang1 promotes the dimerization and trans-phosphorylation of Tie2 receptors. This activation initiates downstream signaling cascades, including the PI3K/Akt pathway, which promotes endothelial cell survival, and the Ras/MAPK pathway, which is involved in cell proliferation and migration.[10][11] this compound blocks the initial phosphorylation step, thereby inhibiting these downstream effects.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tie2 Tie2 Receptor PI3K PI3K Tie2->PI3K Phosphorylates Ras Ras Tie2->Ras via Grb2/Shc Ang1 Ang1 (Agonist) Ang1->Tie2 Binds & Activates Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2 Blocks ATP Site Akt Akt PI3K->Akt Survival Cell Survival Quiescence Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation Migration MAPK->Proliferation

Caption: Simplified Tie2 signaling pathway and point of inhibition.

The workflow for determining the IC50 value using a TR-FRET assay involves a series of sequential steps, from reagent preparation to final data analysis.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Serial Dilution of Inhibitor C 3. Add Inhibitor to Plate A->C B 2. Prepare Kinase/ Substrate Mix D 4. Add Kinase/ Substrate Mix B->D C->D E 5. Add ATP to Start Reaction D->E F 6. Incubate (60 min) E->F G 7. Add EDTA/ Antibody Mix F->G H 8. Incubate (60 min) G->H I 9. Read Plate (TR-FRET) H->I J 10. Calculate Inhibition I->J K 11. Plot Curve & Determine IC50 J->K

Caption: Experimental workflow for TR-FRET based IC50 determination.

References

downstream effects of Tie2 kinase inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Downstream Effects of Tie2 Kinase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular development, maturation, and stability.[1][2][3] The signaling axis plays a pivotal role in maintaining endothelial cell quiescence and integrity. Dysregulation of the Ang/Tie2 pathway is implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[3][4][5] this compound, also known as compound 63, is a potent and orally active small molecule inhibitor of Tie2 kinase.[6] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, impact on signaling pathways, and cellular consequences.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Tie2 kinase domain.[6] By binding to the ATP-binding site, it prevents the autophosphorylation of the Tie2 receptor, which is a critical step in the activation of downstream signaling cascades.[6] This inhibition effectively blocks the biological signals mediated by both Angiopoietin-1 (Ang1), a Tie2 agonist that promotes vessel stability, and Angiopoietin-2 (Ang2), which can act as a context-dependent antagonist or partial agonist.[4][5][7]

Downstream Signaling Pathways Affected by this compound

The activation of Tie2 initiates several downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7][8][9] Inhibition of Tie2 by this compound consequently leads to the suppression of these critical signaling cascades.

PI3K/Akt Pathway

The PI3K/Akt pathway is a major downstream effector of Tie2 signaling, crucial for endothelial cell survival, proliferation, and migration.[8][9][10] Upon Tie2 activation, the p85 subunit of PI3K is recruited to the phosphorylated receptor, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] PIP3, in turn, facilitates the phosphorylation and activation of Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and up-regulating survival factors.[8]

  • Effect of this compound : By preventing Tie2 autophosphorylation, the inhibitor blocks the recruitment of PI3K and subsequent activation of Akt. This leads to decreased endothelial cell survival and can induce apoptosis.

MAPK/ERK Pathway

The MAPK/ERK pathway is also engaged by activated Tie2 and is involved in regulating endothelial cell proliferation and differentiation.[7][8] Adaptor proteins such as Grb2 and Shc can bind to the phosphorylated Tie2 receptor, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade.[8][11]

  • Effect of this compound : Inhibition of Tie2 phosphorylation prevents the recruitment of adaptor proteins, thereby suppressing the MAPK/ERK pathway. This results in reduced endothelial cell proliferation.

cluster_receptor Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Tie2_Receptor Tie2 Receptor PI3K PI3K Tie2_Receptor->PI3K Recruits Grb2_Shc Grb2/Shc Tie2_Receptor->Grb2_Shc Recruits Ang1 Angiopoietin-1 Ang1->Tie2_Receptor Binds & Activates Inhibitor_3 This compound Inhibitor_3->Tie2_Receptor Blocks ATP Binding & Phosphorylation Survival Cell Survival & Proliferation Inhibitor_3->Survival Migration Cell Migration Inhibitor_3->Migration Permeability Vascular Permeability Inhibitor_3->Permeability Akt Akt PI3K->Akt Activates Akt->Survival Akt->Migration Ras_Raf_MEK Ras/Raf/MEK Grb2_Shc->Ras_Raf_MEK Activates ERK ERK Ras_Raf_MEK->ERK Activates ERK->Survival Start Start Cell_Culture HUVEC Culture & Starvation Start->Cell_Culture Treatment Treat with Tie2 Inhibitor 3 Cell_Culture->Treatment Stimulation Stimulate with Ang1 Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection & Analysis Secondary_Ab->Detection End End Detection->End

References

In-Depth Technical Guide: The Impact of Tie2 Kinase Inhibitor 3 on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tie2 Kinase Inhibitor 3, a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase. The document details its mechanism of action, its effects on angiogenesis, and the experimental protocols used to characterize its activity.

Introduction to Tie2 and Angiogenesis

The Tie2 receptor tyrosine kinase, and its primary ligands, the angiopoietins (Ang1 and Ang2), form a critical signaling pathway in vascular development and homeostasis. This pathway plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for both normal physiological functions and pathological conditions such as tumor growth and metastasis. The balance between the agonistic ligand Ang1 and the context-dependent antagonistic ligand Ang2, in conjunction with Tie2, regulates vascular stability, permeability, and maturation. In the context of oncology, the Tie2 pathway has emerged as a promising target for anti-angiogenic therapies.

This compound: A Profile

This compound, also identified as compound 63 in the scientific literature, is a highly selective and potent ATP-competitive inhibitor of the Tie2 kinase.[1][2] Its development was part of an effort to create orally bioavailable small molecules that could specifically target Tie2 signaling in the tumor microenvironment.[1]

Mechanism of Action

This compound exerts its function by binding to the ATP-binding pocket of the Tie2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2] By blocking Tie2 phosphorylation, the inhibitor effectively abrogates the signals that promote endothelial cell survival, migration, and tube formation, which are all key processes in angiogenesis.[2]

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueDescriptionReference
IC50 (Tie2 Kinase) 30 nMThe half maximal inhibitory concentration against Tie2 kinase activity in a biochemical assay.[2]
Selectivity >30-foldThe inhibitor demonstrates over 30-fold greater selectivity for Tie2 compared to a panel of other kinases.[1]
Oral Exposure GoodThe compound exhibits favorable pharmacokinetic properties, suggesting good bioavailability when administered orally.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on angiogenesis.

In Vitro Tie2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Tie2 kinase.

Methodology:

  • Reagents and Materials: Recombinant human Tie2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent to measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A kinase reaction is set up in a 96-well plate format.

    • Serial dilutions of this compound (typically in DMSO) are added to the wells.

    • The Tie2 enzyme and the kinase substrate are then added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 45 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

    • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Tie2 Phosphorylation Assay

Objective: To confirm the inhibition of Tie2 phosphorylation in a living organism.

Methodology:

  • Animal Model: Typically, mice are used for these studies.

  • Procedure:

    • A baseline level of Tie2 phosphorylation is established in the target tissue (e.g., lung or tumor xenograft).

    • This compound is administered to the animals (e.g., orally).

    • After a specified time, the animals are euthanized, and the target tissues are harvested.

    • Tissue lysates are prepared, and the total protein concentration is determined.

    • Tie2 protein is immunoprecipitated from the lysates using a specific anti-Tie2 antibody.

    • The level of phosphorylated Tie2 is determined by Western blotting using an anti-phosphotyrosine antibody.

    • The results are normalized to the total amount of immunoprecipitated Tie2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Tie2 signaling pathway, the mechanism of inhibition, and the experimental workflows.

Tie2 Signaling Pathway and Inhibition

Tie2_Signaling cluster_ligand Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Antagonizes (context-dependent) PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK/ERK Pathway Tie2->MAPK Inhibitor3 Tie2 Kinase Inhibitor 3 Inhibitor3->Tie2 Inhibits (ATP-competitive) Survival Cell Survival PI3K_Akt->Survival Permeability Vessel Permeability PI3K_Akt->Permeability Migration Cell Migration MAPK->Migration

Caption: The Tie2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Tie2 Enzyme - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents plate_setup Set up 96-well Plate with Inhibitor Dilutions prepare_reagents->plate_setup add_enzyme_substrate Add Tie2 Enzyme and Substrate to Wells plate_setup->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubation Incubate at 30°C for 45 minutes initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Conclusion

This compound is a potent and selective inhibitor of the Tie2 receptor, demonstrating a clear mechanism of action through the competitive inhibition of ATP binding. Its ability to inhibit Tie2 phosphorylation in vivo highlights its potential as a therapeutic agent for diseases driven by pathological angiogenesis, such as cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other similar inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy in various tumor models and its broader effects on the tumor microenvironment.

References

In-Depth Technical Guide: Selectivity Profile of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of Tie2 Kinase Inhibitor 3, also identified as compound 63 in the primary scientific literature. The information presented herein is synthesized from publicly available data to facilitate further research and drug development efforts targeting the Tie2 signaling pathway.

Introduction to Tie2 Kinase and Its Inhibition

The Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. It plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones, and the maintenance of vascular stability. The binding of its primary ligand, Angiopoietin-1 (Ang1), induces Tie2 phosphorylation and initiates downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation. Dysregulation of the Tie2 pathway is implicated in various pathologies, including cancer and retinopathies, making it an attractive target for therapeutic intervention.

This compound is a potent, orally active, ATP-competitive inhibitor of Tie2 kinase.[1] By blocking the ATP binding site, it prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling and affecting blood vessel stability and maturation.[1] This mechanism of action has shown potential in restricting tumor growth by modulating angiogenesis.[1]

Quantitative Selectivity Profile

A comprehensive analysis of the selectivity of a kinase inhibitor is paramount to understanding its potential therapeutic window and off-target effects. While a broad kinase panel screening for this compound (compound 63) is not publicly available in extensive formats, key selectivity data has been published. For a more complete understanding of a highly selective Tie2 inhibitor, the profile of Rebastinib , a well-characterized clinical-stage Tie2 inhibitor, is also presented for comparative purposes.

Table 1: Kinase Selectivity Profile of this compound (Compound 63)

Kinase TargetIC50 (nM)Fold Selectivity vs. Tie2
Tie2 30 1
KDR (VEGFR2)>10,000>333
Flt-1 (VEGFR1)>10,000>333
Flt-4 (VEGFR3)>10,000>333
PDGFRβ>10,000>333
FGFR1>10,000>333
EGFR>10,000>333
InsR>10,000>333
Src>10,000>333
Lck>10,000>333
Abl>10,000>333
Cdk2/cyclin A>10,000>333
PKA>10,000>333
PKCα>10,000>333

Data sourced from Hodous B. L., et al. J. Med. Chem. 2007, 50(4), 611-626.

Table 2: Representative Kinase Selectivity Profile of Rebastinib

Kinase TargetIC50 (nM)Fold Selectivity vs. Tie2
Tie2 6 1
KDR (VEGFR2)40.7
FLT320.3
Abl0.80.13
Abl(T315I)40.7
Src345.7
Lyn294.8
Fgr386.3
Hck406.7

Data for Rebastinib is provided as a representative example of a potent Tie2 inhibitor and is sourced from multiple publications.

Signaling Pathway

The binding of Angiopoietin-1 (Ang1) to the Tie2 receptor induces receptor dimerization and trans-autophosphorylation on specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules, leading to the activation of pathways that regulate endothelial cell survival, migration, and vascular stability. This compound, by blocking the initial autophosphorylation step, abrogates these downstream signaling events.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds Tie2_active Tie2 Receptor (Dimerized & Phosphorylated) Tie2_inactive->Tie2_active Dimerization & Autophosphorylation PI3K PI3K Tie2_active->PI3K Activates MAPK_pathway Ras-MAPK Pathway Tie2_active->MAPK_pathway Activates Akt Akt PI3K->Akt Endothelial_Survival Endothelial Cell Survival & Proliferation Akt->Endothelial_Survival Vascular_Stability Vascular Stability & Maturation Akt->Vascular_Stability MAPK_pathway->Endothelial_Survival Inhibitor This compound Inhibitor->Tie2_active

Caption: Tie2 signaling pathway and the mechanism of inhibition.

Experimental Protocols

The following are representative protocols for assays used to determine the selectivity profile of a Tie2 kinase inhibitor.

Biochemical Kinase Assay (ATP-Competition)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human Tie2 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution (at a concentration close to the Km for Tie2).

    • Biotinylated peptide substrate specific for Tie2.

    • Test compound (this compound) serially diluted in DMSO.

    • Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for chemiluminescent or colorimetric readout).

    • 384-well microplates.

  • Procedure:

    • Add kinase buffer to all wells of a 384-well plate.

    • Add the test compound at various concentrations to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent, non-specific kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).

    • Add the purified Tie2 kinase to all wells except for the background control wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. For example, transfer the reaction mixture to a streptavidin-coated plate, wash away unbound components, and then add an anti-phosphotyrosine antibody conjugated to HRP.

    • Add the HRP substrate and measure the signal (e.g., luminescence or absorbance).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Tie2 Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of Tie2 in a cellular context.

Methodology:

  • Reagents and Materials:

    • Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously or exogenously expressing Tie2.

    • Cell culture medium (e.g., EGM-2).

    • Angiopoietin-1 (Ang1) as a stimulant.

    • Test compound (this compound) serially diluted in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-phospho-Tie2 (pY992) and anti-total-Tie2.

    • Detection method (e.g., Western blotting or a plate-based immunoassay like ELISA).

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to near confluence.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of Ang1 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

    • Analyze the levels of phosphorylated Tie2 and total Tie2 using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the signal (for ELISA) for phospho-Tie2 and total Tie2.

    • Normalize the phospho-Tie2 signal to the total Tie2 signal for each sample.

    • Calculate the percent inhibition of Ang1-stimulated Tie2 phosphorylation for each compound concentration relative to the Ang1-stimulated, vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the selectivity profile of a kinase inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation Primary_Screen Primary Screen: Inhibition of Tie2 Kinase IC50_Determination Biochemical IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Selectivity_Panel Kinase Selectivity Panel Screening (vs. Other Kinases) IC50_Determination->Selectivity_Panel Cellular_Potency Cellular Phospho-Tie2 Assay (IC50 in Cells) IC50_Determination->Cellular_Potency Data_Analysis IC50 Calculation & Selectivity Profiling Selectivity_Panel->Data_Analysis Downstream_Signaling Downstream Signaling Analysis (e.g., p-Akt, p-ERK) Cellular_Potency->Downstream_Signaling Functional_Assays Functional Assays (e.g., Tube Formation, Migration) Downstream_Signaling->Functional_Assays Functional_Assays->Data_Analysis

References

An In-depth Technical Guide on the Off-Target Effects of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tie2 kinase inhibitor 3, with a focus on its known on-target activity and a detailed exploration of its potential off-target effects. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, oncology, and drug discovery.

Introduction to Tie2 Kinase and its Inhibition

The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, maturation, and stability.[1] Expressed predominantly on endothelial cells, Tie2 and its angiopoietin ligands (Angiopoietin-1 and Angiopoietin-2) play a pivotal role in angiogenesis, the formation of new blood vessels.[2] Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and growth.[3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain has emerged as a promising therapeutic strategy.[3][4]

This compound, also referred to as compound 63 in scientific literature, is a potent and orally bioavailable inhibitor of Tie2.[4][5] It belongs to the 2-(pyridin-2-yl)-1,3,5-triazine class of inhibitors.[3][4] This guide will delve into the specifics of this compound, including its known potency, and discuss the broader context of off-target effects associated with kinase inhibitors in this class.

On-Target and Potential Off-Target Profile of this compound

Quantitative data on the inhibitory activity of a compound against its intended target and a panel of other kinases is crucial for assessing its selectivity and potential for off-target effects.

On-Target Potency

This compound has been demonstrated to be a potent inhibitor of its intended target, the Tie2 kinase. The half-maximal inhibitory concentration (IC50) value is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Reference
This compound (compound 63)Tie230[4][5]
Off-Target Selectivity

The original research characterizing this compound reported that it exhibited greater than 30-fold selectivity for Tie2 over a panel of other kinases.[3][4] However, the specific composition of this kinase panel and the corresponding inhibition data are not publicly available. To provide a comprehensive understanding of potential off-target effects, this guide presents a representative profile of common off-targets for selective Tie2 inhibitors, based on published data for other compounds in this class. It is important to note that the following table does not represent experimentally determined values for this compound but rather illustrates a potential selectivity profile.

Compound ClassPotential Off-TargetSelectivity vs. Tie2Implication
Pyridinylimidazole Tie2 Inhibitorsp38 MAP KinaseHigh (>200-fold)Reduced potential for inflammation-related side effects.
Pyridinylimidazole Tie2 InhibitorsVEGFR2, VEGFR3, PDGFRβModerate (>10-fold)Potential for overlapping anti-angiogenic effects, but also for side effects associated with inhibition of these pathways.[6]
Pyrrolopyrimidine Tie2 InhibitorsTrkA/BLow (Dual Inhibitor)Potential for neurotrophic pathway-related effects.
Pyrrolopyrimidine Tie2 InhibitorsKDR (VEGFR2), PDGFR, FGFRHigh (>100-fold)High selectivity against other key angiogenic receptor tyrosine kinases.

Signaling Pathways

Understanding the signaling cascades initiated by Tie2 and its potential off-targets is essential for predicting the biological consequences of inhibitor treatment.

Tie2 Signaling Pathway

Activation of Tie2 by its ligand Angiopoietin-1 (Ang1) leads to receptor phosphorylation and the initiation of downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation. Key pathways include the PI3K/Akt and MEK/ERK pathways.

Tie2_Signaling cluster_membrane Cell Membrane Tie2 Tie2 PI3K PI3K Tie2->PI3K MEK MEK Tie2->MEK Ang1 Angiopoietin-1 Ang1->Tie2 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vessel_Maturation Vessel Maturation Akt->Vessel_Maturation ERK ERK MEK->ERK Migration Cell Migration ERK->Migration ERK->Vessel_Maturation Inhibitor3 This compound Inhibitor3->Tie2

Caption: Simplified Tie2 signaling pathway and the point of intervention for this compound.

Potential Off-Target Signaling Pathways (VEGFR2 Example)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common off-target for anti-angiogenic kinase inhibitors. Its signaling pathway shares some downstream effectors with Tie2 but also has distinct outputs.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Off-Target Inhibition Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway, a potential off-target for anti-angiogenic kinase inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately determine the on-target potency and off-target selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a gold standard for quantifying the inhibitory activity of a compound against a purified kinase. It measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[7][8]

Materials:

  • Purified recombinant Tie2 kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, combine the kinase reaction buffer, purified Tie2 kinase, and the peptide substrate.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[7]

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, Inhibitor Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase and Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add [γ-³³P]ATP to Start Reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Spot Reaction Mix onto P81 Paper Incubate_Reaction->Stop_Reaction Wash_Paper Wash P81 Paper to Remove Free ATP Stop_Reaction->Wash_Paper Measure_Radioactivity Scintillation Counting Wash_Paper->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cellular Phospho-Tie2 Inhibition Assay (Western Blot)

This assay determines the ability of an inhibitor to block Tie2 autophosphorylation in a cellular context, providing a measure of its cell-based potency.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • Angiopoietin-1 (Ang1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tie2 (e.g., Tyr992) and anti-total-Tie2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture HUVECs to near confluency in appropriate culture plates.

  • Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.[9]

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with Ang1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce Tie2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the anti-phospho-Tie2 primary antibody overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Tie2 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Tie2 phosphorylation.

Western_Blot_Workflow Start Start Cell_Culture Culture and Serum-Starve HUVECs Start->Cell_Culture Inhibitor_Treatment Pre-treat with Inhibitor Cell_Culture->Inhibitor_Treatment Ang1_Stimulation Stimulate with Ang1 Inhibitor_Treatment->Ang1_Stimulation Cell_Lysis Lyse Cells and Quantify Protein Ang1_Stimulation->Cell_Lysis SDS_PAGE_Transfer SDS-PAGE and Western Transfer Cell_Lysis->SDS_PAGE_Transfer Immunoblotting Block and Incubate with Primary/Secondary Antibodies SDS_PAGE_Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Quantify Bands and Determine Inhibition Detection->Analysis End End Analysis->End

Caption: Workflow for a cellular phospho-Tie2 Western blot assay.

Conclusion

This compound is a potent inhibitor of the Tie2 receptor tyrosine kinase, a key regulator of angiogenesis. While specific off-target data for this compound is not extensively published, an analysis of related Tie2 inhibitors suggests that a high degree of selectivity against other kinase families is achievable. However, the potential for off-target activity against other angiogenic receptors like VEGFRs and PDGFRs should be considered and experimentally evaluated. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel anti-angiogenic agents. A thorough understanding of both on-target and off-target effects is paramount for the successful development of safe and effective kinase inhibitor therapeutics.

References

An In-depth Technical Guide to Tie2 Kinase Inhibitor (CAS 948557-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tie2 kinase inhibitor with CAS number 948557-43-5, a potent and selective antagonist of the Tie2 receptor tyrosine kinase. This document consolidates critical data on its chemical properties, mechanism of action, preclinical efficacy, and detailed experimental protocols to support further research and development efforts in the fields of angiogenesis and cancer therapeutics.

Core Compound Information

The Tie2 kinase inhibitor, identified by the CAS number 948557-43-5, is a small molecule designed to selectively target the ATP-binding site of the Tie2 kinase.[1] Its systematic IUPAC name is 4-[4-(6-methoxy-2-naphthalenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenyl methyl sulfoxide.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the Tie2 kinase inhibitor is presented in Table 1. This data is essential for formulation development, experimental design, and interpretation of biological activity.

PropertyValueReference
CAS Number 948557-43-5[3][4]
Molecular Formula C₂₆H₂₁N₃O₂S[3][4]
Molecular Weight 439.5 g/mol [3]
IUPAC Name 4-[4-(6-methoxy-2-naphthyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenyl methyl sulfoxide[2]
Synonyms Tie2 Kinase Inhibitor 1, Tunica Interna Endothelial Cell Kinase 2 Inhibitor[3][5][6]
Appearance Crystalline solid[5]
Purity ≥95% to >99% (lot dependent)[4][5]
Solubility Soluble in DMSO (≥22 mg/mL), DMF (10 mg/mL); Insoluble in water and ethanol.[5][6][7]
Storage Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to a year.[6][7]

Mechanism of Action and Signaling Pathway

The Tie2 kinase inhibitor is a reversible and selective, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[1] Tie2, also known as TEK, is a critical regulator of angiogenesis, vascular stability, and endothelial cell survival.[5] Its signaling is primarily mediated by the angiopoietin (Ang) family of ligands, particularly Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).

The Tie2 Signaling Pathway

The binding of the agonist Ang1 to Tie2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates several downstream signaling cascades that are crucial for vascular homeostasis. Key downstream pathways include:

  • PI3K/Akt Pathway : Promotes endothelial cell survival, proliferation, and migration.[8][9]

  • MAPK/ERK Pathway : Also involved in cell proliferation and migration.[10]

  • Dok-R Pathway : Contributes to cell migration.

  • Rac1/RhoA Pathway : Regulates cell spreading, junctional stability, and actin cytoskeleton dynamics.[9]

In contrast, Ang2 often acts as a context-dependent antagonist, competing with Ang1 for Tie2 binding and leading to vascular destabilization and increased permeability, which can promote angiogenesis in the presence of other factors like VEGF.[10]

By inhibiting the autophosphorylation of Tie2, the inhibitor with CAS 948557-43-5 effectively blocks these downstream signaling events, leading to an anti-angiogenic effect.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes PI3K PI3K Tie2->PI3K ERK MAPK/ERK Tie2->ERK Rac1 Rac1 Tie2->Rac1 RhoA RhoA Tie2->RhoA Inhibitor Tie2 Kinase Inhibitor (CAS 948557-43-5) Inhibitor->Tie2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK->Survival Migration Cell Migration ERK->Migration Rac1->Migration Stability Vascular Stability Rac1->Stability RhoA->Stability Inhibits

Tie2 signaling pathway and point of inhibition.

Preclinical Data

The Tie2 kinase inhibitor 948557-43-5 has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.

In Vitro Activity

The inhibitor potently and selectively blocks Tie2 kinase activity. A summary of its in vitro inhibitory concentrations is provided in Table 2.

ParameterValueCell Line/AssayReference
IC₅₀ (Tie2) 250 nMBiochemical Assay[3][5][6]
IC₅₀ (Tie2) 232 nMHEL cells[6][7][11]
Selectivity >200-fold vs. p38Biochemical Assay[3][5][6]
Selectivity >10-fold vs. VEGFR2, VEGFR3, PDGFRβNot Specified[6]
In Vivo Efficacy

The anti-angiogenic and anti-tumor effects of this inhibitor have been validated in several mouse models.

ModelDosingEffectReference
Matrigel Plug Angiogenesis 25 mg/kg, i.p., b.i.d.41% reduction in angiogenesis[6][7][11]
Matrigel Plug Angiogenesis 50 mg/kg, i.p., b.i.d.70% reduction in angiogenesis[6][7][11]
MOPC-315 Plasmacytoma Xenograft Dose-dependentModest delay in tumor growth[3][5][6]
SVR Angiosarcoma Xenograft Not specifiedDelayed tumor growth[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Tie2 Kinase Activity Assay (Radiometric)

This protocol describes a radiometric assay to determine the enzymatic activity of Tie2 kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human Tie2 kinase (catalytic domain)

  • Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 0.5 mM MnCl₂)

  • Substrate: poly(Glu, Tyr) 4:1 (0.1 mg/mL)

  • [γ-³³P]-ATP

  • Test inhibitor (dissolved in 100% DMSO)

  • 0.5% Phosphoric acid

  • Filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tie2 kinase, kinase assay buffer, and the substrate poly(Glu, Tyr) 4:1.

  • Add the test inhibitor at various concentrations (or DMSO for control).

  • Initiate the reaction by adding a mixture of MgAcetate and [γ-³³P]-ATP.

  • Incubate the reaction for 40 minutes at room temperature.

  • Stop the reaction by adding 0.5% phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a filter paper.

  • Wash the filter paper four times for 4 minutes each with 0.425% phosphoric acid and once with methanol.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start PrepReaction Prepare Reaction Mix (Tie2, Buffer, Substrate) Start->PrepReaction AddInhibitor Add Test Inhibitor or DMSO Control PrepReaction->AddInhibitor Initiate Initiate Reaction (Add [γ-³³P]-ATP/Mg²⁺) AddInhibitor->Initiate Incubate Incubate (40 min, RT) Initiate->Incubate StopReaction Stop Reaction (0.5% Phosphoric Acid) Incubate->StopReaction SpotFilter Spot on Filter Paper StopReaction->SpotFilter Wash Wash Filters SpotFilter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ Count->Analyze

Workflow for a radiometric Tie2 kinase assay.
In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay is used to assess the pro- or anti-angiogenic effects of compounds.[12][13][14]

Materials:

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., bFGF or VEGF), optional

  • Test inhibitor

  • 6-8 week old immunocompromised mice (e.g., C57BL/6 or nude mice)

  • Ice-cold syringes and needles (24G)

  • Hemoglobin quantification kit (e.g., Drabkin's reagent) or immunohistochemistry reagents (e.g., anti-CD31 antibody)

Procedure:

  • Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelling.

  • Mix the test inhibitor and any pro-angiogenic factors with the liquid Matrigel.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice. The Matrigel will form a solid plug at body temperature.

  • Administer the test inhibitor systemically (e.g., intraperitoneally) according to the desired dosing schedule.

  • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantify angiogenesis by either:

    • Hemoglobin content: Homogenize the plugs and measure hemoglobin concentration using a colorimetric assay.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain for endothelial cell markers like CD31 and quantify the microvessel density.

MOPC-315 Plasmacytoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds against a murine plasma cell tumor.[1][15][16]

Materials:

  • MOPC-315 cells

  • BALB/c mice (immunocompetent)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Test inhibitor formulation

  • Calipers for tumor measurement

Procedure:

  • Culture MOPC-315 cells under standard conditions.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) intravenously or subcutaneously into the flank of BALB/c mice.[1]

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the Tie2 kinase inhibitor and vehicle control according to the planned dosing regimen (e.g., 25 or 50 mg/kg, i.p., b.i.d.).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width)² x length / 2.

  • Monitor animal weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Start Start CellCulture Culture Tumor Cells (e.g., MOPC-315) Start->CellCulture InjectCells Inject Cells into Mice (s.c. or i.v.) CellCulture->InjectCells TumorGrowth Allow Tumor Growth (to ~50-100 mm³) InjectCells->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer Inhibitor & Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Animal Health Treat->Monitor Monitor->Treat Repeated Dosing Endpoint Endpoint Analysis (Tumor Excision, etc.) Monitor->Endpoint

General workflow for a xenograft tumor model study.
SVR Angiosarcoma Xenograft Model

This model utilizes a murine angiosarcoma cell line to assess therapeutic efficacy against this aggressive vascular tumor.[17]

Materials:

  • SVR cells

  • Immunocompromised mice (e.g., nude mice)

  • Cell culture medium

  • Test inhibitor formulation

  • Calipers

Procedure:

  • Culture SVR cells, which are of mouse endothelial origin and express SV40 large T antigen.

  • Inject approximately 1 x 10⁶ SVR cells subcutaneously into the flank of nude mice.[17]

  • Tumors typically form rapidly. Begin treatment when tumors reach a predetermined size (e.g., after 6 days).[17]

  • Randomize mice and administer the Tie2 kinase inhibitor and vehicle control as per the study design.

  • Monitor tumor growth by caliper measurements twice a week.

Conclusion

The Tie2 kinase inhibitor with CAS number 948557-43-5 is a well-characterized, potent, and selective tool compound for studying the biological roles of the Tie2 signaling pathway. Its demonstrated anti-angiogenic and anti-tumor activities in preclinical models make it a valuable agent for investigating novel therapeutic strategies for cancer and other diseases characterized by pathological angiogenesis. The detailed information and protocols provided in this guide are intended to support and accelerate further research in this promising area of drug discovery and development.

References

An In-depth Technical Guide to Tie2 Kinase Inhibitors: A Comparative Analysis Featuring Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, plays a pivotal role in these processes. Dysregulation of the Tie2 pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and metastasis. Consequently, the development of small molecule inhibitors targeting Tie2 kinase has emerged as a promising therapeutic strategy. This technical guide provides a detailed comparative analysis of Tie2 kinase inhibitor 3 against other notable Tie2 inhibitors, focusing on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Comparative Analysis of Tie2 Kinase Inhibitors

The potency of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize the reported IC50 values for this compound and other prominent Tie2 inhibitors in both biochemical and cellular assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in experimental conditions can influence the results.

Biochemical Potency Against Tie2 Kinase

Biochemical assays measure the direct inhibitory effect of a compound on the isolated Tie2 kinase enzyme.

InhibitorOther NamesTie2 IC50 (nM)Reference
This compound Compound 6330[1]
RebastinibDCC-20360.63 - 6[2][3]
PexmetinibARRY-6141[4][5]
AltiratinibDCC-27018[6]
RegorafenibBAY 73-450631 - 311[7]
Tie2 kinase inhibitor 1Compound 5250[8]
Cellular Activity: Inhibition of Tie2 Phosphorylation

Cell-based assays assess the ability of an inhibitor to block Tie2 autophosphorylation within a cellular context, providing a more physiologically relevant measure of potency.

InhibitorCell LineCellular Tie2 Phosphorylation IC50 (nM)Reference
PexmetinibHEK-Tie216[9]
RegorafenibCHO-TIE-231[10]
Tie2 kinase inhibitor 1HEL cells232

Note: Specific cellular IC50 data for this compound was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental procedures used to evaluate these inhibitors is crucial for their effective application in research and drug development.

Tie2 Signaling Pathway

The binding of angiopoietin-1 (Ang1) to the Tie2 receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, initiating cascades that regulate endothelial cell survival, migration, and vessel stability. Tie2 kinase inhibitors act by competing with ATP for binding to the kinase domain, thereby preventing this initial autophosphorylation step.

Tie2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Binds P_Tie2 Phosphorylated Tie2 Tie2_receptor->P_Tie2 ATP ATP ATP->P_Tie2 ADP ADP P_Tie2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) P_Tie2->Downstream Activates Response Cellular Responses (Survival, Migration, Stability) Downstream->Response Inhibitor This compound Inhibitor->Tie2_receptor Blocks ATP Binding Site

Figure 1. Simplified Tie2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow: Biochemical Tie2 Kinase Inhibition Assay

This workflow outlines a typical procedure for determining the biochemical IC50 of a Tie2 inhibitor.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Tie2 Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Mix Mix Tie2 Kinase and Inhibitor Reagents->Mix Inhibitor_prep Prepare Serial Dilutions of This compound Inhibitor_prep->Mix Incubate1 Pre-incubate Mix->Incubate1 Initiate Initiate Reaction with ATP/Substrate Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Kinase Activity (e.g., ADP-Glo, HTRF) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Figure 2. General workflow for a biochemical Tie2 kinase inhibition assay.

Experimental Workflow: Cell-Based Tie2 Autophosphorylation Assay

This workflow illustrates a common method to measure the inhibition of Tie2 autophosphorylation in a cellular environment.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_immuno Lysis & Immunoprecipitation cluster_western Western Blot Analysis cluster_analysis_cell Data Analysis Seed Seed Endothelial Cells (e.g., HUVECs) Starve Serum Starve Cells Seed->Starve Treat Treat with Serial Dilutions of This compound Starve->Treat Stimulate Stimulate with Angiopoietin-1 Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse IP Immunoprecipitate Tie2 Lyse->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Antibodies: - anti-phospho-Tie2 - anti-total-Tie2 Transfer->Probe Quantify Quantify Band Intensities Probe->Quantify Normalize Normalize Phospho-Tie2 to Total Tie2 Quantify->Normalize Plot_IC50 Plot % Inhibition vs. Inhibitor Concentration and Determine IC50 Normalize->Plot_IC50

Figure 3. General workflow for a cell-based Tie2 autophosphorylation assay.

Detailed Experimental Protocols

Biochemical Tie2 Kinase Assay (Adapted from BPS Bioscience, Catalog #79744)

This protocol is a representative example for determining the in vitro potency of Tie2 inhibitors.

Materials:

  • Recombinant Tie2, GST-Tag (BPS Bioscience, #40370)

  • 5x Kinase Assay Buffer 2 (BPS Bioscience, #78426)

  • ATP (500 µM) (BPS Bioscience, #79686)

  • PTK Substrate (Poly-Glu,Tyr 4:1) (10 mg/ml) (BPS Bioscience, #40217)

  • ADP-Glo™ Kinase Assay (Promega, #V6930)

  • White 96-well plate

  • Test Inhibitor (e.g., this compound)

Procedure:

  • Thaw all reagents on ice.

  • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with water.

  • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. If the inhibitor is dissolved in DMSO, ensure the final DMSO concentration does not exceed 1%.

  • Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and PTK Substrate.

  • Add the Master Mix to each well of the 96-well plate.

  • Add the test inhibitor dilutions to the respective wells. For positive and negative controls, add diluent solution.

  • Dilute the Tie2 kinase in 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding the diluted Tie2 kinase to the wells designated for the positive control and test inhibitor.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the ADP-Glo™ reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Add the Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate at room temperature for another 45 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by plotting the data.

Cell-Based Tie2 Autophosphorylation Assay (General Protocol)

This protocol describes a general method to assess the inhibition of Ang1-induced Tie2 phosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Complete endothelial cell growth medium

  • Serum-free basal medium

  • Recombinant human Angiopoietin-1 (Ang1)

  • Test Inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Tie2 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-phosphotyrosine antibody

  • Anti-total Tie2 antibody

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Plate HUVECs and grow to near confluence.

  • Serum-starve the cells for 4-6 hours in basal medium.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of Ang1 for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the cell lysates by centrifugation.

  • Immunoprecipitate Tie2 from the lysates using an anti-Tie2 antibody and protein A/G beads.

  • Wash the immunoprecipitates extensively.

  • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated Tie2.

  • Strip the membrane and re-probe with an anti-total Tie2 antibody to confirm equal loading.

  • Develop the blots using an appropriate detection system and quantify the band intensities.

  • Normalize the phospho-Tie2 signal to the total Tie2 signal and calculate the percent inhibition for each inhibitor concentration to determine the IC50.

In Vivo Matrigel Plug Angiogenesis Assay (General Protocol)

This in vivo assay is used to evaluate the anti-angiogenic effects of test compounds.

Materials:

  • Growth factor-reduced Matrigel™

  • Pro-angiogenic factors (e.g., VEGF, bFGF)

  • Test Inhibitor (e.g., this compound)

  • Immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

  • Anesthesia

  • Syringes and needles

Procedure:

  • Thaw Matrigel™ on ice.

  • On ice, mix the Matrigel™ with pro-angiogenic factors and the test inhibitor or vehicle control.

  • Anesthetize the mice.

  • Subcutaneously inject the Matrigel™ mixture into the flank of each mouse. The Matrigel™ will form a solid plug at body temperature.

  • Administer the test inhibitor to the mice systemically (e.g., orally or intraperitoneally) according to the desired dosing schedule.

  • After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel™ plugs.

  • Fix the plugs in formalin and embed them in paraffin.

  • Section the plugs and stain for endothelial cell markers (e.g., CD31) to visualize the blood vessels.

  • Quantify the microvessel density within the plugs using microscopy and image analysis software to assess the extent of angiogenesis.

Conclusion

This compound is a potent small molecule inhibitor of Tie2 with a biochemical IC50 of 30 nM.[1] When compared to other notable Tie2 inhibitors, its potency is in the same range as multi-kinase inhibitors like Regorafenib, but less potent than highly selective inhibitors such as Rebastinib and Pexmetinib. A comprehensive evaluation of its cellular activity and selectivity profile under standardized conditions would be beneficial for a more direct comparison. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of Tie2 inhibitors, which are essential tools for advancing our understanding of Tie2 biology and for the development of novel therapeutics targeting angiogenesis-related diseases.

References

In-Depth Technical Guide: The Biological Function of Inhibiting Tie2 with Compound 63

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological rationale and experimental validation of inhibiting the Tie2 receptor tyrosine kinase with the potent small molecule inhibitor, compound 63. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

The angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in the pathology of numerous diseases, including cancer, where it plays a pivotal role in tumor angiogenesis. Compound 63 is a potent and selective ATP-competitive inhibitor of the Tie2 kinase.[1] By targeting Tie2, compound 63 disrupts the signaling cascade that promotes the survival and proliferation of endothelial cells, leading to an anti-angiogenic effect. This guide serves as a technical resource for researchers and drug developers interested in the therapeutic potential of Tie2 inhibition.

The Tie2 Signaling Pathway and Point of Inhibition

The Tie2 receptor is primarily expressed on the surface of endothelial cells. Its signaling is modulated by the angiopoietin ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). Ang1 binding to Tie2 promotes receptor phosphorylation, leading to the activation of downstream signaling pathways, predominantly the PI3K/Akt pathway, which is crucial for endothelial cell survival and vascular stability. Ang2 can act as a context-dependent antagonist or a partial agonist.

Compound 63 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Tie2, thereby preventing the autophosphorylation of the receptor and blocking downstream signal transduction. This leads to a reduction in the stability and maturity of blood vessels, which can inhibit tumor growth by restricting its blood supply.[1]

Tie2_Signaling_Pathway Tie2 Signaling Pathway and Inhibition by Compound 63 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds and Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Binds (Antagonist/Partial Agonist) ADP ADP Tie2->ADP Hydrolysis PI3K PI3K Tie2->PI3K Phosphorylation Cascade ATP ATP ATP->Tie2 Binds to Kinase Domain Compound63 Compound 63 Compound63->Tie2 Competitive Inhibition Akt Akt PI3K->Akt Downstream Endothelial Cell Survival, Vascular Stability, Angiogenesis Akt->Downstream

Caption: Tie2 signaling pathway and the inhibitory action of Compound 63.

Quantitative Data Summary

Compound 63 has been identified as a potent inhibitor of Tie2 kinase. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssaySource
IC50 30 nMTie2 Kinase Assay[1]

Note: As of the last update, detailed in vivo efficacy data for compound 63, such as tumor growth inhibition percentages or effects on microvessel density, are not publicly available. The table will be updated as new information emerges.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of Tie2 inhibitors are provided below.

Tie2 Kinase Phosphorylation Assay

Objective: To determine the in vitro potency of a compound in inhibiting Tie2 kinase activity.

Materials:

  • Recombinant human Tie2 kinase domain

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • 96-well microplates

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Compound 63 (or test compound) dissolved in DMSO

  • Radiolabeled ATP (γ-³²P) or ADP-Glo™ Kinase Assay kit (Promega)

  • Phosphocellulose paper or luminescence plate reader

Procedure:

  • Prepare a serial dilution of compound 63 in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted compound.

  • Add the recombinant Tie2 kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP (and γ-³²P ATP if using the radiometric method).

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • For radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel® Basement Membrane Matrix

  • 96-well culture plates

  • Compound 63 (or test compound)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel® on ice overnight and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of compound 63.

  • Seed the HUVECs onto the solidified Matrigel®.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, remove the medium and stain the cells with Calcein AM.

  • Visualize the tube formation using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To evaluate the effect of a compound on angiogenesis in a living organism.

Materials:

  • Matrigel® Basement Membrane Matrix

  • Pro-angiogenic factors (e.g., bFGF, VEGF)

  • Compound 63 (or test compound)

  • Immunodeficient mice (e.g., C57BL/6 or nude mice)

  • Hemoglobin assay kit or anti-CD31 antibody for immunohistochemistry

Procedure:

  • Thaw Matrigel® on ice and mix it with a pro-angiogenic factor and either compound 63 or a vehicle control.

  • Inject the Matrigel® mixture subcutaneously into the flank of the mice.

  • Administer compound 63 systemically (e.g., intraperitoneally or orally) according to the desired dosing schedule.

  • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel® plugs.

  • Quantify the angiogenesis in the plugs by either:

    • Measuring the hemoglobin content, which is proportional to the amount of blood vessel infiltration.

    • Performing immunohistochemistry with an anti-CD31 antibody to visualize and quantify the microvessel density.

Experimental Workflow

The preclinical evaluation of a Tie2 inhibitor like compound 63 typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Preclinical Evaluation Workflow for a Tie2 Inhibitor cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Points A Primary Screen: Tie2 Kinase Assay (IC50) D1 Potent & Selective? A->D1 B Cellular Assays: - Tie2 Phosphorylation - Endothelial Cell Proliferation - Endothelial Cell Migration D2 Cellular Activity? B->D2 C Functional Angiogenesis Assay: Endothelial Tube Formation D3 Anti-Angiogenic Effect? C->D3 D Angiogenesis Models: - Matrigel Plug Assay - Chick Chorioallantoic  Membrane (CAM) Assay D4 In Vivo Efficacy? D->D4 E Tumor Xenograft Models: - Tumor Growth Inhibition - Microvessel Density Analysis - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies D1->B Yes D2->C Yes D3->D Yes D4->E Yes

References

The Role of Tie2 Kinase Inhibitor 3 in Modulating Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tie2 tyrosine kinase receptor is a critical regulator of vascular development, maturation, and stability. Its dysregulation is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Tie2 kinase inhibitor 3, a potent small molecule inhibitor of Tie2, and its impact on endothelial cell function. We will delve into the molecular mechanisms of the Tie2 signaling pathway, the mode of action of this compound, and its effects on key endothelial cell processes. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of signaling and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to the Tie2 Signaling Pathway in Endothelial Cells

The Tie2 receptor, predominantly expressed on endothelial cells, plays a pivotal role in angiogenesis and vascular homeostasis.[1] Its primary ligands are the angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), which exhibit opposing effects.[2] Ang1 binding to Tie2 promotes receptor phosphorylation and activates downstream signaling cascades that lead to endothelial cell survival, migration, and vessel stabilization.[3][4] Conversely, Ang2 often acts as a competitive antagonist, blocking Ang1-mediated Tie2 activation and leading to vascular destabilization.[2]

The activation of Tie2 initiates several key downstream signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation.[3]

  • MAPK/ERK Pathway: This cascade is involved in cell migration and proliferation.[5]

  • Dok-R Pathway: This pathway, involving the docking protein Dok-R, is implicated in cell migration.[3]

Dysregulation of the Angiopoietin-Tie2 axis is a hallmark of various diseases. In cancer, for instance, the tumor microenvironment often exhibits an increased Ang2/Ang1 ratio, promoting a pro-angiogenic and pro-inflammatory state that facilitates tumor growth and metastasis.[6]

This compound: A Potent Modulator of Endothelial Function

This compound (CAS 948557-43-5), also known by its chemical name 4-(6-Methoxy-2-naphthyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, is a potent and selective inhibitor of the Tie2 kinase.[7][8] It acts by competing with ATP for binding to the kinase domain of the Tie2 receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] This inhibition ultimately disrupts endothelial cell function and can impede angiogenesis.[7]

Quantitative Data on Tie2 Kinase Inhibitor Efficacy

The following tables summarize the available quantitative data for this compound and a representative potent Tie2 inhibitor, rebastinib (B1684436), on endothelial cell functions.

CompoundAssay TypeTargetIC50Cell Line/SystemReference
This compoundKinase InhibitionTie230 nMBiochemical Assay[7]
Tie2 kinase inhibitor 1Kinase InhibitionTie2250 nMBiochemical Assay[9]
Tie2 kinase inhibitor 1Cellular ActivityTie2232 nMHEL cells[9]
Rebastinib (DCC-2036)Kinase InhibitionTie20.63 nMBiochemical Assay[10]
Rebastinib (DCC-2036)Cellular PhosphorylationTie22.0 nMCHO cells expressing human Tie2[10]

Table 1: In Vitro Efficacy of Tie2 Kinase Inhibitors.

CompoundAssay TypeEffectIn Vivo ModelReference
This compoundCell SurvivalDose-dependent reduction in cell survivalMurine angiosarcoma cell lines[4]
Tie2 kinase inhibitor 1Angiogenesis41% and 70% reduction in angiogenesis at 25 and 50 mg/kg (i.p., b.i.d), respectivelyMatrigel mouse model of angiogenesis[9]
Rebastinib (DCC-2036)Tumor Growth & MetastasisReduction in tumor growth and metastasisOrthotopic mouse model of metastatic mammary carcinoma[11]

Table 2: In Vivo Efficacy of Tie2 Kinase Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the function of Tie2 kinase inhibitors on endothelial cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic ability of endothelial cells in response to stimuli.

Materials:

  • Boyden chamber apparatus (transwell inserts with microporous membrane, e.g., 8 µm pore size)

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell basal medium (EBM)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., VEGF or Ang1)

  • This compound

  • Calcein AM or other fluorescent dye for cell labeling

  • Fixation and staining reagents (e.g., methanol (B129727) and Giemsa stain)

Protocol:

  • Cell Preparation: Culture endothelial cells to 70-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with EBM containing 0.5% FBS.

  • Chamber Preparation: Place the transwell inserts into a 24-well plate. In the lower chamber, add EBM containing the chemoattractant (e.g., 20 ng/mL VEGF). In control wells, add EBM with 0.5% FBS.

  • Inhibitor Treatment: Harvest the serum-starved endothelial cells and resuspend them in EBM with 0.5% FBS. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Cell Seeding: Seed the pre-treated endothelial cells into the upper chamber of the transwell inserts (e.g., 5 x 10^4 cells per insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Quantification:

    • Staining Method: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with Giemsa. Count the number of migrated cells in several high-power fields under a microscope.

    • Fluorescence Method: Alternatively, pre-label the cells with Calcein AM before seeding. After migration, measure the fluorescence of the migrated cells in the bottom of the well using a fluorescence plate reader.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Matrigel or other basement membrane extract

  • 96-well plate

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium (EGM)

  • This compound

  • Calcein AM for visualization

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel on ice. Coat the wells of a 96-well plate with a thin layer of Matrigel (50-100 µL/well) and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest endothelial cells and resuspend them in EGM.

  • Inhibitor Treatment: Add various concentrations of this compound (or vehicle control) to the cell suspension.

  • Cell Seeding: Seed the treated endothelial cells onto the polymerized Matrigel (e.g., 1.5 x 10^4 cells per well).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under the microscope.

  • Visualization and Quantification:

    • Visualize the tube-like structures using an inverted microscope.

    • For quantification, pre-label the cells with Calcein AM. Capture images of the tube network.

    • Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of meshes.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Inhibits PI3K PI3K Tie2->PI3K ERK ERK Tie2->ERK DokR Dok-R Tie2->DokR Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Stability Vessel Stability Akt->Stability Migration Cell Migration ERK->Migration DokR->Migration Inhibitor This compound Inhibitor->Tie2 Inhibits

Caption: Simplified Tie2 Signaling Pathway in Endothelial Cells.

Migration_Assay_Workflow Start Start: Culture Endothelial Cells SerumStarve Serum Starve Cells Start->SerumStarve TreatCells Treat Cells with This compound SerumStarve->TreatCells PrepareChamber Prepare Boyden Chamber (Chemoattractant in lower well) SeedCells Seed Cells in Upper Chamber PrepareChamber->SeedCells TreatCells->SeedCells Incubate Incubate (4-6 hours) SeedCells->Incubate Quantify Fix, Stain, and Count Migrated Cells Incubate->Quantify End End Quantify->End Tube_Formation_Workflow Start Start: Prepare Matrigel-coated Plate SeedCells Seed Cells on Matrigel Start->SeedCells PrepareCells Prepare Endothelial Cell Suspension TreatCells Treat Cells with This compound PrepareCells->TreatCells TreatCells->SeedCells Incubate Incubate (4-18 hours) SeedCells->Incubate Visualize Visualize and Quantify Tube Formation Incubate->Visualize End End Visualize->End

References

An In-Depth Technical Guide to the Pharmacokinetics of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Tie2 kinase inhibitor 3, also identified as compound 63. The information presented herein is compiled for an audience with a professional background in pharmaceutical research and development. This document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in preclinical studies, and illustrates the compound's mechanism of action within the broader context of the Tie2 signaling pathway.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. Preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability, which supports its potential for development as an orally administered therapeutic agent. This guide offers a granular look at the data that underpins our understanding of this compound's behavior in vivo.

Pharmacokinetic Profile of this compound (Compound 63)

The following table summarizes the key pharmacokinetic parameters of this compound (compound 63) determined in preclinical studies. These data provide a quantitative basis for assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 5 mg/kg25 mg/kg
Cmax (Maximum Concentration) 1.8 µM1.8 µM
Tmax (Time to Cmax) 0.08 h2.0 h
AUC (Area Under the Curve) 2.5 µM·h11.2 µM·h
t1/2 (Half-life) 2.0 h3.2 h
CL (Clearance) 33 mL/min/kg-
Vss (Volume of Distribution) 4.0 L/kg-
F (Oral Bioavailability) -90%

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained through rigorous preclinical evaluation. The following sections detail the methodologies used in these studies.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Health Status: Healthy, specific-pathogen-free

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Acclimation: Animals were acclimated to the facility for at least one week prior to the study.

Dosing and Administration
  • Formulation: For both intravenous and oral administration, this compound was formulated in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Intravenous (IV) Administration: A single 5 mg/kg dose was administered via the tail vein.

  • Oral (PO) Administration: A single 25 mg/kg dose was administered by oral gavage.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples were processed to plasma by centrifugation.

  • Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Data Analysis
  • Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

Tie2 Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the Tie2 signaling pathway. The following diagram illustrates the key components and interactions within this pathway.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Inhibits PI3K PI3K Tie2->PI3K GRB2 GRB2 Tie2->GRB2 Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Survival Endothelial Cell Survival & Stability Akt->Survival Permeability Vascular Permeability & Inflammation FOXO1->Permeability SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Inhibitor3 This compound Inhibitor3->Tie2 Inhibits

Caption: The Tie2 signaling pathway and the inhibitory action of this compound.

This compound is a competitive inhibitor of ATP binding to the kinase domain of the Tie2 receptor. By blocking the autophosphorylation and subsequent activation of Tie2, the inhibitor disrupts downstream signaling cascades. The activation of the Tie2 receptor by its ligand, Angiopoietin-1 (Ang1), promotes endothelial cell survival and vascular stability through the PI3K/Akt and MAPK/ERK pathways. Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, leading to vascular destabilization. By inhibiting Tie2, this compound can modulate angiogenesis and reduce vascular permeability, which are key processes in various pathological conditions, including tumor growth.

Methodological & Application

Application Notes and Protocols for Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1][2] Dysregulation of this pathway is implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[3][4] Tie2, an endothelium-specific receptor tyrosine kinase, is activated by its ligand angiopoietin-1 (Ang1), promoting vascular quiescence and stability.[5] Conversely, angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, leading to vascular destabilization and angiogenesis, often in concert with vascular endothelial growth factor (VEGF).[2][4]

Tie2 kinase inhibitor 3, also known as compound 63, is a potent and orally active small molecule inhibitor of Tie2 kinase with an IC50 of 30 nM.[5] By competing with ATP at the kinase binding site, it inhibits Tie2 phosphorylation and downstream signaling, thereby impacting blood vessel stability and maturation.[5] This mechanism provides a promising avenue for anti-angiogenic therapy to restrict tumor growth.[5]

Tie2 Signaling Pathway

The Tie2 signaling pathway plays a crucial role in maintaining vascular integrity and modulating angiogenesis. The following diagram illustrates the key components and interactions within this pathway.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes/Partially Activates Angiogenesis Angiogenesis (in presence of VEGF) Ang2->Angiogenesis PI3K PI3K Tie2->PI3K Akt Akt PI3K->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Inhibits Vessel_Stabilization Vessel Stabilization (Quiescence, Survival) Akt->Vessel_Stabilization Inhibitor This compound Inhibitor->Tie2 Inhibits ATP Binding

Caption: The Tie2 signaling pathway initiated by Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).

Representative In Vivo Experimental Protocol: Xenograft Tumor Model

This protocol describes a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Select Human Cancer Cell Line (e.g., A549, U87MG) B Culture and Harvest Cells A->B C Subcutaneous Injection of Cells into Immunocompromised Mice B->C D Monitor Tumor Growth until Palpable (e.g., 100-150 mm³) C->D E Randomize Mice into Groups (Vehicle, Inhibitor Doses) D->E F Administer this compound (e.g., Oral Gavage, IP Injection) E->F G Monitor Animal Health and Measure Tumor Volume Regularly F->G H Euthanize Mice at Endpoint G->H I Excise Tumors, Weigh, and Process for Analysis H->I J Immunohistochemistry (IHC) for CD31, p-Tie2, Ki-67 I->J K Western Blot for Signaling Proteins I->K L Statistical Analysis of Data J->L K->L

Caption: A generalized experimental workflow for in vivo evaluation of a Tie2 kinase inhibitor.

Materials and Reagents
  • This compound (Compound 63)

  • Vehicle: (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as recommended by the supplier)

  • Human cancer cell line: (e.g., A549 non-small cell lung cancer, U87MG glioblastoma, or other relevant line)

  • Cell culture medium and supplements: (e.g., DMEM, FBS, antibiotics)

  • Immunocompromised mice: (e.g., 6-8 week old female athymic nude mice or NSG mice)

  • Anesthetics

  • Surgical tools

  • Calipers

  • Reagents for tissue processing and analysis: (e.g., formalin, paraffin (B1166041), antibodies for IHC, lysis buffers for Western blot)

Detailed Protocol

1. Cell Culture and Implantation a. Culture the selected human cancer cell line under standard conditions. b. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. d. Monitor the mice for tumor growth.

2. Tumor Growth and Treatment Initiation a. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). b. Treatment groups could include:

  • Group 1: Vehicle control
  • Group 2: this compound (low dose, e.g., 25 mg/kg)
  • Group 3: this compound (high dose, e.g., 50 mg/kg) c. Prepare the dosing solutions of this compound in the appropriate vehicle. d. Administer the inhibitor or vehicle daily via oral gavage or intraperitoneal (IP) injection for a specified period (e.g., 21 days).

3. Monitoring and Endpoint a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight and overall health of the mice throughout the study. c. Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if any animal shows signs of excessive distress.

4. Tissue Collection and Analysis a. At the end of the study, euthanize all mice and excise the tumors. b. Record the final tumor weight. c. Divide each tumor into sections for different analyses:

  • One section fixed in 10% neutral buffered formalin for paraffin embedding and immunohistochemistry (IHC).
  • One section snap-frozen in liquid nitrogen for Western blot analysis or other molecular assays. d. Perform IHC staining on tumor sections for:
  • CD31: to assess microvessel density (MVD) as a measure of angiogenesis.
  • Phospho-Tie2 (p-Tie2): to confirm target engagement and inhibition.
  • Ki-67: to evaluate cell proliferation.
  • TUNEL or Cleaved Caspase-3: to assess apoptosis. e. Perform Western blot analysis on tumor lysates to quantify the levels of total and phosphorylated Tie2, Akt, and other relevant downstream signaling proteins.

Data Presentation

Quantitative data from in vivo studies of Tie2 inhibitors are crucial for evaluating efficacy. The following tables present representative data from studies with other small molecule Tie2 inhibitors, which can serve as a template for presenting results for this compound.

Table 1: Representative Anti-Tumor Efficacy in a Xenograft Model (Note: Data below is for a different Tie2 inhibitor and is for illustrative purposes only)

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control1500 ± 150-1.5 ± 0.2
Tie2 Inhibitor (25 mg/kg)900 ± 120400.9 ± 0.15
Tie2 Inhibitor (50 mg/kg)600 ± 90600.6 ± 0.1

Table 2: Representative Immunohistochemical Analysis of Tumors (Note: Data below is for a different Tie2 inhibitor and is for illustrative purposes only)

Treatment GroupMicrovessel Density (CD31+ vessels/field) ± SEMProliferation Index (% Ki-67+ cells) ± SEMApoptotic Index (% TUNEL+ cells) ± SEM
Vehicle Control25 ± 360 ± 55 ± 1
Tie2 Inhibitor (25 mg/kg)15 ± 245 ± 410 ± 2
Tie2 Inhibitor (50 mg/kg)10 ± 130 ± 315 ± 2

Conclusion

The provided application notes and representative protocol offer a comprehensive framework for the in vivo evaluation of this compound. By targeting the Tie2 signaling pathway, this compound holds potential as an anti-angiogenic agent for cancer therapy. Rigorous preclinical evaluation using standardized models, such as the one described, is essential to determine its therapeutic efficacy and mechanism of action. Researchers should adapt this general protocol to their specific cancer model and experimental goals, ensuring all animal studies are conducted ethically and in accordance with institutional guidelines.

References

Application Notes and Protocols: In Vitro Assay for Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 receptor tyrosine kinase, also known as TEK, is a critical regulator of vascular development and homeostasis.[1][2] Expressed predominantly on endothelial cells, Tie2 signaling is activated by its angiopoietin ligands, primarily Angiopoietin-1 (Ang1), leading to vascular quiescence and stability.[3][4] Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist, promoting vascular destabilization and angiogenesis.[3][4][5] Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer, where it can contribute to tumor angiogenesis, and inflammatory conditions characterized by vascular leakage.[1][2][3] Consequently, inhibitors of Tie2 kinase activity are of significant interest as potential therapeutic agents.[1][6]

This document provides a detailed protocol for an in vitro biochemical assay to determine the potency of "Tie2 Kinase Inhibitor 3," a novel investigational compound. The described methodology allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for evaluating and comparing the efficacy of kinase inhibitors.[7][8][9]

Tie2 Signaling Pathway

The Tie2 signaling cascade is initiated by the binding of angiopoietins, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[10] This activation creates docking sites for various downstream signaling molecules, including PI3K, Grb2, and Dok-R, which in turn modulate pathways controlling endothelial cell survival, proliferation, migration, and vascular permeability.[5][10]

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds P_Tie2 p-Tie2 (Phosphorylated) Tie2->P_Tie2 Autophosphorylation Tie1 Tie1 (Co-receptor) Tie1->Tie2 Modulates PI3K PI3K P_Tie2->PI3K Grb2 Grb2 P_Tie2->Grb2 DokR Dok-R P_Tie2->DokR Akt Akt PI3K->Akt Cell_Survival Cell Survival & Quiescence Akt->Cell_Survival Vascular_Stability Vascular Stability Akt->Vascular_Stability SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway MAPK_Pathway->Cell_Survival Inhibitor3 Tie2 Kinase Inhibitor 3 Inhibitor3->P_Tie2 Inhibits

Figure 1: Simplified Tie2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the in vitro biochemical assay for determining the IC50 value of this compound. A luminescence-based kinase assay is described, which measures the amount of ATP consumed during the kinase reaction.

Materials and Reagents
  • Enzyme: Recombinant Human Tie2 Kinase (GST-tagged)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 5 mM DTT, 0.5 mg/mL BSA

  • Test Compound: this compound, dissolved in 100% DMSO

  • Control Inhibitor: Staurosporine (a non-selective kinase inhibitor)

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Assay Workflow

The experimental workflow involves preparing the reagents, setting up the kinase reaction with varying concentrations of the inhibitor, and then detecting the kinase activity.

Assay_Workflow A 1. Prepare Reagents - Dilute Tie2 enzyme - Dilute Poly(EY) substrate - Prepare serial dilutions of Inhibitor 3 B 2. Set up Reaction Plate - Add Kinase Assay Buffer - Add Inhibitor 3 dilutions (and controls) - Add Substrate A->B C 3. Initiate Kinase Reaction - Add Tie2 Enzyme to all wells except 'no enzyme' control - Add ATP to initiate the reaction B->C D 4. Incubate - Incubate at 30°C for 45 minutes C->D E 5. Stop Reaction & Detect ADP - Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP D->E F 6. Second Incubation - Incubate at room temperature for 45 minutes E->F G 7. Generate Luminescent Signal - Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H 8. Third Incubation - Incubate at room temperature for 45 minutes G->H I 9. Read Luminescence - Measure signal on a plate reader H->I J 10. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC50 value I->J

Figure 2: Experimental workflow for the Tie2 kinase in vitro assay.

Detailed Protocol
  • Prepare Reagents:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water.

    • Thaw recombinant Tie2 kinase, Poly(EY) substrate, and ATP on ice.

    • Prepare a serial dilution of "this compound" in 100% DMSO. A typical starting concentration for the highest dose might be 10 mM, followed by 1:3 or 1:10 dilutions.

    • Prepare a similar dilution series for the control inhibitor, Staurosporine.

    • Dilute the Tie2 kinase and Poly(EY) substrate to their final desired concentrations in 1x Kinase Assay Buffer. The optimal concentrations should be determined empirically but a starting point could be 5-10 ng/well for the enzyme and 0.2 mg/mL for the substrate.

    • Dilute ATP to the desired final concentration (often at or near the Km for Tie2, if known) in 1x Kinase Assay Buffer.

  • Assay Plate Setup (96-well format):

    • Add 5 µL of the diluted "this compound" or control inhibitor to the appropriate wells. For "no inhibitor" controls, add 5 µL of DMSO. The final DMSO concentration should not exceed 1%.[1]

    • Add 10 µL of the diluted Poly(EY) substrate to all wells.

    • Add 10 µL of 1x Kinase Assay Buffer to all wells.

  • Initiate Kinase Reaction:

    • To initiate the reaction, add 10 µL of diluted Tie2 kinase to all wells except the "no enzyme" blank controls.

    • Add 10 µL of diluted ATP to all wells. The final reaction volume is 50 µL.

    • Mix the plate gently by tapping.

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.[2]

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 45 minutes.[2]

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[2]

    • Incubate at room temperature for another 45 minutes.[2]

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the Tie2 kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and the highest concentration of a potent control inhibitor (or no enzyme control) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7][8]

Data Presentation

The inhibitory activity of "this compound" and control compounds against Tie2 kinase are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetAssay TypeIC50 (nM)Selectivity Notes
This compound Tie2 Luminescence 15 Highly selective for Tie2. >100-fold selectivity over VEGFR2 and p38 MAPK.
StaurosporinePan-KinaseLuminescence79Non-selective kinase inhibitor, used as a positive control.[11]
Tie2 Kinase Inhibitor 1Tie2Not Specified250Known selective Tie2 inhibitor with moderate potency.[12][13]
Tie2 Kinase Inhibitor 2Tie2Not Specified1000A selective Tie2 inhibitor.[14]

Note: The data for "this compound" is hypothetical and for illustrative purposes. Data for other inhibitors are based on publicly available information.

Conclusion

The protocol described provides a robust and reproducible method for determining the in vitro potency of novel Tie2 kinase inhibitors. This assay is a crucial first step in the preclinical evaluation of such compounds, enabling rank-ordering of inhibitor potency and providing essential data for understanding structure-activity relationships. Accurate determination of IC50 values is fundamental for the continued development of selective and effective Tie2-targeted therapies.[15]

References

Application Notes and Protocols for Tie2 Kinase Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tie2 kinase inhibitors in preclinical mouse models. This document outlines the mechanism of action of Tie2 inhibitors, provides dosage and administration details for specific compounds, and offers detailed protocols for key in vivo and ex vivo analyses.

Introduction to Tie2 Kinase and its Inhibition

The Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. It plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, and in the maintenance of vascular stability. The binding of its primary ligand, Angiopoietin-1 (Ang1), promotes endothelial cell survival, vessel maturation, and quiescence. Conversely, Angiopoietin-2 (Ang2) can act as a competitive antagonist to Ang1, leading to vascular destabilization and, in the presence of vascular endothelial growth factor (VEGF), promoting angiogenesis.

Tie2 kinase inhibitors are small molecules that block the ATP-binding site of the Tie2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.[1] This inhibition can lead to a reduction in tumor angiogenesis, normalization of tumor vasculature, and decreased tumor growth and metastasis, making Tie2 an attractive target in cancer therapy and other diseases characterized by pathological angiogenesis.

Overview of Tie2 Signaling Pathway

Upon ligand binding, Tie2 dimerizes and autophosphorylates on several tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and signaling molecules, initiating downstream cascades that regulate endothelial cell function.

Tie2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes/Weakly Activates pTie2 Phosphorylated Tie2 Tie2->pTie2 Autophosphorylation PI3K PI3K pTie2->PI3K MAPK MAPK/ERK pTie2->MAPK DokR Dok-R pTie2->DokR Akt Akt PI3K->Akt Survival Endothelial Cell Survival & Quiescence Akt->Survival Permeability Vascular Permeability (Decreased) Akt->Permeability Migration Cell Migration MAPK->Migration DokR->Migration Inhibitor Tie2 Kinase Inhibitor Inhibitor->pTie2 Inhibits

Caption: The Tie2 signaling pathway and point of inhibition.

Key downstream signaling pathways activated by Tie2 include:

  • PI3K/Akt Pathway : This is a major signaling cascade downstream of Tie2 that promotes endothelial cell survival, quiescence, and maintains vascular barrier integrity.[2][3]

  • MAPK/ERK Pathway : This pathway is involved in regulating endothelial cell migration and proliferation.[3]

  • Dok-R Pathway : The docking protein Dok-R is also recruited to phosphorylated Tie2 and plays a role in cell migration.[1]

Dosage and Administration of Tie2 Kinase Inhibitors in Mouse Models

While information on a specific compound named "Tie2 kinase inhibitor 3" is limited, several other well-characterized Tie2 inhibitors have been used in mouse models. The following tables summarize the dosages and administration routes for some of these compounds.

Compound NameMouse ModelDosageAdministration Route & ScheduleReference
Tie2 Kinase Inhibitor 1 Matrigel Plug Angiogenesis25 and 50 mg/kgIntraperitoneal (i.p.), twice daily[4]
MOPC-315 Plasmacytoma Xenograft≤50 mg/kgIntraperitoneal (i.p.)[4]
Tumor Xenograft50 mg/kgIntraperitoneal (i.p.), twice a week for 6 weeks[5]
Rebastinib (DCC-2036) Ba/F3-Bcr-Abl1T315I Leukemia Allograft100 mg/kgOral gavage, once daily[6]
Pharmacokinetic Study80 mg/kgOral[7]
Pharmacokinetic Study10 mg/kgIntravenous (i.v.)[7]
Regorafenib (B1684635) Gastric Cancer Patient-Derived Xenograft (PDX)10 mg/kg/dayOral[8]
Sepsis-Induced Lung Injury (CLP model)30 mg/kgIntraperitoneal (i.p.), single dose[9]

Vehicle Formulation: The choice of vehicle for in vivo administration is critical for drug solubility and stability. A common formulation for orally administered kinase inhibitors is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injections, inhibitors can often be dissolved in a solution containing DMSO and then diluted with saline or a solution like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For instance, Regorafenib has been administered intraperitoneally after being dissolved in 10% DMSO.[9] It is crucial to perform solubility and stability tests for each specific inhibitor and formulation.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of Tie2 kinase inhibitors in mouse models.

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating a Tie2 kinase inhibitor in a tumor xenograft model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_downstream Downstream Assays A Tumor Cell Culture B Subcutaneous Injection of Tumor Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment and Vehicle Groups C->D E Daily Treatment with Tie2 Inhibitor or Vehicle Control D->E F Continued Tumor Growth and Body Weight Monitoring E->F G Euthanasia and Tumor Excision F->G At study endpoint H Tumor Weight and Volume Measurement G->H I Tissue Processing for Histology and Molecular Analysis G->I J Immunohistochemistry (IHC) (e.g., CD31, p-Tie2) I->J K Western Blot for Signaling Proteins I->K L RNA/DNA Analysis I->L

Caption: A typical experimental workflow for in vivo studies.

Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model to assess the anti-tumor efficacy of a Tie2 kinase inhibitor.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take-rate)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

  • Tie2 kinase inhibitor and vehicle solution

Procedure:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer the Tie2 kinase inhibitor or vehicle according to the predetermined dosage and schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.

  • Tissue Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and the remainder fixed in 10% neutral buffered formalin for histological analysis (IHC).

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to assess the effect of a compound on angiogenesis.

Materials:

  • Matrigel (growth factor-reduced)

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • Tie2 kinase inhibitor

  • Mice (e.g., C57BL/6)

  • Syringes and needles

Procedure:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the Matrigel with the pro-angiogenic factor and the Tie2 kinase inhibitor (or vehicle). Keep the mixture on ice to prevent premature solidification.

  • Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • Treatment (Systemic): If testing a systemically delivered inhibitor, administer the compound as per the desired schedule.

  • Plug Removal: After a defined period (typically 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Analysis: The extent of angiogenesis can be quantified by:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay, which correlates with the amount of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and stain sections with an endothelial cell marker such as CD31 to visualize and quantify blood vessels.

Ex Vivo Analysis Protocols

This protocol is for detecting the phosphorylation status of Tie2 in cell lysates or tumor tissue homogenates, which is a direct measure of inhibitor activity.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Tie2 (e.g., p-Tyr992) and anti-total-Tie2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize frozen tumor tissue or lyse cultured cells in ice-cold lysis buffer containing phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-Tie2 antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Tie2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

This protocol is for staining tumor sections to visualize and quantify microvessel density (MVD) as a measure of angiogenesis.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-CD31 (PECAM-1)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody, typically overnight at 4°C.

  • Secondary Antibody and Detection: Wash the slides and incubate with the HRP-conjugated secondary antibody. Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Analysis: Capture images of the stained sections using a microscope. Quantify MVD by counting the number of CD31-positive vessels in several high-power fields.

Conclusion

The study of Tie2 kinase inhibitors in mouse models is essential for the preclinical development of novel anti-angiogenic therapies. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies. Careful consideration of the specific inhibitor's properties, appropriate mouse models, and rigorous endpoint analyses are critical for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Tie2 Kinase Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tie2 Kinase Inhibitor (CAS: 948557-43-5) in a cell culture setting. This document outlines the inhibitor's mechanism of action, provides key quantitative data, and offers detailed protocols for its application in relevant cellular assays.

Introduction

The Tunica Interna Endothelial Cell Kinase 2 (Tie2), also known as angiopoietin-1 receptor, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. The Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1] Dysregulation of this pathway is implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[2][3] Tie2 Kinase Inhibitor (also referred to as Tie2 Kinase Inhibitor 1) is a potent and selective small molecule inhibitor that targets the Tie2 kinase domain, making it a valuable tool for studying angiogenesis and for the development of anti-angiogenic therapies.[4][5][6]

Mechanism of Action

Tie2 Kinase Inhibitor functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the Tie2 receptor.[1][4] Upon binding of its primary ligand, Angiopoietin-1 (Ang1), the Tie2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway, which promotes cell survival, and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell migration and proliferation.[7][8]

By occupying the ATP-binding pocket, Tie2 Kinase Inhibitor prevents this crucial autophosphorylation step, thereby blocking the activation of these downstream pathways.[1] This leads to the inhibition of endothelial cell survival, migration, and proliferation, ultimately disrupting the process of angiogenesis.[1][2]

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binding & Dimerization pTie2 Phosphorylated Tie2 Tie2->pTie2 ATP ATP ATP->pTie2 Inhibitor Tie2 Kinase Inhibitor Inhibitor->Tie2 Inhibition PI3K PI3K pTie2->PI3K Ras Ras/MAPK Pathway pTie2->Ras Akt Akt PI3K->Akt Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Migration Cell Migration & Proliferation Ras->Migration

Caption: Tie2 Signaling Pathway Inhibition.

Data Presentation

The following tables summarize the key properties and inhibitory activity of Tie2 Kinase Inhibitor (CAS: 948557-43-5).

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 948557-43-5[6][9]
Synonyms Tunica Interna Endothelial Cell Kinase 2 Inhibitor, Tie2 kinase inhibitor 1[5][9][10]
Molecular Formula C₂₆H₂₁N₃O₂S[6][9]
Formula Weight 439.5 g/mol [6][9]
Appearance Crystalline solid[9]
Purity ≥95%[9]
Storage Store at -20°C as a solid.[9]
Solubility DMSO: ~10 mg/mLDimethylformamide (DMF): ~10 mg/mL1:3 DMSO:PBS (pH 7.2): ~0.25 mg/mL (Aqueous solutions not stable >1 day)[6][9]

Table 2: In Vitro Activity

TargetIC₅₀ ValueNotesReference(s)
Tie2 Kinase 250 nMSelectively blocks Tie2 kinase activity.[6][10]
p38 MAPK 50 µM>200-fold more selective for Tie2 over p38.[5][11]

Note: Another compound, "Tie2 kinase inhibitor 3 (compound 63)", has a reported IC₅₀ of 30 nM.[4] Users should verify the specific inhibitor being used.

Experimental Protocols

Careful preparation of the inhibitor and appropriate controls are crucial for obtaining reliable and reproducible results.

Stock Solution Preparation (10 mM in DMSO)
  • Pre-warm: Allow the vial of solid Tie2 Kinase Inhibitor to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of the inhibitor (FW: 439.5 g/mol ):

    • Volume (µL) = (Mass (mg) / Formula Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • Volume (µL) = (1 / 439.5) * (1 / 0.010) * 1,000,000 = 227.5 µL

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial.

  • Solubilize: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The DMSO stock is stable for extended periods when stored properly.

Working Solution Preparation

Prepare fresh dilutions of the inhibitor from the DMSO stock solution in your specific cell culture medium immediately before each experiment.

  • Determine Final Concentration: Decide on the range of final concentrations required for your experiment (e.g., based on the IC₅₀, from 10 nM to 10 µM).

  • Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock into pre-warmed, complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the inhibitor. This is critical to control for any effects of the solvent on the cells. The final DMSO concentration should typically be kept below 0.5% (v/v).

  • Use Immediately: Aqueous solutions of the inhibitor are not recommended for storage for more than one day.[9]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute Stock to Working Concentrations in Media Stock->Working Treat Treat Cells with Inhibitor and Vehicle Control Working->Treat Seed Seed Cells in Culture Plates Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cellular Assays (e.g., Western, Viability) Incubate->Assay Data Collect & Analyze Data Assay->Data

Caption: General Experimental Workflow.

Key Experimental Methodologies

Western Blotting for Tie2 Pathway Inhibition

This protocol assesses the inhibitor's effect on the phosphorylation of Tie2 and its downstream targets like Akt and ERK.

  • Cell Culture and Treatment: Seed endothelial cells (e.g., HUVECs) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treatment: Pre-treat cells with various concentrations of Tie2 Kinase Inhibitor (and a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a Tie2 agonist, such as Angiopoietin-1 (e.g., 200 ng/mL), for 15-30 minutes to induce Tie2 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-Tie2 (p-Tie2), total Tie2, phospho-Akt (p-Akt), total Akt, phospho-ERK1/2 (p-ERK), and total ERK1/2. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the reduction in phosphorylation relative to the stimulated vehicle control.

Cell Viability / Proliferation Assay (WST-1 or MTT)

This assay measures the cytotoxic or cytostatic effects of the inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Tie2 Kinase Inhibitor and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ for cell growth inhibition.

Endothelial Cell Tube Formation Assay

This functional assay evaluates the inhibitor's effect on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate (50 µL/well). Polymerize the gel by incubating at 37°C for 30-60 minutes.

  • Cell Suspension: Harvest endothelial cells and resuspend them in serum-reduced medium containing the desired concentrations of Tie2 Kinase Inhibitor or vehicle control.

  • Seeding: Seed the cell suspension onto the polymerized Matrigel (e.g., 1.5 x 10⁴ cells/well).

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization: Monitor the formation of tube-like structures using a light microscope. Capture images for quantification.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of branches. Compare the results from inhibitor-treated wells to the vehicle control. The inhibitor is expected to reduce tube formation.[6]

References

Application Notes and Protocols: The Use of Tie2 Kinase Inhibitors in Tumor Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular development, maturation, and stability.[1] Dysregulation of the Ang-Tie2 signaling pathway is a hallmark of pathological angiogenesis, a process essential for tumor growth and metastasis.[1][2] Consequently, the inhibition of Tie2 kinase activity presents a promising therapeutic strategy for cancer. These application notes provide a comprehensive overview of the use of Tie2 kinase inhibitors, with a focus on rebastinib (B1684436) (DCC-2036), a potent and selective inhibitor, for studying and targeting tumor angiogenesis.

Mechanism of Action

Tie2 is predominantly expressed on vascular endothelial cells and a subset of pro-tumoral macrophages known as Tie2-expressing macrophages (TEMs).[2][3] The binding of Ang1 to Tie2 promotes endothelial cell survival, vessel maturation, and stability.[1] Conversely, Ang2 can act as a context-dependent antagonist or a partial agonist, leading to vascular destabilization and priming the endothelium for angiogenic sprouting in the presence of other growth factors like VEGF.[4]

Tie2 kinase inhibitors, such as rebastinib, are small molecules that typically bind to the ATP-binding site of the Tie2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] This inhibition leads to a multi-faceted anti-tumor effect by:

  • Inhibiting Angiogenesis: Blocking Tie2 signaling disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[2]

  • Reducing Vascular Permeability: Inhibition of Tie2 can help normalize the tumor vasculature, making it less leaky and potentially improving the delivery and efficacy of other anti-cancer agents.

  • Targeting Tie2-Expressing Macrophages (TEMs): Rebastinib has been shown to reduce the infiltration of pro-angiogenic and pro-metastatic TEMs into the tumor microenvironment.[2][3]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of selected Tie2 kinase inhibitors.

Table 1: In Vitro Inhibitory Activity of Rebastinib (DCC-2036)

Target/Cell LineAssay TypeIC50Reference(s)
Tie2Kinase Assay6 nM[7]
Abl1 (WT)Kinase Assay0.8 nM[7]
Abl1 (T315I)Kinase Assay4 nM[7]
KDR (VEGFR2)Kinase Assay4 nM[7]
FLT3Kinase Assay2 nM[7]
SRCKinase Assay34 nM[7]
MCF7 (Breast Cancer)Cell Proliferation2.22 ± 1.21 µM[8]
MDA-MB-231 (Breast Cancer)Cell Proliferation1.63 ± 0.97 µM[8]
K562 (CML)Cell Proliferation5.5 nM[7][9]
Ba/F3 (BCR-ABL1)Cell Proliferation5.4 nM[9][10]

Table 2: In Vivo Efficacy of Rebastinib in Murine Tumor Models

Tumor ModelDosing RegimenKey FindingsReference(s)
PyMT Mammary Carcinoma10 mg/kg, oral, dailyReduced primary tumor growth by 75%; Additive effect with paclitaxel (B517696) (90% reduction).[2]
PyMT Mammary CarcinomaIntermittent dosing with eribulinExtended overall survival after primary tumor resection.[2]
MDA-MB-231 Xenograft150 mg/kg, tail vein injection47.7% suppression of mean tumor volume after 42 days.[8]
Syngeneic ID8 Ovarian CancerCombination with chemotherapyLonger median survival (132.5 vs. 127 days).[11][12]
Pancreatic Neuroendocrine Tumors (PNET)10 mg/kg, oral, dailyReduced liver metastasis.[2]

Experimental Protocols

In Vitro Tie2 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of a compound on Tie2 kinase activity.[13][14][15]

Materials:

  • Recombinant human Tie2 kinase

  • Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA)[16]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)[13][16]

  • ATP (and [γ-³³P]-ATP for radiometric detection)[16]

  • Test inhibitor (e.g., Rebastinib) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric detection (phosphoric acid, filters)[13][16]

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test inhibitor dilutions. Include wells for "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Add the Tie2 kinase to all wells except the blank.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction according to the detection method (e.g., by adding ADP-Glo™ reagent or phosphoric acid).

  • Measure the signal (luminescence or radioactivity).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of a Tie2 inhibitor to block the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.[6][17][18][19]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel)

  • 24- or 96-well plates

  • Test inhibitor (e.g., Rebastinib)

  • Angiogenic stimulus (e.g., VEGF)

  • Calcein AM (for fluorescent visualization, optional)

Procedure:

  • Thaw the BME on ice and coat the wells of a pre-chilled plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in a medium containing the angiogenic stimulus and various concentrations of the test inhibitor.

  • Seed the HUVEC suspension onto the solidified BME.

  • Incubate at 37°C and 5% CO₂ for 4-18 hours.

  • Visualize and capture images of the tube-like structures using a phase-contrast or fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of loops using image analysis software (e.g., ImageJ).

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-angiogenic and anti-tumor efficacy of a Tie2 inhibitor in a subcutaneous tumor model.[2][8]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Test inhibitor (e.g., Rebastinib) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a predetermined size (e.g., 70-120 mm³), randomize the mice into treatment and control groups.[8]

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume (e.g., using the formula 0.5 × Length × Width²) and body weight twice a week.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for microvessel density (CD31 staining) and macrophage infiltration (F4/80 staining).[2]

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Modulates PI3K PI3K Tie2->PI3K DokR Dok-R Tie2->DokR Akt Akt PI3K->Akt Survival Cell Survival Vessel Stability Akt->Survival Ras Ras DokR->Ras MAPK MAPK Ras->MAPK Migration Cell Migration MAPK->Migration Inhibitor Tie2 Kinase Inhibitor (e.g., Rebastinib) Inhibitor->Tie2 Inhibits

Caption: Simplified Tie2 signaling pathway in endothelial cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis KinaseAssay 1. Tie2 Kinase Assay (Biochemical) CellProlif 2. Cell Proliferation Assay (e.g., Cancer Cells) KinaseAssay->CellProlif Determine IC50 TubeFormation 3. Endothelial Tube Formation Assay CellProlif->TubeFormation Assess Cellular Effect Xenograft 4. Tumor Xenograft Model (e.g., Mouse) TubeFormation->Xenograft Confirm Anti-Angiogenic Potential TumorGrowth 5. Measure Tumor Growth & Survival Xenograft->TumorGrowth IHC 6. Immunohistochemistry (Microvessel Density - CD31) Xenograft->IHC

Caption: Experimental workflow for evaluating a Tie2 kinase inhibitor.

References

Application of Tie2 Kinase Inhibitor 3 in Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 kinase signaling pathway, a critical regulator of angiogenesis and vascular stability, has emerged as a promising therapeutic target in oncology. In the context of breast cancer, aberrant Tie2 signaling, mediated by its ligands angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), is implicated in tumor growth, metastasis, and the development of therapy resistance. Consequently, inhibitors of Tie2 kinase are being actively investigated for their potential to disrupt these pathological processes.

This document provides detailed application notes and experimental protocols for the study of Tie2 kinase inhibitors in breast cancer research. While the focus is on a compound referred to as "Tie2 kinase inhibitor 3," it is important to note that publicly available research data specifically detailing the application of this compound in breast cancer is limited. Therefore, to provide comprehensive and actionable protocols, this document draws upon established methodologies and findings from studies of other potent and selective Tie2 kinase inhibitors, such as rebastinib, which have been more extensively characterized in breast cancer models.

"this compound" (also known as compound 63) is a potent, orally active inhibitor of Tie2 kinase with an IC50 of 30 nM.[1] Its mechanism of action involves competing with the ATP binding site of the Tie2 kinase, thereby inhibiting its phosphorylation and downstream signaling.[1] This inhibition ultimately impacts the stability and maturation of blood vessels, which is crucial for tumor angiogenesis.[1]

Data Presentation

The following tables summarize key quantitative data for representative Tie2 kinase inhibitors from preclinical and clinical studies in breast cancer.

Table 1: In Vitro Potency of Tie2 Kinase Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell Line/SystemReference
This compound (compound 63) Tie2Kinase Assay30Recombinant Human Tie2[1]
RebastinibTie2Kinase Assay0.63Recombinant Human Tie2[2]
Rebastinibp-Tie2Cellular Assay0.058HUVEC[2]
Rebastinibp-Tie2Cellular Assay0.26IBMM-Tie2Hi[2]

Table 2: Preclinical Efficacy of Tie2 Kinase Inhibitor (Rebastinib) in a Breast Cancer Model

Animal ModelTreatmentEffectQuantitative DataReference
Orthotopic PyMT Mammary CarcinomaRebastinibReduced Lung Metastases72% reduction[3]
Orthotopic PyMT Mammary CarcinomaRebastinib + PaclitaxelReduced Lung Metastases93% reduction[3]

Table 3: Clinical Activity of Tie2 Kinase Inhibitor (Rebastinib) in HER2-Negative Metastatic Breast Cancer (Phase Ib)

Combination TherapyPatient CohortRecommended Phase II DoseObjective Response RateReference
Rebastinib + Paclitaxel or EribulinHER2-Negative Metastatic Breast Cancer (n=27)50 or 100 mg orally twice daily22% (5/23 evaluable patients)[4][5]

Signaling Pathways and Experimental Workflows

Tie2 Signaling Pathway in Breast Cancer

The Angiopoietin-Tie2 signaling axis plays a dual role in breast cancer. While high Tie2 expression on tumor cells has been associated with dormancy and a better prognosis, its role in the tumor microenvironment, particularly on endothelial cells and pro-angiogenic Tie2-expressing macrophages (TEMs), is crucial for tumor progression.[3][6] Inhibitors of Tie2 target the pro-angiogenic and metastatic functions within the tumor microenvironment.

Tie2_Signaling_Pathway Tie2 Signaling Pathway in the Tumor Microenvironment cluster_cells Cellular Context Ang2 Angiopoietin-2 (Ang2) Tie2 Tie2 Receptor Ang2->Tie2 Binds & Activates EndothelialCell Endothelial Cell TEM Tie2-Expressing Macrophage (TEM) PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Phosphorylates Inhibitor This compound Inhibitor->Tie2 Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis VascularPermeability Vascular Permeability PI3K_Akt->VascularPermeability MacrophageRecruitment Macrophage Recruitment PI3K_Akt->MacrophageRecruitment Metastasis Metastasis Angiogenesis->Metastasis

Caption: Tie2 signaling in the tumor microenvironment promotes angiogenesis and metastasis.

Experimental Workflow for Evaluating Tie2 Kinase Inhibitors

A typical preclinical workflow to assess the efficacy of a Tie2 kinase inhibitor in breast cancer involves a series of in vitro and in vivo experiments.

Experimental_Workflow Preclinical Evaluation of a Tie2 Kinase Inhibitor start Start in_vitro In Vitro Assays start->in_vitro kinase_assay Tie2 Kinase Assay (IC50 Determination) in_vitro->kinase_assay cell_viability Cell Viability Assay (Breast Cancer & Endothelial Cells) in_vitro->cell_viability tube_formation Endothelial Tube Formation Assay in_vitro->tube_formation migration_assay Cell Migration/Invasion Assay in_vitro->migration_assay in_vivo In Vivo Studies migration_assay->in_vivo xenograft Breast Cancer Xenograft Model in_vivo->xenograft tumor_growth Tumor Growth Inhibition xenograft->tumor_growth metastasis_eval Metastasis Assessment xenograft->metastasis_eval pharmacodynamics Pharmacodynamic Analysis (p-Tie2, Microvessel Density) xenograft->pharmacodynamics end End pharmacodynamics->end

Caption: A stepwise approach for the preclinical assessment of Tie2 inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of Tie2 kinase inhibitors in breast cancer research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro Tie2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of "this compound" on Tie2 kinase.

Materials:

  • Recombinant human Tie2 kinase

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • "this compound" (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of "this compound" in kinase buffer.

  • In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 10 µL of a solution containing Tie2 kinase and the substrate to each well.

  • Initiate the reaction by adding 10 µL of ATP solution. The final concentration of ATP should be close to its Km for Tie2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of "this compound" on the angiogenesis potential of endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel® Basement Membrane Matrix

  • "this compound"

  • 96-well plates

  • Microscope with imaging software

Procedure:

  • Thaw Matrigel® on ice overnight.

  • Coat a 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of "this compound" or DMSO (vehicle control).

  • Seed 1.5 x 10^4 HUVECs onto the Matrigel®-coated wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Breast Cancer Xenograft Study

Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of "this compound".

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Human breast cancer cell line (e.g., MDA-MB-231 for a metastatic model)

  • Matrigel®

  • "this compound" formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject 1-5 x 10^6 MDA-MB-231 cells mixed with Matrigel® into the mammary fat pad of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer "this compound" or vehicle control orally once daily (or as determined by pharmacokinetic studies).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the primary tumors and weigh them.

  • Harvest lungs and other potential metastatic organs for histological analysis (e.g., H&E staining) to quantify metastatic nodules.

  • A portion of the tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for p-Tie2) or fixed for immunohistochemistry (e.g., CD31 staining for microvessel density).

Western Blot for Tie2 Phosphorylation

Objective: To determine the effect of "this compound" on Ang1-induced Tie2 phosphorylation in endothelial cells.

Materials:

  • HUVECs

  • "this compound"

  • Recombinant human Angiopoietin-1 (Ang1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture HUVECs to near confluence and serum-starve them overnight.

  • Pre-treat the cells with various concentrations of "this compound" or DMSO for 1-2 hours.

  • Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Tie2 and β-actin as loading controls.

  • Quantify the band intensities using densitometry software.

Conclusion

The inhibition of Tie2 kinase represents a promising strategy in breast cancer therapy, primarily by targeting the tumor microenvironment to disrupt angiogenesis and metastasis. While specific data for "this compound" in breast cancer models is emerging, the protocols and data presented here, largely based on the well-characterized inhibitor rebastinib, provide a robust framework for researchers to investigate the therapeutic potential of this class of compounds. Further studies are warranted to fully elucidate the efficacy and mechanism of action of "this compound" in various subtypes of breast cancer.

References

Application Notes and Protocols for Studying Vascular Permeability Using Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, stability, and homeostasis. The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, plays a pivotal role in maintaining vascular quiescence and integrity. Activation of Tie2 by its ligand Angiopoietin-1 (Ang1) strengthens the endothelial barrier, thereby reducing vascular permeability. Conversely, inhibition of Tie2 signaling leads to vascular destabilization and increased permeability.[1][2][3] This makes Tie2 an attractive target for studying and potentially modulating conditions associated with vascular leakage, such as inflammation, sepsis, and tumor angiogenesis.[4][5]

Tie2 kinase inhibitor 3 (also known as compound 63) is a potent and orally active small molecule inhibitor of Tie2 kinase.[6] By competing with ATP for binding to the kinase domain, it prevents Tie2 autophosphorylation and downstream signaling.[6] This action disrupts the stability of blood vessels, making it a valuable tool for investigating the molecular mechanisms that govern vascular permeability.[6] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to study its effects on vascular permeability.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[6] The binding of the inhibitor to the ATP-binding site of Tie2 prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and activation.[6] This blockade of Tie2 signaling disrupts the downstream pathways that are responsible for maintaining endothelial cell-cell junctions and promoting vascular stability. The inhibition of Tie2 leads to a destabilization of the vasculature and an increase in vascular permeability.[2]

Data Presentation

Table 1: Inhibitor Profile

Compound NameTargetIC50Reference
This compoundTie2 Kinase30 nM[6]

Table 2: Expected In Vivo Vascular Permeability Changes (Miles Assay)

Treatment GroupPermeability InducerTie2 Inhibitor Dose% Increase in Vascular Permeability (Relative to Control)
Vehicle ControlSaline-0%
Vehicle ControlVEGF / Histamine-100% (Reference)
Tie2 InhibitorVEGF / HistamineTherapeutic Dose>100% (Potentiation of Leakage)
Tie2 Inhibitor AloneSalineTherapeutic DoseSignificant increase compared to vehicle control

Note: The exact percentage increase will be dependent on the specific experimental conditions, including the animal model, the permeability inducer used, and the dose of the Tie2 inhibitor.

Table 3: Expected In Vitro Endothelial Barrier Function Changes (Transwell Assay)

Treatment GroupPermeability InducerTie2 Inhibitor ConcentrationChange in Transendothelial Electrical Resistance (TEER)Change in FITC-Dextran Permeability
Vehicle Control--BaselineBaseline
Vehicle ControlThrombin / VEGF-DecreaseIncrease
Tie2 InhibitorThrombin / VEGFIC50 concentrationFurther decrease compared to inducer aloneFurther increase compared to inducer alone
Tie2 Inhibitor Alone-IC50 concentrationDecrease from baselineIncrease from baseline

Note: TEER values are inversely proportional to permeability, while FITC-Dextran passage is directly proportional. The magnitude of change will depend on the cell type, inhibitor concentration, and duration of treatment.

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes the use of the Miles assay to quantify vascular permeability in mice treated with this compound. The assay measures the extravasation of Evans blue dye, which binds to serum albumin.[7][8][9]

Materials:

  • This compound

  • Vehicle for inhibitor (e.g., DMSO, PEG, saline)

  • Evans blue dye (1% w/v in sterile saline)

  • Permeability-inducing agent (e.g., VEGF, histamine) or sterile saline as a control

  • Anesthetic (e.g., isoflurane)

  • Formamide (B127407)

  • Spectrophotometer

  • Mice (e.g., C57BL/6, 8-12 weeks old)

Procedure:

  • Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Inhibitor Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be determined based on the pharmacokinetic properties of the inhibitor to ensure peak plasma concentrations during the assay.

  • Evans Blue Injection: After the appropriate pre-treatment time with the inhibitor, intravenously inject 100 µL of 1% Evans blue dye solution into the tail vein of each mouse.[10]

  • Induction of Permeability: After 30 minutes of Evans blue circulation, intradermally inject a defined volume (e.g., 50 µL) of the permeability-inducing agent (e.g., VEGF) or saline into the dorsal skin of the mice.

  • Tissue Harvest: After 20-30 minutes, euthanize the mice by cervical dislocation. Carefully dissect the areas of skin at the injection sites.

  • Dye Extraction: Weigh the harvested skin samples and place them in formamide (e.g., 1 mL per 100 mg of tissue). Incubate at 60°C overnight to extract the Evans blue dye.

  • Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of extravasated Evans blue dye per milligram of tissue using a standard curve. Compare the results between the different treatment groups.

Protocol 2: In Vitro Endothelial Permeability Assay (Transwell Assay)

This protocol assesses the effect of this compound on the permeability of an endothelial cell monolayer cultured on a porous membrane insert. Permeability can be quantified by measuring the passage of a fluorescent tracer (FITC-dextran) or by measuring the transendothelial electrical resistance (TEER).[11][12][13]

Materials:

  • Endothelial cells (e.g., HUVECs, bEnd.3)

  • Complete endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Permeability-inducing agent (e.g., thrombin, VEGF)

  • FITC-dextran (e.g., 70 kDa)

  • TEER measurement system (e.g., EVOM2)

  • Fluorescence plate reader

Procedure for FITC-Dextran Permeability:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 2-3 days.

  • Monolayer Formation: Culture the cells until a confluent monolayer is formed. Visually confirm confluency by microscopy.

  • Treatment: Pre-treat the endothelial monolayers with various concentrations of this compound or vehicle control for a specified duration.

  • Permeability Induction: Add a permeability-inducing agent to the upper chamber, if desired.

  • Tracer Addition: Add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Collection and Measurement: Collect a sample from the lower chamber and measure the fluorescence intensity using a plate reader (Excitation/Emission: ~490/520 nm).

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer and compare the permeability between different treatment groups.

Procedure for TEER Measurement:

  • Monolayer Formation: Prepare confluent endothelial monolayers on Transwell inserts as described above.

  • TEER Measurement Setup: Equilibrate the TEER electrodes in sterile saline or culture medium.

  • Baseline Measurement: Measure the baseline TEER of the endothelial monolayers before adding any treatments.

  • Treatment: Add this compound, vehicle control, and/or a permeability-inducing agent to the upper chamber.

  • Time-Course Measurement: Measure the TEER at various time points after treatment to monitor the dynamic changes in endothelial barrier function.

  • Data Analysis: Subtract the resistance of a blank insert (without cells) from the measured resistance to obtain the resistance of the cell monolayer. TEER is typically reported in units of Ω x cm². A decrease in TEER indicates an increase in permeability.

Visualizations

Tie2 Signaling Pathway

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds Ang2 Angiopoietin-2 (Ang2) (Antagonist) Ang2->Tie2_inactive Blocks Ang1 Binding Tie2_active Tie2 Receptor (Phosphorylated/Active) Tie2_inactive->Tie2_active Dimerization & Autophosphorylation PI3K PI3K Tie2_active->PI3K FAK FAK Tie2_active->FAK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival NO Nitric Oxide (NO) eNOS->NO Rac1 Rac1 FAK->Rac1 Actin Actin Cytoskeleton Rac1->Actin Junctions Cell-Cell Junctions (VE-Cadherin) Actin->Junctions Stability Vascular Stability (Decreased Permeability) Junctions->Stability Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2_active Inhibits Phosphorylation InVivo_Workflow A 1. Administer Tie2 Inhibitor 3 or Vehicle to Mice B 2. Inject Evans Blue Dye Intravenously A->B C 3. Inject Permeability Inducer (e.g., VEGF) Intradermally B->C D 4. Euthanize and Harvest Skin Tissue C->D E 5. Extract Evans Blue Dye with Formamide D->E F 6. Measure Absorbance at 620 nm E->F G 7. Quantify and Compare Permeability F->G Logical_Relationship Start This compound Administration A Inhibition of Tie2 Kinase Activity Start->A B Decreased Phosphorylation of Downstream Signaling Proteins (e.g., Akt, FAK) A->B C Disruption of Endothelial Cell-Cell Junctions (e.g., VE-Cadherin localization) B->C D Destabilization of the Actin Cytoskeleton B->D End Increased Vascular Permeability (Vascular Leakage) C->End D->End

References

Application Note: Western Blot Analysis of Tie2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Tie2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular development, maturation, and stability.[1] The binding of the agonist ligand Angiopoietin-1 (Ang1) to Tie2 induces receptor phosphorylation and activates downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote endothelial cell survival and vascular quiescence.[1][2][3] Conversely, the context-dependent antagonist Angiopoietin-2 (Ang2) can disrupt this signaling, leading to vascular destabilization.[1][2] Dysregulation of the Ang/Tie2 axis is implicated in various pathologies, including cancer and inflammatory diseases, making Tie2 an attractive therapeutic target.

This document provides a detailed protocol for assessing the efficacy of a Tie2 kinase inhibitor using Western blot analysis. The primary goal is to measure the inhibitor's effect on the phosphorylation state of Tie2 at key tyrosine residues (e.g., Tyr992), which is a direct indicator of its target engagement and inhibitory activity.[4][5] The protocol described herein is applicable to a generic Tie2 kinase inhibitor, referred to as "Tie2 Kinase Inhibitor 3," for the analysis of treated endothelial cell lysates.

Signaling Pathway and Experimental Logic

The Angiopoietin/Tie2 signaling pathway is central to vascular homeostasis. Upon Ang1 binding, Tie2 receptors dimerize and autophosphorylate on several tyrosine residues, creating docking sites for downstream signaling molecules and initiating cascades that promote vascular stability.[6] A kinase inhibitor targeting Tie2 is expected to prevent this autophosphorylation, thereby blocking downstream signaling. Western blotting allows for the sensitive detection of both the total amount of Tie2 protein and its phosphorylated form (p-Tie2), providing a direct measure of the inhibitor's activity.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang1 Angiopoietin-1 (Agonist) Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds Tie2_active p-Tie2 (Active) Tie2_inactive->Tie2_active Autophosphorylation PI3K_Akt PI3K / Akt Pathway Tie2_active->PI3K_Akt MAPK_ERK MAPK / ERK Pathway Tie2_active->MAPK_ERK Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2_active Inhibits Downstream Vascular Stability & Survival PI3K_Akt->Downstream MAPK_ERK->Downstream

Figure 1: Simplified Tie2 Signaling Pathway and Point of Inhibition.

Experimental Protocol: Western Blot for p-Tie2 and Total Tie2

This protocol outlines the steps from cell culture and treatment to protein detection.

Part 1: Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells expressing Tie2.

  • Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2).

  • Reagents for Stimulation: Recombinant Human Angiopoietin-1 (Ang1).

  • Inhibitor: this compound (dissolved in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris-base, Glycine, Methanol.

  • Membranes: PVDF or Nitrocellulose membranes (0.45 µm).

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8]

  • Primary Antibodies:

    • Rabbit anti-phospho-Tie2 (Tyr992) antibody (e.g., Cell Signaling Technology #4221).[4]

    • Rabbit anti-Tie2 antibody (e.g., Cell Signaling Technology #7403).[5]

    • Mouse anti-β-Actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.

    • HRP-conjugated Goat anti-Mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Part 2: Cell Culture and Treatment Workflow
  • Cell Seeding: Plate HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with basal medium (containing 0.5% FBS) and incubate for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Add Ang1 (e.g., 200 ng/mL) to the medium for 15-30 minutes to induce Tie2 phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Western_Blot_Workflow A 1. Seed & Culture Endothelial Cells B 2. Serum Starve Cells (4-6 hours) A->B C 3. Pre-treat with Tie2 Inhibitor 3 B->C D 4. Stimulate with Angiopoietin-1 C->D E 5. Lyse Cells & Quantify Protein (BCA) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Western Blot) F->G H 8. Block & Incubate with Primary Antibody (e.g., anti-p-Tie2) G->H I 9. Incubate with HRP-Secondary Antibody H->I J 10. ECL Detection & Imaging I->J K 11. Strip & Re-probe (Total Tie2, Loading Control) J->K

Figure 2: Experimental Workflow for Western Blot Analysis.

Part 3: Western Blotting Procedure
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an 8% SDS-polyacrylamide gel and run until adequate separation is achieved.[7] The Tie2 protein has a molecular weight of approximately 140-160 kDa.[7][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-Tie2 (Tyr992) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (1:2000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 7).

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total Tie2 and a loading control like β-Actin or GAPDH.

Data Presentation

The efficacy of this compound is determined by its ability to reduce Ang1-stimulated Tie2 phosphorylation in a dose-dependent manner. Densitometry analysis of the Western blot bands should be performed, and the ratio of p-Tie2 to total Tie2 should be calculated.

Table 1: Example Quantitative Data Summary

Treatment GroupInhibitor Conc. (nM)Ang1 Stim.p-Tie2 / Total Tie2 Ratio (Normalized)Standard Deviation
Untreated Control0-0.12± 0.03
Vehicle Control0 (DMSO)+1.00± 0.11
Inhibitor 310+0.65± 0.09
Inhibitor 3100+0.21± 0.05
Inhibitor 31000+0.08± 0.02

Note: Data presented are representative examples and should be generated empirically. The p-Tie2/Total Tie2 ratio is normalized to the Ang1-stimulated vehicle control.

References

Application Notes and Protocols for Matrigel™ Plug Assay with Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The Tie2 receptor tyrosine kinase is a key regulator of angiogenesis, making it an attractive target for anti-cancer therapies.[1][2] Tie2 kinase inhibitor 3 is a potent and orally active inhibitor of Tie2, competing with ATP at its binding site to block downstream signaling, which in turn affects blood vessel stability and maturation.[3] The Matrigel™ plug assay is a widely used in vivo method to quantify angiogenesis and evaluate the efficacy of pro- and anti-angiogenic compounds.[4] This document provides detailed protocols for utilizing the Matrigel™ plug assay to assess the anti-angiogenic activity of this compound.

Data Presentation

While specific quantitative data for this compound in the Matrigel plug assay is not publicly available, the following table presents representative data from a study on a similar compound, Tie2 kinase inhibitor 1, demonstrating the expected dose-dependent anti-angiogenic effect.[5]

Treatment GroupDosage (mg/kg, i.p., b.i.d)Mean Vessel Density (vessels/mm²)Standard Deviation% Inhibition of Angiogenesis
Vehicle Control-150± 150%
Tie2 Kinase Inhibitor 12588.5± 941%
Tie2 Kinase Inhibitor 15045± 570%

Signaling Pathway

The Tie2 signaling pathway plays a critical role in vascular stability and angiogenesis. The binding of angiopoietin-1 (Ang1) to the Tie2 receptor promotes vessel maturation and stability. Conversely, angiopoietin-2 (Ang2) can act as a competitive antagonist to Ang1, leading to vascular destabilization and, in the presence of VEGF, promoting angiogenesis.[2] this compound blocks the autophosphorylation of the Tie2 receptor, thereby inhibiting downstream signaling cascades.

Tie2_Signaling_Pathway Tie2 Signaling Pathway and Inhibition Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes/Context-dependent activation PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Tie2->MAPK_ERK Dok_R Dok-R Pathway Tie2->Dok_R Tie2_Inhibitor_3 This compound Tie2_Inhibitor_3->Tie2 Inhibits ATP binding Survival Endothelial Cell Survival & Proliferation PI3K_Akt->Survival Stability Vascular Stability PI3K_Akt->Stability Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK_ERK->Survival MAPK_ERK->Angiogenesis Migration Cell Migration Dok_R->Migration Dok_R->Angiogenesis

Caption: Tie2 signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow

The Matrigel™ plug assay involves the subcutaneous injection of Matrigel™, which forms a solid plug. This plug is then vascularized by the host's endothelial cells. The extent of this vascularization can be quantified to determine the effect of a test compound.

Matrigel_Plug_Assay_Workflow cluster_preparation Preparation cluster_injection In Vivo Procedure cluster_incubation Incubation cluster_analysis Analysis prep_matrigel Thaw Matrigel™ on ice mix_components Mix Matrigel™ with pro-angiogenic factors & this compound prep_matrigel->mix_components inject Subcutaneously inject Matrigel™ mixture into mice mix_components->inject incubate Allow plug to solidify and become vascularized (7-21 days) inject->incubate excise Excise Matrigel™ plug incubate->excise process Fix, embed, and section the plug excise->process stain Stain sections for endothelial markers (e.g., CD31) process->stain quantify Quantify vessel density and angiogenesis stain->quantify

Caption: Experimental workflow for the Matrigel™ plug assay with this compound.

Experimental Protocols

Materials and Equipment
  • Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6).

  • Matrigel™: Growth factor-reduced Matrigel™.

  • Pro-angiogenic Factors (optional): Recombinant Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).

  • Test Compound: this compound.

  • Vehicle Control: Appropriate vehicle for the test compound.

  • Anesthetics: As per institutional guidelines.

  • Surgical Tools: Scalpels, forceps.

  • Histology Supplies: Formalin, paraffin, slides.

  • Antibodies: Primary antibody against an endothelial marker (e.g., anti-CD31).

  • Imaging System: Microscope with a camera.

  • Image Analysis Software.

Protocol for Matrigel™ Plug Assay
  • Preparation of Matrigel™ Mixture:

    • Thaw growth factor-reduced Matrigel™ overnight on ice at 4°C.

    • On the day of injection, keep Matrigel™ on ice.

    • Prepare the Matrigel™ mixture by adding pro-angiogenic factors (e.g., VEGF at 100 ng/mL or bFGF at 200 ng/mL) and the desired concentration of this compound or vehicle control. Keep the mixture on ice.

  • Animal Preparation and Injection:

    • Anesthetize the mice according to approved institutional protocols.

    • Shave and sterilize the injection site on the flank of the mouse.

    • Using a pre-chilled syringe and needle, subcutaneously inject 0.5 mL of the Matrigel™ mixture.

    • The Matrigel™ will form a solid plug at body temperature.

  • Post-Injection Monitoring and Plug Excision:

    • Monitor the animals daily.

    • After a predetermined period (typically 7-21 days), euthanize the mice.

    • Carefully make a skin incision and excise the Matrigel™ plug.

  • Histological Analysis and Quantification:

    • Fix the excised plugs in 10% formalin overnight.

    • Dehydrate the plugs and embed them in paraffin.

    • Cut 5 µm sections and mount them on slides.

    • Perform immunohistochemistry using an anti-CD31 antibody to stain for endothelial cells.

    • Capture images of the stained sections using a microscope.

    • Quantify angiogenesis by measuring the vessel density (number of vessels per unit area) or the total area of CD31-positive staining using image analysis software.

Quantification of Angiogenesis

Several methods can be used to quantify the angiogenic response in the Matrigel™ plug:

  • Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). This provides an indirect measure of blood vessel formation.

  • Immunohistochemistry (IHC): As described in the protocol, stain for endothelial cell markers like CD31 or von Willebrand factor. The number of vessels or the stained area can then be quantified.

  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the plug and perform qRT-PCR to measure the expression of endothelial-specific genes such as CD31 and VE-cadherin.[6]

Conclusion

The Matrigel™ plug assay is a robust and widely accepted method for evaluating the in vivo efficacy of anti-angiogenic compounds like this compound. By following these detailed protocols, researchers can obtain reliable and quantifiable data on the inhibition of angiogenesis, which is crucial for the preclinical development of novel cancer therapeutics.

References

Application Notes and Protocols for Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tie2 kinase inhibitor 3, also identified as compound 63 in specified literature, is a potent and selective small molecule inhibitor of the Tie2 tyrosine kinase. Tie2, also known as TEK, is a receptor tyrosine kinase expressed predominantly on endothelial cells. It plays a crucial role in angiogenesis, vessel maturation, and maintenance of vascular stability. Dysregulation of the Tie2 signaling pathway is implicated in various pathological conditions, including cancer and inflammatory diseases. This document provides detailed information on the solubility and preparation of this compound, intended to support its application in preclinical research and drug development.

Physicochemical and Biological Properties

This compound is a potent inhibitor with good oral activity. It functions by competing with ATP at the kinase binding site, thereby inhibiting Tie2 phosphorylation and downstream signaling. This action disrupts vascular stability and maturation, which can impact tumor angiogenesis.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
CAS Number 870225-11-9[1]
Molecular Formula C₂₉H₃₀F₄N₈O₂[1]
Molecular Weight 598.59 g/mol [1]
IC₅₀ (Tie2) 30 nM[1]
Appearance SolidN/A

Solubility

Currently, specific quantitative solubility data for this compound in various solvents is not publicly available. Commercial suppliers recommend storing the compound at room temperature and referring to the Certificate of Analysis for any specific storage and handling instructions.[1] For experimental purposes, it is recommended to determine the solubility in common laboratory solvents.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, PBS at various pH)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solution to generate a standard curve for quantification.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of the test solvent in a vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium, with continuous agitation.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to fall within the range of the standard curve.

    • Measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Determine the solubility in mg/mL or mmol/L based on the measured concentration and dilution factor.

Preparation and Synthesis

The synthesis of this compound (compound 63) is described in the scientific literature. The following protocol is a summary of the likely synthetic route based on related compounds and general synthetic chemistry principles, as the detailed experimental procedure from the primary literature is not fully accessible. Researchers should refer to the primary publication for the exact, detailed methodology: Hodous B L, et al. Evolution of a highly selective and potent 2-(pyridin-2-yl)-1, 3, 5-triazine Tie-2 kinase inhibitor. Journal of medicinal chemistry, 2007, 50(4): 611-626.

The synthesis likely involves a multi-step process culminating in the coupling of key intermediates. The core of the molecule is a 2-(pyridin-2-yl)-1,3,5-triazine scaffold.

General Synthetic Scheme (Hypothesized)

The synthesis would likely proceed through the formation of a substituted triazine intermediate, followed by coupling reactions to attach the side chains. Given the structure, a Suzuki or similar cross-coupling reaction is a probable key step.

Key Synthetic Steps may include:

  • Synthesis of the Triazine Core: Reaction of a substituted pyridine (B92270) with a precursor to form the 2-(pyridin-2-yl)-1,3,5-triazine core.

  • Functionalization of Intermediates: Modification of the side chains that will be attached to the triazine core.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to connect the functionalized side chains to the triazine core.

  • Final Deprotection/Modification: Removal of any protecting groups and final chemical modifications to yield the target compound.

Table 2: Key Reagents and Their Potential Roles in Synthesis

Reagent TypeExamplePotential Role
Palladium Catalyst Pd(PPh₃)₄Catalyst for cross-coupling reactions.
Base K₂CO₃, Cs₂CO₃Base for coupling and substitution reactions.
Boronic Acid/Ester Substituted arylboronic acidCoupling partner in Suzuki reactions.
Halogenated Heterocycle Dichloro- or trichlorotriazineStarting material for the triazine core.
Amine Substituted anilinesNucleophile for substitution on the triazine ring.

Signaling Pathway and Experimental Workflow

Tie2 Signaling Pathway

The Tie2 signaling pathway is critical for vascular homeostasis. The binding of angiopoietin-1 (Ang1) to the Tie2 receptor on endothelial cells leads to receptor phosphorylation and activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting cell survival and vessel stability. Angiopoietin-2 (Ang2) can act as a context-dependent agonist or antagonist. Tie2 kinase inhibitors block the phosphorylation of Tie2, thereby inhibiting these downstream effects.

Tie2_Signaling_Pathway cluster_downstream Downstream Signaling Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Modulates PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK Pathway Tie2->MAPK Inhibitor This compound Inhibitor->Tie2 Inhibits (Blocks Phosphorylation) Survival Endothelial Cell Survival & Proliferation PI3K_Akt->Survival Stability Vascular Stability & Quiescence PI3K_Akt->Stability MAPK->Survival Permeability Decreased Permeability Stability->Permeability Inflammation Anti-inflammation Stability->Inflammation

Caption: The Tie2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Synthesis and Analysis

The general workflow for preparing and analyzing a kinase inhibitor like this compound involves synthesis, purification, characterization, and validation of its biological activity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Validation Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC) Structure->Purity Solubility Solubility Testing Purity->Solubility Activity Biological Assay (Kinase Activity) Purity->Activity

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols for Tie2 Kinase Inhibitor Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1] The Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, plays a crucial role in tumor angiogenesis.[2] Dysregulation of this pathway, often through the overexpression of ligands like Angiopoietin-2 (Ang2), is associated with tumor progression and metastasis.[3] Consequently, small-molecule inhibitors targeting the Tie2 kinase have emerged as a promising strategy in oncology research. These inhibitors typically act by competing with ATP at the kinase binding site, thereby blocking receptor autophosphorylation and downstream signaling cascades that promote endothelial cell survival and proliferation.[2][4] This document provides detailed application notes and protocols for the administration of Tie2 kinase inhibitors in preclinical xenograft models, summarizing key efficacy data and outlining standardized experimental workflows.

Quantitative Data Summary

The efficacy of various Tie2 kinase inhibitors has been evaluated in multiple preclinical xenograft models. The data below summarizes the administration routes, dosing schedules, and anti-tumor effects observed in these studies.

Table 1: Efficacy of Rebastinib (B1684436) (DCC-2036) in Xenograft Models

Cancer ModelDosing and AdministrationKey Findings
MDA-MB-231 (Triple-Negative Breast Cancer)150 mg/kg47.7% suppression of mean tumor volume after 42 days of treatment.[5]
PyMT (Syngeneic Breast Cancer)Not specified75% decrease in primary tumor growth rate; 71% reduction in lung metastases.[6]
PyMT (Combination Therapy)Rebastinib + Paclitaxel90% inhibition of tumor growth; 93% reduction in lung metastases.[6]
Pancreatic Neuroendocrine Tumors (PNET)10 mg/kg, orally, twice weeklyReduced vascular density and infiltration of pro-angiogenic Tie2+ macrophages.[7]

Table 2: Efficacy of Other Tie2 Kinase Inhibitors in Xenograft Models

InhibitorCancer ModelDosing and AdministrationKey Findings
Tie2 kinase inhibitor 1MOPC-315 (Plasmacytoma)50 mg/kg, intraperitoneally (i.p.), twice a week for 6 weeks61% reduction in tumor volume by day 20; 45% reduction by 6 weeks.[8]
Tie2 kinase inhibitor 1Matrigel Mouse Model25 mg/kg, i.p., twice daily (b.i.d)41% reduction in angiogenesis.[9]
Tie2 kinase inhibitor 1Matrigel Mouse Model50 mg/kg, i.p., twice daily (b.i.d)70% reduction in angiogenesis.[9]

Signaling Pathway and Experimental Workflow Visualizations

Tie2 Signaling Pathway

The binding of Angiopoietin-1 (Ang1) to the Tie2 receptor activates downstream signaling pathways, primarily the PI3K/AKT and Ras/MAPK cascades, which promote endothelial cell survival, migration, and vascular stability.[10][11] Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist.[1][11] Tie2 kinase inhibitors block the autophosphorylation of the receptor, thereby inhibiting these downstream effects.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes/ Modulates PI3K PI3K Tie2->PI3K Ras Ras Tie2->Ras Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2 Inhibits AKT AKT PI3K->AKT FOXO1 FOXO1 AKT->FOXO1 Survival Cell Survival Vascular Stability AKT->Survival MAPK MAPK Ras->MAPK Migration Migration Proliferation MAPK->Migration Apoptosis Apoptosis FOXO1->Apoptosis

Caption: Angiopoietin/Tie2 signaling cascade and point of inhibition.

General Xenograft Study Workflow

The protocol for an in vivo xenograft study involves several distinct phases, from initial cell culture and animal acclimatization to tumor inoculation, treatment administration, and final data analysis.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Analysis A1 1. Cell Culture (e.g., MDA-MB-231) A2 2. Animal Acclimatization (e.g., Athymic Nude Mice) B1 3. Cell Harvest & Preparation of Inoculum A2->B1 B2 4. Subcutaneous or Orthotopic Implantation of Tumor Cells B1->B2 B3 5. Tumor Growth Monitoring (until palpable/measurable) B2->B3 C1 6. Animal Randomization (into Vehicle & Treatment Groups) B3->C1 C3 8. Daily/Weekly Administration (e.g., Oral Gavage, I.P.) C1->C3 C2 7. Inhibitor Formulation (e.g., in DMSO/PEG) C2->C3 C4 9. Tumor Volume & Body Weight Measurement (2-3x/week) C3->C4 D1 10. Study Endpoint Reached (e.g., Tumor Volume Limit) C4->D1 D2 11. Euthanasia & Tumor Excision D1->D2 D3 12. Data Analysis (%TGI, Statistics) D2->D3 D4 13. Ex Vivo Analysis (Optional) (IHC for CD31, Tie2, etc.) D2->D4

Caption: Standard workflow for a Tie2 inhibitor xenograft efficacy study.

Experimental Protocols

The following protocols provide a generalized framework for conducting a xenograft study with a Tie2 kinase inhibitor. Specific details such as cell numbers, inhibitor formulation, and animal strains should be optimized based on the specific cancer model and inhibitor characteristics.

Protocol 1: Human Tumor Xenograft Model

  • Cell Culture:

    • Culture human cancer cells (e.g., MDA-MB-231) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the final cell pellet in sterile PBS or Matrigel at a concentration of 1x10⁷ to 5x10⁷ cells/mL for implantation. Keep on ice.

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice). Allow animals to acclimatize for at least one week prior to the experiment.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 100-200 µL of the cell suspension (typically 1-10 million cells) subcutaneously into the flank of each mouse.

    • Monitor animals for tumor development.

  • Inhibitor Preparation and Administration:

    • Formulation: Prepare the Tie2 kinase inhibitor in a sterile vehicle suitable for the chosen administration route. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) with 0.2% Tween 80. For intraperitoneal injection, a solution containing DMSO and PEG300 may be used.

    • Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control (vehicle) and treatment groups.

    • Administration: Administer the inhibitor according to the study design (e.g., 150 mg/kg daily via oral gavage or 50 mg/kg twice weekly via intraperitoneal injection).[5][8] The vehicle group should receive an equivalent volume of the formulation without the active compound.

  • Monitoring and Endpoint:

    • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and general health of the animals throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a specified maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 42 days).[5]

    • At the endpoint, euthanize animals and excise tumors for weighing and further ex vivo analysis.

Protocol 2: Ex Vivo Analysis of Tumor Vasculature

  • Tissue Processing:

    • Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissues and embed them in paraffin.

    • Cut 4-5 µm sections and mount them on charged glass slides.

  • Immunohistochemistry (IHC) for Microvessel Density (MVD):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a protein block (e.g., serum from the secondary antibody host species).

    • Incubate sections with a primary antibody against an endothelial marker (e.g., anti-CD31).

    • Apply a suitable HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification:

    • Acquire images of the stained sections using a light microscope.

    • Identify "hot spots" of high vascular density at low magnification.

    • At high magnification (e.g., 200x), count the number of stained microvessels in several fields of view per tumor.

    • Calculate the average MVD for each treatment group and perform statistical analysis to determine the significance of any observed reduction in vascularity. The administration of Tie2 inhibitors like rebastinib has been shown to reduce vascular density in tumor models.[7]

References

Application Notes: Endothelial Tube Formation Assay Using Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1][2][3] The endothelial tube formation assay is a widely utilized in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[2] One key regulator of angiogenesis is the Tie2 receptor tyrosine kinase, which, upon activation by its angiopoietin ligands (Ang1 and Ang2), plays a crucial role in vascular stabilization and remodeling.[4][5] Consequently, inhibitors of Tie2 kinase are of significant interest as potential anti-angiogenic therapeutics.[4][5][6]

These application notes provide a detailed protocol for performing an endothelial tube formation assay to evaluate the inhibitory effect of Tie2 Kinase Inhibitor 3. This potent and selective inhibitor competes with the ATP binding site of Tie2, thereby inhibiting its phosphorylation and downstream signaling, which ultimately impacts blood vessel stability and maturation.[7]

Principle of the Assay

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) or Matrigel, spontaneously differentiate and organize to form a network of capillary-like tubes. This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and enclosed areas ("loops"), serves as a measure of angiogenic activity. By introducing a test compound, such as this compound, its effect on angiogenesis can be determined by observing the inhibition of this tube formation process.

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

  • This compound (IC50 = 30 nM)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell staining dye (e.g., Calcein AM)

  • 96-well cell culture plates, sterile

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Protocols

Cell Culture and Maintenance
  • Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask at 37°C in a humidified incubator with 5% CO2.

  • Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for the assay to ensure optimal performance.

  • The day before the assay, seed HUVECs into a new flask to ensure they are in the logarithmic growth phase on the day of the experiment.

Preparation of the Basement Membrane Extract (BME) Plate
  • Thaw the BME on ice overnight at 4°C. It is critical to keep the BME on ice at all times to prevent premature polymerization.

  • Pre-chill a sterile 96-well plate and pipette tips at -20°C for at least 30 minutes.

  • Using the pre-chilled tips, carefully add 50 µL of BME to each well of the 96-well plate. Ensure the entire bottom of the well is covered. Avoid introducing air bubbles.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

Endothelial Tube Formation Assay
  • Harvest HUVECs using Trypsin-EDTA and neutralize with growth medium.

  • Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum basal medium.

  • Perform a cell count and adjust the cell concentration to 1 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in the same basal medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

  • In separate tubes, mix the HUVEC suspension with the different concentrations of this compound or the vehicle control.

  • Gently add 100 µL of the cell suspension/inhibitor mixture to each well of the BME-coated 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically, but tube formation is typically visible within 4-6 hours.

Visualization and Quantification
  • After the incubation period, carefully remove the medium from the wells without disturbing the tube network.

  • For visualization, you can either directly observe the unstained cells under a phase-contrast microscope or stain the cells with a fluorescent dye like Calcein AM.

  • Staining with Calcein AM (Optional but Recommended):

    • Prepare a 2 µM solution of Calcein AM in PBS.

    • Gently wash the wells with PBS.

    • Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.

    • Wash the wells again with PBS.

  • Capture images of the tube network using an inverted microscope equipped with a camera (fluorescence or phase-contrast). Acquire multiple images from different areas of each well.

  • Quantify the extent of tube formation using image analysis software. Common parameters to measure include:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Branch Points (Nodes): The number of points where three or more tubes intersect.

    • Number of Loops (Meshes): The number of enclosed areas formed by the tube network.

Data Presentation

The following table presents representative data on the effect of a Tie2 antagonist on endothelial tube formation. While this data was generated using Ang2-BD variants (Tie2 antagonists), it illustrates the expected dose-dependent inhibitory effect of a Tie2 kinase inhibitor like this compound.

Treatment GroupConcentration (µM)Total Tube Length (Arbitrary Units)Number of Junctions
Vehicle Control 01250 ± 85150 ± 12
This compound 0.1980 ± 70115 ± 10
This compound 1650 ± 5570 ± 8
This compound 10210 ± 3015 ± 5

Note: The data presented are for illustrative purposes and should be replaced with actual experimental results.

Diagrams

Tie2 Signaling Pathway in Angiogenesis

Tie2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent Antagonist/Agonist PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK Tie2->MAPK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration MAPK->Migration Inhibitor This compound Inhibitor->Tie2 Inhibits ATP binding

Caption: Simplified Tie2 signaling pathway in endothelial cells.

Experimental Workflow for Endothelial Tube Formation Assay

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_prep Cell & Compound Preparation cluster_assay Assay cluster_analysis Analysis Thaw_BME Thaw BME on Ice Coat_Plate Coat 96-well Plate with BME Thaw_BME->Coat_Plate Solidify_BME Incubate to Solidify Coat_Plate->Solidify_BME Seed_Cells Seed Cells onto BME Solidify_BME->Seed_Cells Harvest_HUVEC Harvest HUVECs Mix Mix Cells with Inhibitor Harvest_HUVEC->Mix Prepare_Inhibitor Prepare Tie2 Kinase Inhibitor 3 Dilutions Prepare_Inhibitor->Mix Mix->Seed_Cells Incubate_Assay Incubate (4-18h) Seed_Cells->Incubate_Assay Stain_Cells Stain Cells (Optional) Incubate_Assay->Stain_Cells Image_Acquisition Image Acquisition Stain_Cells->Image_Acquisition Quantification Quantify Tube Formation Image_Acquisition->Quantification

Caption: Workflow of the endothelial tube formation assay.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Poor Tube Formation in Control Wells - Cells are of a high passage number.- BME was not properly thawed or solidified.- Cell density is too low or too high.- Use HUVECs between passages 3 and 6.- Ensure BME is kept on ice and allowed to solidify completely at 37°C.- Optimize the cell seeding density.
High Variability Between Replicate Wells - Uneven coating of BME.- Inconsistent cell seeding.- Bubbles in the BME.- Ensure even distribution of BME in each well.- Mix cell suspension thoroughly before seeding.- Be careful to avoid introducing bubbles when dispensing BME.
Cell Detachment or Clumping - BME layer is too thin.- Cells are not healthy.- Ensure an adequate volume of BME is used to coat the wells.- Use healthy, actively growing cells for the assay.

Conclusion

The endothelial tube formation assay is a robust and reproducible method for assessing the anti-angiogenic properties of compounds like this compound. By inhibiting the Tie2 signaling pathway, this compound is expected to significantly reduce the formation of capillary-like structures by endothelial cells in vitro. The detailed protocol and guidelines provided in these application notes will enable researchers to effectively evaluate the anti-angiogenic potential of Tie2 inhibitors and other compounds, thereby facilitating the discovery and development of novel cancer therapeutics.

References

Application Notes and Protocols for Tie2 Kinase Inhibitor 3 in Lymphatic Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiopoietin (Ang)-Tie2 signaling pathway is a critical regulator of vascular and lymphatic development. The receptor tyrosine kinase Tie2, expressed on endothelial cells, and its angiopoietin ligands, play a pivotal role in the formation, maturation, and maintenance of both blood and lymphatic vessels.[1][2] Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis and lymphedema. Tie2 kinase inhibitor 3 is a potent and selective small molecule inhibitor of Tie2, offering a valuable tool for investigating the role of Tie2 signaling in lymphatic development (lymphangiogenesis). This document provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo studies of lymphatic biology.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Tie2 kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation of the receptor upon ligand binding (e.g., Angiopoietin-1 or Angiopoietin-2), thereby blocking the initiation of downstream signaling cascades. Key downstream pathways regulated by Tie2 in endothelial cells include the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, involved in cell migration.[2][3] In the context of lymphatic endothelial cells (LECs), Angiopoietin-2 (Ang2) often acts as a Tie2 agonist, promoting lymphangiogenesis, especially in the absence of the phosphatase VE-PTP, which is typically not expressed in LECs.[1] Inhibition of Tie2 by this small molecule is therefore expected to suppress LEC survival, proliferation, migration, and tube formation.

Product Information

PropertyValueReference
Compound Name This compoundN/A
Synonyms 4-[4-(6-methoxy-2-naphthalenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]-pyridine[4][5]
CAS Number 948557-43-5[4][5][6]
Molecular Formula C₂₆H₂₁N₃O₂S[4][5][6]
Molecular Weight 439.5 g/mol [4][5][6]
IC₅₀ (Tie2 kinase) ~30 nM (Note: some sources indicate 250 nM for a similar compound)
Solubility Soluble in DMSO (e.g., to 50 mM) and DMF (e.g., 10 mg/mL)[4][5]

Quantitative Data Summary

While specific quantitative data for "this compound" on lymphatic endothelial cells is not extensively published, the following table provides expected outcomes and representative data based on the activity of similar Tie2 inhibitors and the known role of Tie2 in lymphangiogenesis. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

AssayCell TypeTreatmentExpected OutcomeRepresentative Quantitative Data (Example)
LEC Proliferation Primary Human Dermal LECsThis compound (0.1 - 10 µM)Dose-dependent inhibition of proliferationIC₅₀ ≈ 1-5 µM
LEC Migration Primary Human Dermal LECsThis compound (1 µM)Significant reduction in migrated cells~50-70% inhibition compared to vehicle control
LEC Tube Formation Primary Human Dermal LECsThis compound (5 µM)Disruption of capillary-like network formation~60-80% reduction in total tube length
In vivo Lymphangiogenesis Mouse model (e.g., corneal)This compound (e.g., 50 mg/kg, i.p.)Reduced lymphatic vessel density~40-60% reduction in LYVE-1 positive area

Signaling Pathway Diagram

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates Ang2 Angiopoietin-2 Ang2->Tie2 Binds & Activates (in LECs) PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK/ERK Tie2->MAPK Tie1 Tie1 Tie1->Tie2 Modulates Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Migration Cell Migration MAPK->Migration Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2 Inhibits ATP Binding Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start_vitro Culture Lymphatic Endothelial Cells (LECs) treatment Treat with Tie2 Kinase Inhibitor 3 (Dose-Response) start_vitro->treatment proliferation Proliferation Assay (e.g., BrdU, MTT) treatment->proliferation migration Migration Assay (e.g., Transwell) treatment->migration tube Tube Formation Assay (on Matrigel) treatment->tube western Western Blot for p-Tie2, p-Akt treatment->western start_vivo Induce Lymphangiogenesis in Mouse Model (e.g., Corneal Suture, Tumor) treatment_vivo Administer Tie2 Kinase Inhibitor 3 (e.g., i.p.) start_vivo->treatment_vivo tissue Harvest and Process Tissue treatment_vivo->tissue immuno Immunofluorescence Staining (LYVE-1, CD31) tissue->immuno quantify Quantify Lymphatic Vessel Density immuno->quantify

References

Application Notes and Protocols for Tie2 Kinase Inhibitor 3 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Tie2 Kinase Inhibitor 3, a potent and orally active ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[1] The following protocols detail essential in vitro and in vivo assays to characterize the inhibitor's biochemical potency, cellular activity, and anti-angiogenic efficacy.

Introduction to Tie2 Signaling

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular development, maturation, and stability.[2] Angiopoietin-1 (Ang1) acts as an agonist, promoting Tie2 phosphorylation, which leads to the recruitment of downstream signaling molecules like PI3K and Akt. This signaling cascade is crucial for endothelial cell survival, quiescence, and the maintenance of vascular integrity.[3][4][5][6] Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, inhibiting Ang1-mediated Tie2 activation and promoting vascular destabilization, which can lead to angiogenesis in the presence of factors like VEGF.[7][8] Dysregulation of the Ang-Tie2 pathway is implicated in various pathologies, including cancer and retinal vascular diseases, making Tie2 an attractive therapeutic target.[2][9] this compound is designed to block the ATP-binding site of Tie2, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1]

In Vitro Assays

Biochemical Potency: Tie2 Kinase Activity Assay

This assay biochemically quantifies the ability of this compound to inhibit the enzymatic activity of recombinant Tie2 kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11][12]

Table 1: Biochemical Activity of this compound

ParameterValue
IC50 (Tie2) 30 nM[1]
Mechanism of Action ATP-competitive[1]
Selectivity >10-fold selective over VEGFR2, VEGFR3, PDGFRβ[13]

Protocol: Tie2 Kinase Activity Assay (ADP-Glo™)

Materials:

  • Recombinant Human Tie2 Kinase

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)[10]

  • ATP[10]

  • Kinase Assay Buffer[10]

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)[10]

  • This compound

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[10]

  • In a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.

  • Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and PTK Substrate. Add 12.5 µL of the Master Mix to each well.[10]

  • Initiate the reaction by adding 10 µL of diluted Tie2 kinase to each well.

  • Incubate the plate at 30°C for 45 minutes.[10]

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.[10]

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for another 45 minutes.[10]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Activity: Tie2 Phosphorylation Assay (Western Blot)

This cell-based assay determines the ability of this compound to inhibit Ang1-stimulated Tie2 autophosphorylation in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Table 2: Cellular Activity of this compound

Cell LineLigandEndpointIC50
HUVEC Angiopoietin-1p-Tie2 (Tyr992)~232 nM[11][13]
CHO-Tie2 Angiopoietin-1p-Tie2 (Tyr992)~0.7 nM[14]

Protocol: Western Blot for Tie2 Phosphorylation

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Angiopoietin-1 (Ang1)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[1]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)[1]

  • Primary antibodies: anti-phospho-Tie2 (Tyr992)[7], anti-total-Tie2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody[1]

  • Chemiluminescent substrate

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.[1]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary anti-phospho-Tie2 antibody overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Tie2 and a loading control (GAPDH or β-actin) to normalize the data.

Functional Cellular Assay: Endothelial Cell Tube Formation

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Table 3: Functional Cellular Activity of this compound

AssayCell LineEndpointExpected Result
Tube Formation HUVECTotal tube length, number of junctionsDose-dependent inhibition

Protocol: HUVEC Tube Formation Assay

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel)

  • 96-well plate

  • This compound

Procedure:

  • Thaw the Basement Membrane Extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound.

  • Seed 1-1.5 x 10^4 cells per well onto the solidified matrix.[9]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.[9]

  • Visualize the tube formation using an inverted microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Assays

Anti-Angiogenic Activity: Matrigel Plug Assay

This in vivo assay evaluates the effect of this compound on the formation of new blood vessels into a subcutaneously implanted plug of basement membrane matrix.[15]

Table 4: In Vivo Anti-Angiogenic Activity of this compound

Animal ModelEndpointDosing (example)Expected Result
C57BL/6 Mice Hemoglobin content in the plug, CD31 staining25-50 mg/kg, i.p., b.i.d.[11][13]40-70% reduction in angiogenesis[11][13]

Protocol: Matrigel Plug Assay

Materials:

  • 6-8 week old C57BL/6 or immunodeficient mice[15]

  • Growth factor-reduced Matrigel[15]

  • Pro-angiogenic factors (e.g., VEGF, bFGF)

  • This compound

  • Vehicle control

Procedure:

  • Thaw Matrigel on ice and keep it cold to prevent premature polymerization.

  • Mix Matrigel with pro-angiogenic factors (e.g., 100 ng/mL VEGF).

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice using a pre-chilled syringe.[14]

  • Administer this compound or vehicle control to the mice daily (e.g., via oral gavage or intraperitoneal injection) for a specified period (e.g., 7-14 days).

  • At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based assay.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker like anti-CD31 to visualize and quantify the microvessel density.[16]

Antitumor Efficacy: Xenograft Tumor Model

This in vivo model assesses the ability of this compound to inhibit the growth of human tumors implanted in immunodeficient mice.

Table 5: In Vivo Antitumor Efficacy of this compound

Animal ModelTumor Cell LineDosing (example)EndpointExpected Result
Nude Mice MOPC-315 (plasmacytoma)[13]50 mg/kg, i.p.Tumor volumeDose-dependent delay in tumor growth[13]
Nude Mice SVR (angiosarcoma)[16]VariesTumor volumeDelayed tumor growth[16]

Protocol: Xenograft Tumor Growth Study

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human tumor cell line (e.g., A498 renal cancer cells which are highly angiogenic)[17]

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.[18][19]

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

Visualizations

Tie2 Signaling Pathway

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Inhibits (context-dependent) PI3K PI3K Tie2->PI3K DokR Dok-R Tie2->DokR MAPK MAPK Tie2->MAPK Inhibitor3 Tie2 Kinase Inhibitor 3 Inhibitor3->Tie2 Inhibits ATP Binding Akt Akt PI3K->Akt Survival Endothelial Cell Survival & Quiescence Akt->Survival Permeability Decreased Vascular Permeability Akt->Permeability Migration Cell Migration DokR->Migration Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Simplified Tie2 signaling pathway and point of inhibition.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays KinaseAssay Tie2 Kinase Assay (ADP-Glo) IC50_Biochem Determine IC50 KinaseAssay->IC50_Biochem PhosphoAssay Tie2 Phosphorylation (Western Blot) IC50_Cellular Determine Cellular IC50 PhosphoAssay->IC50_Cellular TubeAssay HUVEC Tube Formation InhibitAngio Assess Functional Inhibition TubeAssay->InhibitAngio Start This compound Start->KinaseAssay Start->PhosphoAssay Start->TubeAssay In_Vivo_Workflow cluster_0 Anti-Angiogenesis Model cluster_1 Antitumor Efficacy Model Matrigel Matrigel Plug Assay in Mice AngioAnalysis Quantify Angiogenesis (Hemoglobin, CD31) Matrigel->AngioAnalysis Xenograft Tumor Xenograft Model in Nude Mice TumorGrowth Measure Tumor Volume Xenograft->TumorGrowth Start This compound Start->Matrigel Start->Xenograft

References

Measuring Tie2 Phosphorylation Following Inhibitor Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the phosphorylation of the Tie2 receptor tyrosine kinase following treatment with inhibitory compounds. The protocols and data presented are intended to assist researchers in the fields of angiogenesis, vascular biology, and drug discovery in assessing the efficacy of potential Tie2 pathway modulators.

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, stability, and homeostasis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and retinopathies, making Tie2 an attractive therapeutic target.[2][3] A key method for evaluating the efficacy of Tie2 inhibitors is to measure the change in Tie2 phosphorylation at specific tyrosine residues. This document outlines the principles and detailed methodologies for quantifying inhibitor-induced changes in Tie2 phosphorylation.

Tie2 Signaling Pathway

The Tie2 receptor is primarily expressed on endothelial cells. Its activation is mediated by angiopoietin ligands, most notably Angiopoietin-1 (Ang1), which promotes receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[1][4][5] This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell survival, migration, and vascular stabilization.[4][6] Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or a weak agonist.[1][4][6] Inhibitors of Tie2 can act through various mechanisms, such as competing with ATP in the kinase domain or preventing ligand binding, ultimately leading to a decrease in Tie2 phosphorylation.[7] Another class of compounds can indirectly increase Tie2 phosphorylation by inhibiting phosphatases like VE-PTP that dephosphorylate Tie2.[2][8]

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Binds & Antagonizes Inhibitor Tie2 Inhibitor Inhibitor->Tie2 Inhibits pTie2 Phosphorylated Tie2 (p-Tie2) Tie2->pTie2 Autophosphorylation PI3K PI3K pTie2->PI3K MAPK MAPK Pathway pTie2->MAPK Stability Vascular Stability pTie2->Stability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration MAPK->Migration

Caption: Tie2 signaling pathway and points of inhibition.

Experimental Workflow for Measuring Tie2 Phosphorylation

A typical workflow for assessing the effect of an inhibitor on Tie2 phosphorylation involves cell culture, inhibitor treatment, cell lysis, and subsequent analysis by methods such as Western blotting, ELISA, or immunoprecipitation.

Experimental_Workflow A 1. Cell Culture (e.g., HUVECs) B 2. Inhibitor Treatment (Time course & dose response) A->B C 3. Cell Lysis (with phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. Analysis of p-Tie2 D->E F Western Blot E->F  Qualitative/ Semi-quantitative G ELISA E->G  Quantitative H Immunoprecipitation E->H  Enrichment for low abundance protein I 6. Data Analysis (Quantification & Comparison) F->I G->I H->I

Caption: General experimental workflow for measuring Tie2 phosphorylation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various compounds on Tie2. This data is compiled from publicly available sources and is intended for comparative purposes.

InhibitorTarget(s)IC50 (Tie2)Cell Line/Assay ConditionsReference
Tie2 kinase inhibitor 1 Tie20.25 µMNot specified[9]
Pexmetinib p38 MAPK, Tie-218 nMHEK-293 cells[9]
Altiratinib (DCC-2701) TRK, Met, TIE2, VEGFR2Not specified for Tie2 aloneNot specified[9]
MGCD-265 c-Met, VEGFR1/2/3, Ron, Tie2Not specified for Tie2 aloneNot specified[9]
Regorafenib VEGFR, Tie2, othersNot specified for Tie2 aloneNot specified[3]
Ripretinib c-kit, PDGFRα, Tie2, VEGFR2Not specified for Tie2 aloneNot specified[3]
Vandetanib Tie-2, VEGFR, EGFRNot specified for Tie2 aloneNot specified[7]

Note: IC50 values can vary depending on the specific assay conditions. Researchers should determine the potency of their compounds under their experimental settings.

Experimental Protocols

Western Blotting for Phospho-Tie2

Western blotting is a widely used technique to detect changes in protein phosphorylation.[8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium pyrophosphate).[8]

  • Protein quantification assay kit (e.g., BCA or Bradford).[8]

  • SDS-PAGE gels (8% acrylamide (B121943) is suitable for Tie2, which is ~160 kDa).[8]

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[8]

  • Primary antibodies: anti-phospho-Tie2 (e.g., Tyr992 or Ser1119) and anti-total-Tie2.[8][10]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]

  • Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Tie2) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tie2 or a housekeeping protein like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-Tie2

ELISA provides a quantitative measurement of Tie2 phosphorylation and is suitable for high-throughput screening.[11]

Materials:

  • Phospho-Tie2 ELISA kit (several commercial kits are available).[11]

  • Cell lysis buffer provided with the kit or a compatible one with phosphatase inhibitors.

  • Microplate reader.

Protocol (General):

  • Sample Preparation: Prepare cell lysates as described for Western blotting, ensuring the use of phosphatase inhibitors.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows: a. Add cell lysates and standards to the wells of the microplate coated with a capture antibody for total Tie2. b. Incubate to allow the Tie2 protein to bind. c. Wash the wells to remove unbound material. d. Add a detection antibody that specifically recognizes phosphorylated Tie2 (often conjugated to biotin). e. Incubate and wash. f. Add a streptavidin-HRP conjugate. g. Incubate and wash. h. Add a substrate solution (e.g., TMB) and incubate for color development. i. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of phospho-Tie2 in the samples.

Immunoprecipitation (IP) for Phospho-Tie2

Immunoprecipitation is used to enrich for Tie2 from a complex protein lysate, which can be particularly useful for detecting low-abundance phosphorylated proteins.[12][13] The enriched protein can then be analyzed by Western blotting.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors.

  • Anti-Tie2 antibody for immunoprecipitation.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash buffer.

  • Elution buffer or Laemmli sample buffer.

Protocol:

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to maintain protein interactions.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C and then centrifuge to remove the beads.

  • Immunoprecipitation: Add the anti-Tie2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-phospho-Tie2 antibody as described in the Western blotting protocol.

By following these protocols, researchers can effectively measure the impact of inhibitory compounds on Tie2 phosphorylation, providing crucial insights into their mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Tie2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers encountering issues with Tie2 kinase inhibitors in their assays.

Frequently Asked Questions (FAQs)

Q1: My Tie2 inhibitor (Inhibitor 3) shows no activity in my biochemical assay. What are the most common initial checks?

A: When an inhibitor fails to show activity, the first step is to systematically verify the core components of your experiment. Start by confirming the integrity of the inhibitor itself; ensure it has been stored correctly and has not degraded.[1] Prepare fresh serial dilutions for each experiment, as inaccuracies in pipetting can lead to significant errors.[1] Next, verify the activity of your recombinant Tie2 enzyme stock using a known positive control substrate and appropriate reaction conditions.[2] The source, purity, and activity of recombinant kinases can vary between suppliers and batches, potentially leading to inconsistent results.[3]

Q2: I've confirmed my reagents are fine. Could my assay conditions be the problem?

A: Yes, assay conditions are critical and can significantly impact inhibitor performance. For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[1] If the ATP concentration is too high, it can outcompete the inhibitor, leading to a loss of apparent potency. It is crucial to use an ATP concentration that is appropriate for the kinase and within the linear range of the reaction.[2] Also, ensure your kinase reaction is proceeding within the linear range with respect to time and enzyme concentration. If the reaction proceeds for too long and consumes a significant portion of the substrate, it can affect IC50 determination.[2]

Q3: How can I be sure my inhibitor isn't interfering with the assay detection system?

A: Compound interference is a common cause of misleading results in kinase assays.[4] In luminescence-based assays like ADP-Glo™, the inhibitor might directly inhibit the luciferase enzyme.[5] In fluorescence-based assays, the compound itself may be fluorescent or act as a quencher.[4] To test for interference, run a control experiment that includes your inhibitor and the detection reagents but omits the Tie2 kinase. If the signal is affected in the absence of the kinase, it points to direct interference with the detection system.[5]

Q4: My inhibitor works in a cell-based assay but not in my biochemical assay. Why the discrepancy?

A: Discrepancies between biochemical and cell-based assays are common and highlight the complexity of cellular environments.[6] Several factors can contribute to this:

  • ATP Concentration: The intracellular concentration of ATP (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). An inhibitor that is potent at low ATP concentrations in a biochemical assay may be outcompeted by the high ATP levels inside a cell.[1]

  • Cellular Environment: In a cellular context, Tie2 may be part of larger signaling complexes or exist as heterodimers, which can affect its conformation and inhibitor binding.[6] These interactions are not replicated in a simplified biochemical assay using a purified recombinant enzyme.

  • Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its target in a cell-based assay, leading to lower apparent potency compared to a biochemical assay.

Q5: What are the essential controls I must include in my Tie2 kinase assay?

A: A comprehensive set of controls is essential for validating your assay results and troubleshooting any issues.

  • Positive Control (No Inhibitor): This sample contains all reaction components except the test inhibitor (usually a vehicle like DMSO is added). It represents 100% kinase activity and is used for data normalization.[1][5]

  • Negative Control (Blank): This sample should exclude the kinase to measure the background signal from the buffer, substrate, and detection reagents.[5]

  • No Substrate Control: This helps to identify any kinase autophosphorylation or non-specific phosphorylation of other components. The signal should be significantly lower than the positive control.[5]

  • Reference Inhibitor Control: Including a known, well-characterized Tie2 inhibitor helps to validate that the assay is performing as expected.[1]

Troubleshooting Guide

If your Tie2 inhibitor is not performing as expected, follow this systematic workflow to identify the root cause.

cluster_Start Initial Observation cluster_Step1 Step 1: Reagent Integrity cluster_Step2 Step 2: Assay Conditions cluster_Step3 Step 3: Assay Interference cluster_Resolution Resolution start Inhibitor 3 Shows No/Low Activity check_compound Verify Compound (Purity, Solubility, Storage) start->check_compound Begin Checks check_enzyme Verify Tie2 Enzyme Activity (Use positive control) check_compound->check_enzyme check_reagents Check Other Reagents (ATP, Buffer, Substrate) check_enzyme->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_atp Optimize ATP Concentration (Is it too high?) check_linearity Confirm Reaction Linearity (Time & Enzyme Titration) check_atp->check_linearity check_dmso Check Final DMSO % (Should be ≤1%) check_linearity->check_dmso conditions_ok Conditions OK? check_dmso->conditions_ok run_interference_control Run 'No Enzyme' Control with Inhibitor interference_found Interference? run_interference_control->interference_found resolved Problem Resolved consider_other Consider Orthogonal Assay (e.g., Cell-Based) reagents_ok->check_atp Yes reagents_ok->resolved No (Replace Reagent) conditions_ok->run_interference_control Yes conditions_ok->resolved No (Adjust Conditions) interference_found->resolved No interference_found->consider_other Yes (Assay Artifact)

Caption: A logical workflow for troubleshooting kinase inhibitor assay failure.

Troubleshooting Data Summary

This table summarizes common issues, their potential causes, and recommended actions.

ObservationPotential CauseRecommended Action & Validation
No inhibition at any concentration 1. Degraded/Inactive Inhibitor: Compound has degraded due to improper storage or handling.[1] 2. Inactive Enzyme: Recombinant Tie2 enzyme has lost activity.[3] 3. Excessive ATP: ATP concentration is too high, outcompeting the inhibitor.[1]1. Verify inhibitor integrity with a fresh stock or analytical method (LC-MS). Prepare fresh dilutions. 2. Test enzyme activity with a known Tie2 inhibitor as a positive control. 3. Perform an ATP titration experiment to determine the Km(app) and use an ATP concentration at or below this value.
High IC50 value (weak potency) 1. Incorrect Assay Buffer: pH or ionic strength is suboptimal for inhibitor binding.[2] 2. Substrate Depletion: Reaction time is too long, consuming >15-20% of the substrate.[2] 3. Compound Aggregation: At high concentrations, the inhibitor forms aggregates that are not active.[5]1. Review literature for optimal Tie2 buffer conditions. 2. Perform a time-course experiment to ensure the reaction is in the linear phase. 3. Re-run the assay with a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.
High background signal 1. Reagent Contamination: ATP contamination in substrate or buffer.[2] 2. Compound Interference: Inhibitor is fluorescent or interacts with the detection reagents.[4][5] 3. Plate Issues: White assay plates may have inherent phosphorescence.[2]1. Test individual reagents for contaminating signal. 2. Run a "no enzyme" control with a full titration of the inhibitor. 3. Pre-read the plate before adding reagents to check for background.
Poorly reproducible results 1. Inaccurate Pipetting: Errors during serial dilution of the inhibitor.[1] 2. Inhibitor Solubility: Compound is precipitating out of solution at higher concentrations.[1] 3. Reagent Instability: ATP or DTT in the buffer is degrading during the experiment.1. Use calibrated pipettes and prepare fresh dilutions for each experiment. 2. Visually inspect wells for precipitation. Determine inhibitor solubility in the final assay buffer. 3. Prepare fresh buffers and ATP solutions for each assay run.

Visualizations

Tie2 Signaling Pathway

The Tie2 receptor tyrosine kinase is a key regulator of vascular stability.[7] Its signaling is primarily mediated by angiopoietin ligands. Angiopoietin-1 (Ang1) binding promotes receptor phosphorylation and downstream signaling that leads to endothelial cell survival and quiescence.[8][9] Angiopoietin-2 (Ang2) is a context-dependent antagonist that can disrupt this stability.[7][8]

Tie2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Ang1 Angiopoietin-1 (Agonist) Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates Ang2 Angiopoietin-2 (Antagonist) Ang2->Tie2 Binds & Blocks pTie2 Tie2 Dimerization & Autophosphorylation Tie2->pTie2 PI3K PI3K pTie2->PI3K Grb2 Grb2/Shc pTie2->Grb2 Akt Akt PI3K->Akt Survival Endothelial Survival & Stability Akt->Survival Ras Ras Grb2->Ras MAPK MAPK/ERK Ras->MAPK Migration Migration & Proliferation MAPK->Migration

Caption: Simplified diagram of the Angiopoietin-Tie2 signaling pathway.

Key Experimental Protocols

Protocol 1: Biochemical Tie2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from methods using the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against recombinant Tie2 kinase.[10]

A. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare by diluting a 5x stock. A typical buffer may contain 40 mM Tris, 20 mM MgCl₂, and 0.1 mg/ml BSA at pH 7.5.[10]

  • Test Inhibitor: Prepare serial dilutions of the test inhibitor (e.g., Inhibitor 3) in 100% DMSO. Then, create intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Tie2 Enzyme: Thaw recombinant Tie2 kinase on ice and dilute to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.[10]

  • Substrate/ATP Mix: Prepare a 2x working solution containing the peptide substrate (e.g., Poly-(Glu,Tyr) 4:1) and ATP at a concentration determined to be near the Km(app).[10][11]

B. Assay Procedure (96-well plate):

  • Add 2.5 µL of the diluted test inhibitor or vehicle (for positive/negative controls) to the appropriate wells.[10]

  • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[10]

  • Add 10 µL of diluted Tie2 enzyme to all wells except the "Blank".[10]

  • Initiate the reaction by adding 12.5 µL of the Substrate/ATP mix to all wells. The final reaction volume is 25 µL.[10]

  • Incubate the plate at 30°C for 45-60 minutes.[10]

C. Signal Detection (ADP-Glo™):

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

  • Incubate at room temperature for 45 minutes.[10]

  • Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used in a luciferase reaction.[10]

  • Incubate at room temperature for another 45 minutes.[10]

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: Cell-Based Tie2 Phosphorylation Assay (Western Blot)

This protocol assesses the inhibition of Tie2 in a cellular context by measuring its autophosphorylation.

A. Cell Culture and Treatment:

  • Culture endothelial cells (e.g., HUVECs) in appropriate media until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Pre-treat the cells with various concentrations of the Tie2 inhibitor (or vehicle) for 1-2 hours.

  • Stimulate the cells with a Tie2 agonist like Angiopoietin-1 (Ang1) for 15-30 minutes to induce Tie2 phosphorylation.

B. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

C. Immunoblotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Tie2 (p-Tie2).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.[2]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Tie2 or a housekeeping protein like GAPDH.

References

Technical Support Center: Improving Tie2 Kinase Inhibitor 3 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the solubility of Tie2 kinase inhibitor 3 (CAS: 948557-43-5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound (also known as compound 63) is a potent and selective inhibitor of the Tie2 tyrosine kinase, playing a crucial role in angiogenesis and vascular stability.[1][2] It inhibits the phosphorylation and signaling of Tie2 by competing with ATP at its binding site.[1] Key physical properties are summarized below.

PropertyValueReference
CAS Number 948557-43-5[3][4][5][6]
Molecular Formula C₂₆H₂₁N₃O₂S[3][4][5]
Molecular Weight 439.5 g/mol [3][4][5]
Appearance Crystalline solid[3][5]

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What is causing this?

A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shock."[7][8] this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions.[3][9] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the inhibitor's local concentration exceeds its solubility limit in the mixed solvent, causing it to precipitate.[7][8]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[3][5] It is crucial to use anhydrous, high-purity solvents to prevent compound degradation.[8]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[7][10]

Troubleshooting Guide: Solubility Issues

If you are encountering solubility problems with this compound, follow this step-by-step guide to troubleshoot and resolve the issue.

Issue 1: Precipitate observed in the stock solution.
  • Verify Stock Solution Integrity: Before use, always visually inspect the stock solution for any particulates.

  • Redissolve Precipitate: If a precipitate is observed, gently warm the vial in a 37°C water bath or use brief sonication to aid dissolution.[9]

  • Prepare Fresh Stock: If the precipitate persists, it is recommended to prepare a fresh stock solution using anhydrous, high-purity DMSO.[7][8]

Issue 2: Precipitate forms upon dilution into aqueous media.
  • Optimize Dilution Protocol:

    • Avoid "Solvent Shock": Do not add the highly concentrated DMSO stock directly to a large volume of aqueous media.[8]

    • Perform Serial Dilutions: First, perform serial dilutions of your concentrated stock in 100% DMSO to create intermediate stocks with lower concentrations.[7]

    • Gradual Addition: Add the final, less concentrated DMSO stock dropwise to your pre-warmed (37°C) culture medium while gently swirling.[8] This gradual change in solvent polarity can help prevent precipitation.

  • Control Experimental Conditions:

    • Pre-warm Media: Always use media that has been pre-warmed to 37°C, as many compounds are less soluble at lower temperatures.[8]

    • Check Media pH: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[7]

  • Reduce Final Inhibitor Concentration: If precipitation persists, your target concentration may be too high for the aqueous environment. Consider performing a dose-response experiment starting with a lower, more soluble concentration.[8]

Below is a troubleshooting workflow to guide you through resolving solubility issues.

G Troubleshooting Workflow for Solubility start Precipitation Observed stock_check Is the stock solution clear? start->stock_check dilution_check Precipitate forms upon dilution? stock_check->dilution_check Yes stock_precipitate Action: Gently warm (37°C) or sonicate stock solution. stock_check->stock_precipitate No serial_dilution Action: Perform serial dilutions in DMSO first. dilution_check->serial_dilution Yes proceed Proceed with Experiment dilution_check->proceed No prepare_fresh_stock Action: Prepare a fresh stock solution with anhydrous DMSO. stock_precipitate->prepare_fresh_stock Precipitate persists prepare_fresh_stock->stock_check slow_addition Action: Add diluted stock dropwise to pre-warmed media while swirling. serial_dilution->slow_addition lower_concentration Action: Lower the final inhibitor concentration. slow_addition->lower_concentration Precipitation persists slow_addition->proceed No Precipitation lower_concentration->proceed

Caption: A troubleshooting workflow for improving small molecule solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. This data is crucial for preparing appropriate stock and working solutions.

SolventSolubilityReference
DMSO (Dimethyl sulfoxide) ≥22 mg/mL (~50 mM)[9][11]
DMF (Dimethylformamide) ~10 mg/mL[3][5]
1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL[3][5]
Water Insoluble[9][11]
Ethanol Insoluble[9][11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 439.5 g/mol ).

  • Weigh the calculated amount of the inhibitor and place it in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or briefly sonicate.[9]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9][12]

Protocol 2: General Procedure for Improving Aqueous Solubility for In Vitro Assays

For experiments requiring the inhibitor in an aqueous buffer or cell culture medium, the following formulation strategies can be employed to enhance solubility.

Option A: Co-solvent Formulation

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare an intermediate stock solution by diluting the DMSO stock in a co-solvent mixture. A suggested mixture is:

    • 40% PEG300

    • 5% Tween-80

  • The final working solution can be prepared by diluting this intermediate stock into the aqueous buffer or saline. For one formulation, a clear solution was achieved at ≥ 1.79 mg/mL.[13]

Option B: Cyclodextrin Formulation

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • Prepare the final working solution by diluting the DMSO stock into the SBE-β-CD solution. For one formulation, a clear solution was achieved at ≥ 1.79 mg/mL.[13]

The workflow for selecting a solubility enhancement strategy is outlined below.

G Solubility Enhancement Workflow start Poor Aqueous Solubility of Tie2 Inhibitor 3 physical_mod Physical Modifications start->physical_mod chemical_mod Chemical Modifications start->chemical_mod particle_size Particle Size Reduction (Micronization, Nanonization) physical_mod->particle_size solid_dispersion Solid Dispersions (with polymers like HPMC) physical_mod->solid_dispersion cosolvents Co-solvents (e.g., PEG300, Ethanol) chemical_mod->cosolvents surfactants Surfactants (e.g., Tween-80, Pluronic F-68) chemical_mod->surfactants cyclodextrins Cyclodextrins (e.g., SBE-β-CD) chemical_mod->cyclodextrins ph_adjustment pH Adjustment chemical_mod->ph_adjustment outcome Enhanced Solubility for In Vitro / In Vivo Experiments particle_size->outcome solid_dispersion->outcome cosolvents->outcome surfactants->outcome cyclodextrins->outcome ph_adjustment->outcome

Caption: Workflow for selecting a solubility enhancement strategy.

Tie2 Signaling Pathway

Understanding the Tie2 signaling pathway is essential for interpreting the effects of this compound. The diagram below illustrates the key components and interactions within this pathway.

G Tie2 Signaling Pathway cluster_outcomes Cellular Responses Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Quiescence Vascular Quiescence Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes/Weakly Activates Destabilization Vascular Destabilization PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Phosphorylates MAPK MAPK Pathway Tie2->MAPK Phosphorylates Inhibitor This compound Inhibitor->Tie2 Inhibits ATP Binding Survival Endothelial Cell Survival PI3K_Akt->Survival PI3K_Akt->Quiescence Migration Cell Migration MAPK->Migration Permeability Vascular Permeability

Caption: A simplified diagram of the Tie2 signaling pathway.

References

Tie2 kinase inhibitor 3 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Tie2 kinase inhibitor 3 (CAS: 870225-11-9). The information provided is designed to address common challenges related to the compound's degradation and stability during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 63) is a potent, ATP-competitive inhibitor of the Tie2 tyrosine kinase with a reported IC50 of 30 nM.[1] By binding to the ATP-binding site of Tie2, it blocks the phosphorylation and downstream signaling of the receptor.[1] This inhibition disrupts the stability and maturation of blood vessels, which can impact tumor angiogenesis.[1]

Q2: How should I store this compound to ensure its stability?

A2: For long-term stability, this compound should be stored as a solid at -20°C. Crystalline solids of similar Tie2 inhibitors are reported to be stable for at least four years under these conditions.[2] Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year, but it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of similar inhibitors are not recommended for storage for more than one day.[2]

Q3: My this compound is precipitating in my cell culture medium. What can I do to prevent this?

A3: Precipitation in aqueous media is a common issue for many kinase inhibitors due to their limited solubility.[3] Here are some steps to mitigate this:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is kept to a minimum in your culture medium, typically below 0.5%.[4]

  • Serial Dilutions: Perform initial serial dilutions in the organic solvent before the final dilution into the aqueous buffer. This helps to avoid a sudden change in solvent polarity which can cause the compound to crash out of solution.[5]

  • Pre-warmed Media: Add the inhibitor to pre-warmed cell culture media and mix gently but thoroughly.[6]

  • Lower Working Concentration: If precipitation persists, consider lowering the final working concentration of the inhibitor.

Q4: I am observing inconsistent IC50 values in my kinase assays. What could be the cause?

A4: Inconsistent IC50 values are a frequent challenge and can stem from several factors:

  • ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly dependent on the ATP concentration in the assay. It is crucial to use a consistent ATP concentration, ideally at or near the Km value for the Tie2 kinase.[7]

  • Compound Stability: The inhibitor may be degrading in the assay buffer over the course of the experiment. Prepare fresh dilutions for each experiment and consider assessing the inhibitor's stability under your specific assay conditions.[6]

  • Enzyme Activity: Ensure that the kinase enzyme is of high quality and that its activity is consistent between experiments. Use a fresh aliquot of the enzyme for each assay.[7]

  • Solubility Issues: Poor solubility can lead to inaccurate dosing. Visually inspect for any precipitate in your solutions.[5]

Q5: How can I confirm that this compound is engaging with the Tie2 receptor in my cells?

A5: Confirming target engagement within a cellular context is crucial. A powerful method for this is the Cellular Thermal Shift Assay (CETSA).[8][9] This technique relies on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cell lysates or intact cells treated with the inhibitor to a range of temperatures and then quantifying the amount of soluble Tie2 protein, you can determine if the inhibitor is binding to and stabilizing its target.[8]

Data Presentation

Table 1: Solubility and Storage of Tie2 Kinase Inhibitors

ParameterTie2 Kinase Inhibitor 1 (CAS 948557-43-5)This compound (CAS 870225-11-9)General Recommendations
Solubility in DMSO ~10 mg/mL[2]Data not specified, likely solubleUse anhydrous DMSO for stock solutions.
Solubility in DMF ~10 mg/mL[2]Data not specified, likely solublePurge with an inert gas.
Aqueous Solubility Sparingly soluble[2]Data not specified, likely sparingly solublePrepare fresh for each experiment.
Storage (Solid) -20°C (≥ 4 years)[2]Store as per Certificate of Analysis[1]-20°C for long-term storage.
Storage (Stock Solution) -80°C in solvent (1 year)Store as per Certificate of Analysis[1]Aliquot and store at -80°C to avoid freeze-thaw cycles.

Note: Data for Tie2 kinase inhibitor 1 is provided as a reference due to the limited public data for this compound. Always refer to the manufacturer's certificate of analysis for your specific compound lot.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC

This protocol outlines a method to determine the stability of this compound in a typical cell culture medium at 37°C.[6]

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator at 37°C with 5% CO2

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.

  • Time Course Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate: Place the tubes in a 37°C incubator.

  • Sample Collection: At each time point, remove one tube from the incubator.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins from the serum. Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the peak corresponding to this compound at its absorbance maximum.

  • Data Analysis: Quantify the peak area of the inhibitor at each time point. Plot the percentage of the remaining inhibitor relative to the 0-hour time point against time to determine its stability profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing the target engagement of this compound in intact cells.[8][9]

Materials:

  • Cells expressing Tie2 (e.g., HUVECs)

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermal cycler or heating block

  • SDS-PAGE and Western blot reagents

  • Anti-Tie2 antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication.

  • Centrifugation: Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the samples by SDS-PAGE and Western blotting using an anti-Tie2 antibody.

  • Data Analysis: Quantify the band intensities for Tie2 at each temperature for both the vehicle- and inhibitor-treated samples. Plot the normalized band intensity against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Ang1 Angiopoietin-1 (Agonist) Tie2_inactive Tie2 Receptor (Monomer) Ang1->Tie2_inactive Binds Tie2_dimer Tie2 Dimer (Inactive) Tie2_inactive->Tie2_dimer Dimerization Tie2_active Phosphorylated Tie2 Dimer Tie2_dimer->Tie2_active Autophosphorylation PI3K PI3K Tie2_active->PI3K Activates Grb2 Grb2/Shp2 Tie2_active->Grb2 Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2_active Inhibits (ATP-competitive) Akt Akt PI3K->Akt Survival Cell Survival & Vascular Stability Akt->Survival Ras Ras/Raf/MEK Grb2->Ras ERK ERK1/2 Ras->ERK Proliferation Proliferation & Migration ERK->Proliferation

Caption: Tie2 signaling pathway and the mechanism of action of this compound.

Stability_Workflow start Start: Assess Inhibitor Stability prep_stock Prepare 10 mM stock in anhydrous DMSO start->prep_stock spike_media Spike pre-warmed cell culture medium to final concentration (e.g., 10 µM) prep_stock->spike_media time_points Aliquot for time points (0, 2, 4, 8, 24, 48, 72h) spike_media->time_points incubate Incubate at 37°C, 5% CO2 time_points->incubate sample At each time point, remove sample incubate->sample precipitate Add 3 vol. cold ACN to precipitate proteins sample->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze plot Plot % remaining inhibitor vs. time analyze->plot end End: Determine Stability Profile plot->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree start Problem: Inconsistent Experimental Results q_ic50 Are IC50 values variable? start->q_ic50 Biochemical Assay q_precipitate Is there visible precipitation in cell culture medium? start->q_precipitate Cell-based Assay a_ic50_yes Check ATP concentration. Verify enzyme activity. Assess inhibitor solubility. q_ic50->a_ic50_yes Yes q_ic50->q_precipitate No end Problem Resolved a_ic50_yes->end a_precipitate_yes Lower final DMSO concentration. Perform serial dilutions in DMSO first. Use lower inhibitor concentration. q_precipitate->a_precipitate_yes Yes q_activity Is there a loss of activity in long-term experiments? q_precipitate->q_activity No a_precipitate_yes->end a_activity_yes Perform stability assay (HPLC). Replenish inhibitor with media changes. Prepare fresh dilutions for each experiment. q_activity->a_activity_yes Yes q_target Are you unsure of on-target effect? q_activity->q_target No a_activity_yes->end a_target_yes Perform Cellular Thermal Shift Assay (CETSA). Use a structurally unrelated Tie2 inhibitor as control. Assess downstream signaling (p-Akt, p-ERK). q_target->a_target_yes Yes q_target->end No a_target_yes->end

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Optimizing Tie2 Kinase Inhibitor 3 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of Tie2 Kinase Inhibitor 3 (CAS 948557-43-5). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CAS 948557-43-5) is a potent and selective, ATP-competitive inhibitor of the Tie2 tyrosine kinase.[1] By binding to the ATP-binding site of the Tie2 kinase domain, it blocks the phosphorylation and subsequent activation of the receptor.[1] This inhibition disrupts downstream signaling pathways that are crucial for endothelial cell survival, migration, and vascular stabilization.[1] Its primary application in research is to study the roles of Tie2 signaling in processes such as angiogenesis and vascular maturation, particularly in the context of tumor growth and other vascular diseases.[1]

Q2: There seem to be different names for this inhibitor (e.g., Tie2 Kinase Inhibitor 1). Are they the same compound?

A2: Yes, the compound with CAS number 948557-43-5 is sometimes referred to as "Tie2 kinase inhibitor 1" in various publications and by some vendors. It is important to always refer to the CAS number (948557-43-5) to ensure you are working with the correct molecule. This guide pertains specifically to this CAS number.

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration is highly dependent on the cell line and the specific experimental endpoint. A good starting point for a dose-response experiment is a range from 100 nM to 1 µM. For instance, a concentration of 1 µM has been shown to decrease Tie2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs)[2], while 100 nM was effective in MS-1 mouse islet endothelial cells.[3] An IC50 value of 232 nM has been reported in HEL cells.[4][5]

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in organic solvents like DMSO at concentrations of 10 mg/mL or higher.[6][7] It is sparingly soluble in aqueous buffers.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C for long-term stability.[4][6] It is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[7] Aqueous solutions of the inhibitor are not recommended for storage for more than one day.[6]

Q5: What are potential off-target effects of this compound?

A5: this compound belongs to the pyridinylimidazole class of inhibitors. While it is highly selective for Tie2, with a 200-fold greater potency against Tie2 than p38 MAPK, some off-target activity may be observed at higher concentrations.[5][8][9] It shows over 10-fold selectivity against other kinases like VEGFR2, VEGFR3, and PDGFRβ.[5] To minimize off-target effects, it is crucial to use the lowest effective concentration determined through a dose-response experiment and to include appropriate controls.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (CAS 948557-43-5) to facilitate experimental design.

Table 1: Inhibitory Activity

ParameterValueCell Line / ConditionSource(s)
IC50 (Kinase Assay) 250 nMBiochemical Assay[8][9]
IC50 (Cell-based) 232 nMHEL cells[4][5]

Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies

ApplicationCell Line / ModelRecommended Concentration/DoseSource(s)
Inhibition of Tie2 Phosphorylation HUVECs1 µM[2]
Inhibition of Tie2 Signaling MS-1 (mouse endothelial cells)100 nM[3]
In Vivo Angiogenesis Model Mouse25 - 50 mg/kg (i.p., b.i.d.)[4][5]

Table 3: Solubility Information

SolventSolubilitySource(s)
DMSO ≥ 10 mg/mL[6][7]
1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL[6][8][9]
Water Insoluble[7]
Ethanol Insoluble[7]

Experimental Protocols

Here are detailed protocols for key experiments to determine the optimal concentration of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol helps determine the cytotoxic concentration range of the inhibitor on your specific cell line.

Materials:

  • Cells of interest (e.g., HUVECs)

  • Complete cell culture medium

  • 96-well plates

  • This compound (CAS 948557-43-5)

  • DMSO (anhydrous)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. A suggested range is 0.01, 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot for Tie2 Phosphorylation

This protocol is to assess the on-target effect of the inhibitor by measuring the phosphorylation status of Tie2.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • Serum-free medium

  • This compound (CAS 948557-43-5)

  • Angiopoietin-1 (Ang-1) (optional, for stimulating Tie2 phosphorylation)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 1-2 hours. If desired, stimulate with Ang-1 for 15-30 minutes to induce Tie2 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Tie2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-Tie2 antibody.

  • Data Analysis: Quantify the band intensities for phosphorylated and total Tie2. A successful inhibition will show a dose-dependent decrease in the ratio of phospho-Tie2 to total Tie2.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

  • Potential Cause: Poor aqueous solubility of the inhibitor. The final concentration of DMSO may be too high.

  • Suggested Solutions:

    • Ensure your DMSO stock solution is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[4]

    • Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[10]

    • Perform serial dilutions in DMSO first to a higher intermediate concentration before the final dilution into the aqueous culture medium.[10]

    • Prepare fresh dilutions from your stock for each experiment.

Issue 2: Inconsistent IC50 Values or Biological Effects

  • Potential Cause: Variability in cell density, passage number, or inhibitor stability. Inconsistent incubation times.

  • Suggested Solutions:

    • Standardize cell seeding density and use cells within a consistent and low passage number range.

    • Ensure precise and consistent incubation times for inhibitor treatment and any stimulation steps.

    • Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.[7]

    • Confirm the stability of the inhibitor in your specific cell culture medium over the time course of your experiment.

Issue 3: No Observed Effect on Tie2 Phosphorylation or Downstream Signaling

  • Potential Cause: The inhibitor concentration may be too low. The Tie2 pathway may not be active in your chosen cell line or under your experimental conditions. The inhibitor may have degraded.

  • Suggested Solutions:

    • Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM).

    • Confirm that the Tie2 receptor is expressed in your cell line.

    • If applicable, ensure that you are stimulating the pathway (e.g., with Ang-1) to induce a measurable level of baseline phosphorylation.

    • Use a fresh aliquot of the inhibitor from a properly stored stock solution.

Issue 4: High Cytotoxicity Observed at Concentrations Expected to be Non-toxic

  • Potential Cause: The cell line is particularly sensitive to the inhibitor. Potential off-target effects at the tested concentrations.

  • Suggested Solutions:

    • Perform a cell viability assay (Protocol 1) to determine the cytotoxic concentration range for your specific cell line.

    • Lower the inhibitor concentration and/or reduce the incubation time.

    • Consider using a different cell line or verifying the on-target effect at non-toxic concentrations using a more sensitive assay.

Visualizing Key Processes

To aid in understanding the experimental design and the inhibitor's mechanism, the following diagrams are provided.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Agonist) Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds Tie2_active Tie2 Receptor (Active/Phosphorylated) Tie2_inactive->Tie2_active Dimerization & Autophosphorylation PI3K PI3K Tie2_active->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Migration Angiogenesis Akt->Survival Promotes Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2_active Inhibits (ATP Competition)

Caption: Simplified Tie2 signaling pathway and the point of inhibition. (Within 100 characters)

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution of Inhibitor prep_stock->serial_dilution treat_cells Treat Cells with Inhibitor Concentrations & Vehicle Control serial_dilution->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Defined Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot for p-Tie2 / Total Tie2 incubate->western_blot dose_response Determine IC50 for Cytotoxicity & Efficacy viability_assay->dose_response western_blot->dose_response

Caption: Workflow for optimizing this compound concentration. (Within 100 characters)

Troubleshooting_Logic start Unexpected Result (e.g., No Effect, High Toxicity) check_solubility Check for Compound Precipitation start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_issue Precipitate Found check_solubility->solubility_issue No check_concentration Is Concentration Range Appropriate? concentration_ok Concentration OK check_concentration->concentration_ok Yes concentration_issue Range May Be Off check_concentration->concentration_issue No check_controls Review Controls (Vehicle, Positive) controls_ok Controls OK check_controls->controls_ok Yes controls_issue Control Issues check_controls->controls_issue No check_cells Assess Cell Health & Passage Number cells_ok Cells Healthy check_cells->cells_ok Yes cells_issue Cell Issues check_cells->cells_issue No solubility_ok->check_concentration solution_solubility Re-prepare Solution Lower Final DMSO% solubility_issue->solution_solubility concentration_ok->check_controls solution_concentration Adjust Dose Range (Wider or Shifted) concentration_issue->solution_concentration controls_ok->check_cells solution_controls Repeat with Validated Controls controls_issue->solution_controls final_assessment Re-evaluate Experiment cells_ok->final_assessment solution_cells Use Low Passage Cells Standardize Seeding cells_issue->solution_cells solution_solubility->final_assessment solution_concentration->final_assessment solution_controls->final_assessment solution_cells->final_assessment

Caption: Troubleshooting logic for unexpected experimental results. (Within 100 characters)

References

how to prevent Tie2 kinase inhibitor 3 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tie2 Kinase Inhibitor 3

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound belongs to a class of small molecule inhibitors that are often hydrophobic (water-repelling) in nature.[1][2] Many kinase inhibitors have poor solubility in aqueous solutions like cell culture media.[3][4] Precipitation is a common issue and can be caused by several factors:

  • Poor Aqueous Solubility: The inherent chemical structure of the inhibitor makes it resistant to dissolving in water-based media.[5]

  • High Concentration: The experimental concentration may surpass the inhibitor's solubility limit in the specific medium being used.[3]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the inhibitor to "crash out" of the solution.[5]

  • Media Components: Interactions with salts, proteins, and other components in the media can reduce the inhibitor's solubility.[3][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro experiments.[7][8] It is a powerful solvent capable of dissolving a broad range of compounds.[8] However, it's crucial to keep the final concentration of DMSO in your cell culture low (ideally ≤ 0.5%) to avoid cellular toxicity.[3][9]

Q3: How does the composition of my cell culture medium affect the inhibitor's solubility?

The composition of cell culture media can significantly influence the solubility of small molecules.[5] Different media formulations have varying concentrations of salts, amino acids, vitamins, and other components that can interact with the inhibitor.[3] For instance, high salt concentrations can sometimes lead to a "salting-out" effect, causing the compound to precipitate.[10] The presence of serum, on the other hand, can sometimes enhance solubility as proteins like albumin can bind to hydrophobic compounds and keep them in solution.[11][12]

Q4: How can I prevent the inhibitor from precipitating when I add it to my media?

To prevent precipitation, consider these best practices:

  • Pre-warm the media: Always use media that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[13]

  • Use serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[13] This gradual change in solvent environment can prevent solvent shock.[10]

  • Add dropwise while mixing: Add the inhibitor stock solution to the media slowly, drop by drop, while gently vortexing or swirling the media to ensure rapid and even distribution.[13]

  • Keep the final DMSO concentration low: A high concentration of DMSO in the final working solution does not guarantee the solubility of the inhibitor once diluted in the aqueous media.[14] Aim for a final DMSO concentration below 0.5%.[9]

Q5: Is it acceptable to filter out the precipitate and use the remaining solution?

No, it is not recommended to filter out the precipitate and use the remaining solution.[13] The formation of a precipitate means the actual concentration of the inhibitor in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[13]

Troubleshooting Guides

If you are experiencing precipitation, follow these guides to systematically troubleshoot the issue.

Guide 1: Optimizing Your Stock and Working Solutions

Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of the inhibitor exceeds its solubility limit in the aqueous media.Determine the maximum soluble concentration of the inhibitor in your specific media by performing a solubility test. Consider lowering the final working concentration if possible.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.[13]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the inhibitor to cold media can cause it to precipitate.[13]Always use pre-warmed (37°C) cell culture media for all dilutions.[13]
High Final DMSO Concentration While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[9][15]Keep the final DMSO concentration in your culture media at or below 0.5%, and ideally below 0.1%.[9][11] Always include a vehicle control with the same final DMSO concentration in your experiments.

Guide 2: Addressing Media and Incubation-Related Issues

Potential Cause Explanation Recommended Solution
Interaction with Media Components The inhibitor may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes.[3][6]If your experimental design allows, try a different basal media formulation. Be aware that serum-free media may be more prone to precipitation for some compounds.[13]
Precipitation Over Time in Incubator The inhibitor may be unstable or slowly coming out of solution at 37°C over a prolonged period.Visually inspect your cultures at different time points. If precipitation occurs over time, consider reducing the incubation period or refreshing the media with a freshly prepared inhibitor solution at intermediate time points.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including the inhibitor, potentially exceeding its solubility limit.[6]Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. For long-term cultures, consider sealing plates with gas-permeable membranes.[13]

Quantitative Data Summary

The following tables provide example data for a typical hydrophobic kinase inhibitor. Note: This data is for illustrative purposes. You should determine the specific solubility for your batch of this compound.

Table 1: Example Solubility of a Tie2 Kinase Inhibitor in Common Solvents

Solvent Solubility (at 25°C) Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions.[7]
Ethanol~5 mg/mLCan be an alternative to DMSO, but may have lower solubilizing power.[10]
WaterInsolubleDemonstrates the hydrophobic nature of the compound.[7]
PBS (pH 7.4)InsolubleSimilar to water, indicating poor solubility in physiological buffers.

Table 2: Example Effect of Fetal Bovine Serum (FBS) on Inhibitor Solubility in DMEM

Final Inhibitor Concentration Solubility in DMEM (serum-free) Solubility in DMEM + 10% FBS
1 µMSolubleSoluble
10 µMSolubleSoluble
25 µMPrecipitatesSoluble
50 µMPrecipitatesPrecipitates

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Weigh: Aseptically weigh the required amount of the inhibitor powder.

  • Dissolve: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure the compound is completely dissolved. A clear, particle-free solution should be obtained.[16]

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15][16]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Media: Pre-warm the required volume of complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[13]

  • Prepare Intermediate Dilution (1:100): In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed media to create a 100 µM intermediate solution. Mix gently by pipetting up and down.

  • Prepare Final Dilution (1:10): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed media to achieve the desired 10 µM final concentration. For example, add 1 mL of the 100 µM solution to 9 mL of media.

  • Mix and Use: Mix gently and add to your cell cultures immediately.

Visualizations

G start Precipitation Observed in Media? check_conc Is final concentration too high? start->check_conc Yes check_dilution Was stock added directly to media? check_conc->check_dilution No sol_lower_conc Solution: Lower final concentration or perform a solubility test. check_conc->sol_lower_conc Yes check_media_temp Was media cold? check_dilution->check_media_temp No sol_serial_dilute Solution: Use serial dilutions in pre-warmed media. check_dilution->sol_serial_dilute Yes sol_warm_media Solution: Always use media pre-warmed to 37°C. check_media_temp->sol_warm_media Yes end_resolved Issue Resolved sol_lower_conc->end_resolved sol_serial_dilute->end_resolved sol_warm_media->end_resolved

Caption: Troubleshooting workflow for inhibitor precipitation.

G cluster_dilution Working Solution Prep cluster_application Application stock_prep Prepare 10 mM stock in 100% DMSO warm_media Pre-warm media to 37°C intermediate_dilution Create 100 µM intermediate dilution in warm media warm_media->intermediate_dilution final_dilution Create 10 µM final dilution in warm media intermediate_dilution->final_dilution add_to_cells Add to cells immediately final_dilution->add_to_cells G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK Pathway Tie2->MAPK Inhibitor This compound Inhibitor->Tie2 Blocks ATP Binding Site Survival Endothelial Cell Survival & Migration PI3K_Akt->Survival MAPK->Survival Stability Vascular Stability Survival->Stability

References

Technical Support Center: In Vivo Studies with Tie2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing Tie2 kinase inhibitors in in vivo experimental models. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and inconsistencies observed in preclinical research. While the specific compound "Tie2 kinase inhibitor 3" is not widely referenced in scientific literature, this guide addresses issues common to the class of small molecule Tie2 kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Tie2 kinase inhibitors?

A1: Tie2 kinase inhibitors are typically small molecules that act as ATP-competitive inhibitors.[1][2] They bind to the ATP-binding site within the kinase domain of the Tie2 receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition disrupts the cellular responses mediated by the binding of angiopoietin ligands (Ang1 and Ang2) to Tie2, which are crucial for vascular development, stability, and angiogenesis.[2][3]

Q2: We are observing inconsistent anti-tumor efficacy with our Tie2 kinase inhibitor in our mouse xenograft model. What are the potential causes?

A2: Inconsistent results in vivo can stem from several factors. Key areas to investigate include:

  • Compound Formulation and Administration: Issues with solubility, stability of the formulation, and inconsistent administration can lead to variable drug exposure.[4]

  • Animal Health and Model Variability: Differences in animal health, age, weight, and tumor engraftment can all contribute to varied responses.[5]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): A short in vivo half-life due to rapid metabolism can lead to insufficient target engagement.[4] It's crucial to correlate drug exposure with the modulation of the Tie2 pathway in the tumor.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may confound the expected results.[6][7][8]

Q3: Our Tie2 kinase inhibitor appears to be causing unexpected toxicity in our animal models. How can we troubleshoot this?

A3: Unexpected toxicity is a common challenge with kinase inhibitors.[9] Consider the following troubleshooting steps:

  • Dose-Response Evaluation: The current dose may be too high. A dose-escalation or de-escalation study can help identify a therapeutic window with an acceptable safety profile.[5]

  • Vehicle Toxicity: The delivery vehicle itself may be causing adverse effects. Administer a vehicle-only control group to assess this possibility.[4]

  • Off-Target Kinase Inhibition: The observed toxicity may be due to the inhibition of other kinases.[7][9] A thorough in vitro kinase selectivity profile of your inhibitor is essential for interpreting in vivo toxicity.[8]

  • Monitor for Common TKI-Related Toxicities: Be aware of common side effects associated with tyrosine kinase inhibitors, such as weight loss, lethargy, and organ-specific toxicities, and monitor your animals closely.[5][9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during in vivo studies with Tie2 kinase inhibitors.

Issue Possible Causes Troubleshooting Steps
Lack of Efficacy - Insufficient Drug Exposure- Poor Bioavailability- Inadequate Target Engagement- Redundant Signaling Pathways- Conduct a dose-escalation study.- Perform pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations.- Perform pharmacodynamic (PD) analysis (e.g., Western blot for p-Tie2 in tumor lysates) to confirm target inhibition.- Investigate potential resistance mechanisms.
High In-Group Variability - Inconsistent Formulation- Inaccurate Dosing- Variable Tumor Engraftment- Differences in Animal Health- Ensure consistent and standardized preparation of the dosing formulation.- Use precise dosing techniques (e.g., calibrated oral gavage needles).- Standardize tumor cell implantation procedures.- Closely monitor animal health and exclude unhealthy animals from the study.[5]
Unexpected Toxicity - On-Target Toxicity- Off-Target Effects- Vehicle-Related Toxicity- Compound Instability/Metabolites- Perform a dose-reduction study.- Review the kinase selectivity profile of the inhibitor.- Include a vehicle-only control group.- Analyze for toxic metabolites.
Paradoxical Increase in Tumor Growth - Off-target effects on pro-proliferative pathways- Induction of resistance mechanisms- In one study, Tie2 kinase inhibition paradoxically increased tumor cell proliferation, although this was offset by increased apoptosis.[10] - Evaluate off-target kinase inhibition profile.- Analyze changes in related signaling pathways (e.g., VEGFR).

Experimental Protocols

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of a Tie2 kinase inhibitor.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Line: Select a tumor cell line with confirmed Tie2 expression.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Randomization: When tumors reach a predetermined size, randomize mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the Tie2 kinase inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).

    • Administer the inhibitor and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint:

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

    • Euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Tie2, immunohistochemistry for markers of apoptosis and proliferation).[5]

    • Collect blood for pharmacokinetic analysis.[5]

Data Presentation

Table 1: Representative In Vivo Efficacy of a Tie2 Kinase Inhibitor
Treatment Group Dose (mg/kg, b.i.d.) Route Angiogenesis Reduction (%) Tumor Growth Delay
Vehicle Control-i.p.0-
Tie2 Kinase Inhibitor25i.p.41Modest
Tie2 Kinase Inhibitor50i.p.70Significant
Data is hypothetical and based on findings for a generic Tie2 kinase inhibitor in a Matrigel plug assay and a MOPC-315 plasmacytoma xenograft model.[11]
Table 2: Kinase Selectivity Profile for a Hypothetical Tie2 Inhibitor
Kinase IC50 (nM) Selectivity (Fold vs. Tie2)
Tie2 10 1
VEGFR250050
PDGFRβ>1000>100
p38α>5000>500
This table illustrates the importance of a selective inhibitor to minimize off-target effects. A highly selective inhibitor will have a much lower IC50 for the target kinase compared to other kinases.[11]

Visualizations

Tie2 Signaling Pathway

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Agonist Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent Antagonist/Agonist PI3K PI3K Tie2->PI3K Phosphorylation Permeability Vascular Permeability Tie2->Permeability Regulation Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Inhibitor Tie2 Kinase Inhibitor Inhibitor->Tie2 Inhibition

Caption: Simplified Tie2 signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start implant Tumor Cell Implantation start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization monitor->randomize endpoint Endpoint Reached monitor->endpoint treat Treatment (Inhibitor vs. Vehicle) randomize->treat Tumors at required size treat->monitor endpoint->treat No analysis PK/PD Analysis (Tumor & Blood Collection) endpoint->analysis Yes end End analysis->end

Caption: Workflow for a typical in vivo tumor growth inhibition study.

Troubleshooting Logic for Inconsistent In Vivo Results

Troubleshooting_Logic start Inconsistent In Vivo Results check_formulation Verify Compound Formulation & Dosing start->check_formulation check_pk Assess Pharmacokinetics (PK) check_formulation->check_pk No Issue solution_formulation Optimize Formulation & Dosing Regimen check_formulation->solution_formulation Issue Found check_pd Confirm Target Engagement (PD) check_pk->check_pd No Issue solution_pk Adjust Dose/Schedule check_pk->solution_pk Issue Found check_off_target Evaluate Off-Target Effects check_pd->check_off_target No Issue solution_pd Consider Resistance Mechanisms check_pd->solution_pd Issue Found solution_off_target Use Lower Dose or More Selective Inhibitor check_off_target->solution_off_target Issue Found

Caption: A logical approach to troubleshooting inconsistent in vivo data.

References

Technical Support Center: Minimizing Toxicity of Tie2 Kinase Inhibitor 3 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. "Tie2 kinase inhibitor 3" (also known as compound 63 from Hodous et al., J. Med. Chem. 2007, 50(4), 611-626) is a research compound with limited publicly available in vivo toxicity data.[1] Therefore, the following guidance is based on general principles for kinase inhibitors, known toxicities of the Tie2 inhibitor class, and best practices for preclinical toxicology studies. Researchers must conduct their own dose-range finding and toxicity studies for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of the Tie2 receptor, thereby inhibiting its phosphorylation and downstream signaling. This inhibition disrupts vascular maturation and stability, which can be leveraged to inhibit tumor angiogenesis.[1]

Q2: What are the potential on-target toxicities associated with Tie2 inhibition in animal models?

A2: Tie2 signaling is crucial for vascular stabilization and quiescence. Therefore, on-target inhibition of Tie2 can lead to:

  • Vascular leakage and edema: Disruption of endothelial cell junctions can increase vascular permeability.

  • Impaired wound healing: Angiogenesis is a critical component of the wound healing process.

  • Cardiovascular effects: As Tie2 is expressed in the vascular endothelium, its inhibition may lead to cardiovascular issues. While specific data for this compound is unavailable, other kinase inhibitors have been associated with cardiotoxicity.[2][3][4]

  • Hematological effects: Inhibition of angiogenesis in the bone marrow can potentially lead to hematological toxicities.[1]

Q3: What are the potential off-target toxicities of kinase inhibitors?

A3: Kinase inhibitors can bind to kinases other than their intended target, especially those with similar ATP-binding pockets.[5] This can lead to a range of off-target toxicities, which are compound-specific. Common off-target effects of kinase inhibitors can include gastrointestinal issues, skin rashes, and myelosuppression.[6] Kinome screening of this compound has shown good selectivity, but it is important to be aware of potential off-target activities.[1]

Q4: How should I determine a safe starting dose for this compound in my animal model?

A4: A dose-range finding study is essential to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a low dose, guided by the in vitro IC50 and any available in vivo efficacy data, and escalate the dose in different cohorts. Closely monitor the animals for any signs of toxicity.

Troubleshooting Guides

Issue 1: Observed Animal Morbidity or Significant Weight Loss
  • Potential Cause: The administered dose exceeds the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose in subsequent experiments.

    • Dose Fractionation: Consider splitting the total daily dose into two or more administrations to reduce peak plasma concentrations and potential acute toxicities.

    • Formulation Optimization: Ensure the inhibitor is fully solubilized. Poor solubility can lead to inconsistent exposure and unexpected toxicity. Experiment with different vehicle formulations (e.g., addition of co-solvents like PEG, Tween 80, or cyclodextrins), but always test the vehicle alone as a control group.

    • Route of Administration: If using intraperitoneal (IP) injection, consider oral gavage (PO) if the compound has good oral bioavailability, as this can sometimes reduce acute toxicity. The original publication suggests good oral exposure for this compound.[1]

Issue 2: Signs of Vascular Leakage (e.g., Edema, Ascites)
  • Potential Cause: On-target toxicity related to Tie2 inhibition.

  • Troubleshooting Steps:

    • Dose Adjustment: Lower the dose to a level that maintains efficacy while minimizing vascular permeability.

    • Supportive Care: Provide supportive care to the animals as recommended by your institution's veterinary staff.

    • Biomarker Analysis: Monitor biomarkers of vascular leakage, such as plasma protein levels, to quantify the effect at different dose levels.

Issue 3: Unexpected Phenotypes Not Consistent with Tie2 Inhibition
  • Potential Cause: Potential off-target effects of the inhibitor.

  • Troubleshooting Steps:

    • In Vitro Kinase Profiling: If not already done, perform a comprehensive in vitro kinase screen to identify potential off-target kinases.

    • Use of a Structurally Unrelated Tie2 Inhibitor: If possible, use a different, structurally distinct Tie2 inhibitor to confirm that the observed phenotype is due to Tie2 inhibition and not an off-target effect of the specific compound.

    • Rescue Experiments: In a cellular context, a rescue experiment with a drug-resistant mutant of Tie2 could help confirm on-target effects.

Data Presentation

Table 1: General Toxicity Profile of Angiogenesis-Targeting Tyrosine Kinase Inhibitors in Preclinical Models

Toxicity ClassCommon Observations in Animal ModelsMonitoring Parameters
Cardiovascular Changes in blood pressure, heart rate, and cardiac function.[4]Blood pressure monitoring, electrocardiogram (ECG), echocardiography, serum troponin levels.[2][4]
Hematological Anemia, thrombocytopenia, neutropenia.[1]Complete blood count (CBC) with differential.
Hepatic Elevated liver enzymes (ALT, AST).Serum chemistry panel.
Renal Increased serum creatinine (B1669602) and BUN.Serum chemistry panel, urinalysis.
Gastrointestinal Diarrhea, weight loss.Daily body weight measurements, clinical observation.

Note: This table provides a general overview. The specific toxicity profile of this compound may differ and must be determined experimentally.

Table 2: Example of a Dose-Range Finding Study Design for this compound in Mice

GroupTreatmentDose (mg/kg)RouteDosing FrequencyNumber of Animals (per sex)
1Vehicle Control0PODaily3-5
2This compound10PODaily3-5
3This compound30PODaily3-5
4This compound100PODaily3-5

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents
  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign animals to treatment groups (3-5 animals per sex per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro potency and any efficacy data, select a range of at least 3-4 doses.

  • Formulation: Prepare the dosing solution. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be prepared fresh daily and warmed to room temperature before administration.

  • Administration: Administer this compound via the intended route for efficacy studies (e.g., oral gavage) once daily for 7-14 days.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

    • Measure body weight at least three times a week.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy: Perform a gross necropsy on all animals and collect major organs (liver, kidney, heart, spleen, etc.) for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.

Mandatory Visualization

Tie2_Signaling_Pathway Tie2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Agonist Ang2 Angiopoietin-2 Ang2->Tie2 Antagonist PI3K PI3K Tie2->PI3K MAPK MAPK Pathway Tie2->MAPK Akt Akt PI3K->Akt Survival Endothelial Cell Survival & Stability Akt->Survival Permeability Vascular Permeability (Inhibition) Akt->Permeability Inhibitor This compound Inhibitor->Tie2 Inhibits Experimental_Workflow Workflow for Toxicity Assessment start Start: Dose Range Finding Study dosing Daily Dosing (e.g., 7-14 days) start->dosing monitoring Daily Clinical Observation & Bi-weekly Body Weights dosing->monitoring blood_collection Terminal Blood Collection (CBC & Serum Chemistry) monitoring->blood_collection necropsy Gross Necropsy & Organ Collection blood_collection->necropsy histopathology Histopathological Analysis necropsy->histopathology mtd Determine MTD histopathology->mtd Troubleshooting_Logic Troubleshooting Logic for In Vivo Toxicity toxicity Toxicity Observed (e.g., Weight Loss, Morbidity) dose_high Is the dose too high? toxicity->dose_high formulation_issue Is there a formulation issue? toxicity->formulation_issue off_target Are there potential off-target effects? toxicity->off_target reduce_dose Action: Reduce Dose or Use Fractionated Dosing dose_high->reduce_dose optimize_formulation Action: Optimize Formulation & Test Vehicle Control formulation_issue->optimize_formulation investigate_off_target Action: Kinase Profiling & Use Orthogonal Inhibitor off_target->investigate_off_target

References

best practices for storing Tie2 kinase inhibitor 3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Tie2 kinase inhibitor 3 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the inhibitor throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound and similar compounds are most commonly dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For many Tie2 kinase inhibitors, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mg/mL or greater.[1][2][3][4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]

Q2: What is the best way to prepare a working solution in an aqueous buffer?

A2: Due to the low aqueous solubility of Tie2 kinase inhibitors, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer of choice, such as PBS (pH 7.2), to the desired final concentration.[1] It is important to note that aqueous solutions of the inhibitor are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1] One supplier suggests not storing the aqueous solution for more than one day.[1]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[5][6] The recommended storage temperature for stock solutions in solvent is -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to two years).[4][5][6][7]

Q4: How long is the powdered form of this compound stable?

A4: When stored as a solid, Tie2 kinase inhibitors are stable for an extended period. The powdered form can be stored at -20°C for at least 3 to 4 years.[1][3][8]

Troubleshooting Guide

Problem: The this compound is not fully dissolving in the solvent.

  • Solution 1: Gentle Warming. To aid dissolution, you can warm the solution to 37°C for approximately 10 minutes.[2][9]

  • Solution 2: Sonication. Gently shake the vial or use an ultrasonic bath for a short period to help break up any precipitate and facilitate dissolution.[2][9]

  • Solution 3: Fresh Solvent. Ensure that you are using a fresh, high-purity grade of the recommended solvent (e.g., DMSO). The presence of moisture can significantly impact solubility.[4]

Problem: I am observing precipitation of the inhibitor after diluting the DMSO stock in my aqueous buffer.

  • Solution 1: Check Final DMSO Concentration. Ensure that the final concentration of DMSO in your working solution is low, typically less than 0.5%, to avoid cellular toxicity and reduce the likelihood of precipitation.[6]

  • Solution 2: Two-Step Dilution. When diluting the DMSO stock, add the stock solution to the aqueous buffer drop-wise while vortexing or stirring to ensure rapid and even mixing. This can prevent localized high concentrations of the inhibitor that may lead to precipitation.

  • Solution 3: Prepare Fresh. Aqueous solutions of Tie2 kinase inhibitors can be unstable. It is always best practice to prepare the working solution fresh on the day of the experiment.[1][9]

Quantitative Data Summary

The following table summarizes the solubility and storage recommendations for Tie2 kinase inhibitors based on data from various suppliers. Note that "Tie2 kinase inhibitor" can refer to different specific molecules from different vendors.

ParameterSolvent/ConditionValueSource
Solubility DMSO≥22 mg/mL
DMSO~17.86 mg/mL (40.63 mM)[9]
DMSO~10 mg/mL[1][3]
Dimethylformamide (DMF)~10 mg/mL[3]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1][3]
WaterInsoluble[2][4]
EthanolInsoluble[2][4]
Storage Stability (Powder) -20°C≥ 4 years[1][3]
-20°C3 years[8]
Storage Stability (in Solvent) -80°C2 years[7]
-20°C1 year[7]
-20°CSeveral months[2][9]
-20°C6 months[8]
-20°C1 month[5]

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing and storing this compound stock and working solutions.

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation start Start with powdered This compound add_solvent Add appropriate volume of anhydrous DMSO start->add_solvent dissolve Vortex and/or sonicate to fully dissolve add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility troubleshoot Troubleshoot: - Gently warm (37°C) - Use fresh solvent check_solubility->troubleshoot Not Dissolved aliquot Aliquot into smaller, single-use volumes check_solubility->aliquot Dissolved troubleshoot->dissolve store Store at -20°C (short-term) or -80°C (long-term) aliquot->store thaw Thaw a single aliquot of stock solution store->thaw dilute Dilute with aqueous buffer to final concentration thaw->dilute use_immediately Use immediately in experiment dilute->use_immediately

Caption: Recommended workflow for preparing and storing this compound solutions.

Signaling Pathway Overview

Tie2 is a receptor tyrosine kinase primarily expressed on endothelial cells. Its activation by angiopoietin ligands, particularly Angiopoietin-1 (Ang1), is crucial for vascular development and stability. Tie2 inhibitors typically act by binding to the ATP-binding site of the Tie2 kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This disruption can inhibit endothelial cell survival, migration, and the formation of new blood vessels (angiogenesis).

G cluster_pathway Tie2 Signaling Pathway and Inhibition Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds and activates Phosphorylation Autophosphorylation Tie2->Phosphorylation Inhibitor This compound Inhibitor->Block ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream Response Cellular Responses (Survival, Migration, Angiogenesis) Downstream->Response Block->Phosphorylation Inhibits

Caption: Inhibition of the Tie2 signaling pathway by this compound.

References

Technical Support Center: Refining Tie2 Kinase Inhibitor 3 Treatment Schedule

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tie2 Kinase Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment schedules and troubleshooting common issues encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active inhibitor of the Tie2 receptor tyrosine kinase with an IC50 of 30 nM.[1] It functions by competing with ATP at the binding site of the Tie2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1] This inhibition disrupts the stability and maturity of blood vessels, which can impact tumor angiogenesis and growth.[1]

Q2: What is a recommended starting concentration for in vitro cell-based assays?

For initial in vitro experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A suggested starting range, based on the IC50 value, would be from 1 nM to 1 µM. For a more focused initial experiment, concentrations around the IC50 value (e.g., 10 nM, 30 nM, 100 nM) are recommended.

Q3: How can I assess the effectiveness of this compound in my cellular model?

The most direct way to measure the inhibitor's effectiveness is to assess the phosphorylation status of the Tie2 receptor. A successful inhibition will result in a decrease in phosphorylated Tie2 (p-Tie2) levels. This can be quantified using techniques such as Western blotting or ELISA.

Q4: What are the common challenges when working with this compound and how can I troubleshoot them?

Common issues include inconsistent results, low efficacy, or unexpected off-target effects. Here are some troubleshooting tips:

  • Inconsistent IC50 Values:

    • Compound Solubility: Ensure the inhibitor is fully dissolved. Prepare fresh dilutions for each experiment as precipitated inhibitor can lead to inaccurate concentrations.

    • Cell Health and Passage Number: Use cells at a consistent and low passage number. Cellular responses can change with excessive passaging.

    • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Low Efficacy in Cell-Based Assays:

    • Cellular Permeability: If the inhibitor shows good activity in biochemical assays but not in cells, it may have poor cell membrane permeability.

    • Target Engagement: Confirm that the inhibitor is reaching and binding to Tie2 within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.

    • Inhibitor Stability: Ensure the inhibitor is stable in your cell culture medium over the course of the experiment.

  • Suspected Off-Target Effects:

    • Phenotype Mismatch: If the observed cellular phenotype does not align with the known functions of Tie2 signaling, consider the possibility of off-target effects.

    • Selectivity Profiling: If available, consult a kinase selectivity profile for this compound to identify potential off-target kinases.

    • Use of a Second Inhibitor: To confirm that the observed effect is due to Tie2 inhibition, use a structurally different Tie2 inhibitor. A similar phenotype with both inhibitors would suggest an on-target effect.

Data Presentation

Table 1: In Vitro Activity of this compound and a Related Compound

CompoundTargetAssay TypeIC50Cell LineReference
This compound Tie2Biochemical30 nM-[1]
Tie2 Kinase Inhibitor 1Tie2Cellular232 nMHEL[2]

Table 2: Example In Vivo Dosing for a Tie2 Kinase Inhibitor (Tie2 Kinase Inhibitor 1)

Animal ModelDosageAdministration RouteDosing ScheduleObserved EffectReference
Matrigel mouse model of angiogenesis25 and 50 mg/kgIntraperitoneal (i.p.)Twice daily (b.i.d)41% and 70% reduction in angiogenesis, respectively[2]
MOPC-315 plasmacytoma xenograft≤50 mg/kgIntraperitoneal (i.p.)-Modest dose-dependent delay in tumor growth[2]

Note: The in vivo data presented is for Tie2 Kinase Inhibitor 1 and should be used as a starting reference for designing studies with this compound. Optimization will be required.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Tie2 (p-Tie2)

This protocol describes the detection of phosphorylated Tie2 in cell lysates following treatment with this compound.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibody: anti-phospho-Tie2 (e.g., Tyr992)

  • Primary antibody: anti-total Tie2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate endothelial cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) for 1-2 hours. Stimulate cells with a Tie2 ligand like Angiopoietin-1 (Ang-1) for 15-30 minutes, if necessary to induce phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Tie2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tie2.

Protocol 2: Cell Viability Assay (Example using CCK-8)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Endothelial cells

  • This compound

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Replace the medium in the wells with the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Antagonizes (context-dependent) PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK Tie2->MAPK Akt Akt PI3K->Akt Survival Cell Survival Quiescence Akt->Survival Proliferation Proliferation Migration MAPK->Proliferation Inhibitor Tie2 Kinase Inhibitor 3 Inhibitor->Tie2 Inhibits (ATP competition)

Caption: Simplified Tie2 signaling pathway and the mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Schedule Refinement DR 1. Dose-Response Curve (e.g., 1 nM - 1 µM) pTie2 2. Assess p-Tie2 Inhibition (Western Blot/ELISA) DR->pTie2 Functional 3. Functional Assays (Viability, Migration, Tube Formation) pTie2->Functional DoseEsc 4. Dose Escalation Study (e.g., 10, 30, 100 mg/kg, oral) Functional->DoseEsc Transition to In Vivo PK 5. Pharmacokinetic Analysis (Cmax, T1/2) DoseEsc->PK Efficacy 6. Efficacy Studies (Tumor Xenograft Models) PK->Efficacy

Caption: Experimental workflow for refining this compound treatment schedule.

Troubleshooting_Guide Start Inconsistent or Low Efficacy Observed CheckSolubility Check Compound Solubility and Stability Start->CheckSolubility CheckCells Verify Cell Health and Passage Number CheckSolubility->CheckCells Solubility OK OptimizeDose Optimize Inhibitor Concentration and Incubation Time CheckSolubility->OptimizeDose Precipitate Observed CheckTarget Confirm Target Engagement (e.g., p-Tie2 levels) CheckCells->CheckTarget Cells Healthy UseControls Use Positive/Negative Controls CheckCells->UseControls High Passage OffTarget Consider Off-Target Effects CheckTarget->OffTarget Target Not Engaged CheckTarget->OptimizeDose Target Engaged ConsultData Consult Literature for Similar Inhibitors OffTarget->ConsultData OptimizeDose->UseControls Success Issue Resolved UseControls->Success ConsultData->Success

Caption: Troubleshooting guide for experiments with this compound.

References

controlling for confounding variables in Tie2 inhibitor experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables in Tie2 inhibitor experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in Tie2 inhibitor experiments?

A1: Confounding variables can significantly impact the interpretation of your results. Key factors to consider include:

  • Off-target effects of the inhibitor: Many kinase inhibitors can affect kinases other than Tie2, especially those with similar ATP-binding pockets.[1][2][3]

  • Crosstalk with the VEGF signaling pathway: The Tie2 and VEGF pathways are intricately linked and can compensate for each other.[4][5][6] Inhibition of Tie2 can sometimes lead to an upregulation of VEGF signaling, masking the inhibitor's true effect.

  • Expression of Tie2 on non-endothelial cells: Tie2 is also expressed on various other cell types, including hematopoietic cells, pericytes, and some tumor cells.[6][7] These cells can influence the tumor microenvironment and the overall response to the inhibitor.

  • Variable levels of Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2): The balance between the Tie2 agonist Ang1 and the context-dependent agonist/antagonist Ang2 can significantly alter the outcome of Tie2 inhibition.[8][9][10][11][12][13]

  • Batch-to-batch variability of the inhibitor: Differences in purity, solubility, and the presence of impurities between different batches of the Tie2 inhibitor can lead to inconsistent results.[14][15][16]

  • Vehicle effects: The solvent used to dissolve the Tie2 inhibitor (e.g., DMSO) can have its own biological effects.[17]

Q2: How can I control for off-target effects of my Tie2 inhibitor?

A2: It is crucial to validate that the observed phenotype is a direct result of Tie2 inhibition.[1] Here are several strategies:

  • Use a structurally unrelated inhibitor: If a second, structurally different Tie2 inhibitor produces the same phenotype, it is more likely an on-target effect.[1]

  • Perform a rescue experiment: Introduce a version of Tie2 that is resistant to the inhibitor. If this rescues the phenotype, it confirms on-target activity.

  • Knockdown or knockout of Tie2: Use siRNA or CRISPR to reduce or eliminate Tie2 expression. The resulting phenotype should mimic the effect of the inhibitor.

  • Kinase profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.[18]

  • Phosphoproteomics: Use mass spectrometry to get a global view of kinase inhibition within the cell and identify affected off-target pathways.[18]

Q3: What are the essential controls for an in vitro experiment with a Tie2 inhibitor?

A3: Proper controls are fundamental for accurate data interpretation. Essential controls include:

  • Vehicle Control: This is a sample treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This controls for any effects of the solvent itself.[17]

  • Untreated Control: This sample receives no treatment and serves as a baseline for the normal physiological state of the cells.

  • Positive Control: A treatment known to produce the expected effect. For example, when studying Tie2 phosphorylation, Ang1 can be used as a positive control to stimulate the pathway.[19]

  • Negative Control (for genetic manipulations): If using siRNA or shRNA to knock down Tie2, a scrambled or non-targeting sequence is essential to control for the effects of the delivery vehicle and the RNA interference machinery.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based angiogenesis assays (e.g., tube formation, migration).
  • Potential Cause: High variability in cell passage number or seeding density.

    • Solution: Use cells within a consistent and low passage number range. Optimize and maintain a consistent seeding density for all experiments.[20]

  • Potential Cause: Inconsistent inhibitor concentration due to precipitation or degradation.

    • Solution: Visually inspect stock solutions for precipitates. Prepare fresh dilutions for each experiment and protect them from light if the compound is light-sensitive.[14]

  • Potential Cause: Variable levels of endogenous Ang1 and Ang2 in the culture media.

    • Solution: Use serum-free or low-serum media for the assay to minimize the influence of exogenous growth factors. Consider quantifying Ang1 and Ang2 levels in your conditioned media.

Problem 2: No effect or a paradoxical effect of the Tie2 inhibitor in an in vivo tumor model.
  • Potential Cause: Compensatory activation of the VEGF pathway.

    • Solution: Measure markers of VEGF pathway activation (e.g., phosphorylated VEGFR2, VEGF-A levels) in tumor lysates. Consider a combination therapy that targets both the Tie2 and VEGF pathways.[4][5][6]

  • Potential Cause: The context-dependent role of Ang2. In some tumor models, Ang2 can act as a Tie2 agonist, and its blockade may not inhibit tumor growth.[8][21]

    • Solution: Characterize the expression levels of Ang1 and Ang2 in your tumor model. The relative ratio can influence the response to Tie2 inhibition.

  • Potential Cause: Contribution of Tie2-expressing non-endothelial cells.

    • Solution: Use immunohistochemistry or flow cytometry to identify and quantify Tie2-expressing cell populations within the tumor microenvironment, such as Tie2-expressing macrophages (TEMs).[7]

Problem 3: Difficulty in detecting a decrease in Tie2 phosphorylation by Western blot after inhibitor treatment.
  • Potential Cause: Insufficient phosphatase inhibition during sample preparation.

    • Solution: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of Tie2.[22]

  • Potential Cause: Low basal level of Tie2 phosphorylation.

    • Solution: Stimulate the cells with a Tie2 agonist like Ang1 before adding the inhibitor to increase the dynamic range for detecting a decrease in phosphorylation.[19]

  • Potential Cause: Suboptimal antibody or blocking buffer.

    • Solution: Use a validated phospho-specific Tie2 antibody. For phospho-protein detection, blocking with bovine serum albumin (BSA) is often preferred over non-fat dry milk to reduce background.[22][23][24][25]

Data Presentation

Table 1: Selectivity of Common Tyrosine Kinase Inhibitors Targeting Tie2

InhibitorPrimary TargetsTie2 IC50 (nM)Other Notable Targets
RebastinibTie2<1-
Pexmetinibp38 MAPK, Tie218p38 MAPK
MGCD-265c-Met, VEGFR1/2/3-Ron, Tie2
AltiratinibTRK, Met, TIE2, VEGFR2-TRKA/B/C, Met, VEGFR2

IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Tie2 Phosphorylation

This protocol outlines the steps to measure the phosphorylation of Tie2 at tyrosine 992 (a major autophosphorylation site) in response to a Tie2 inhibitor.[22][24]

1. Cell Culture and Treatment:

  • Plate endothelial cells (e.g., HUVECs) and grow to 80-90% confluency.
  • Serum-starve the cells for 6 hours.
  • Pre-treat with the Tie2 inhibitor or vehicle control for the desired time.
  • Stimulate with Ang1 (e.g., 100 ng/mL) for 15-30 minutes to induce Tie2 phosphorylation.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape and collect the lysate, then clarify by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per sample in Laemmli buffer.
  • Separate proteins on an 8% SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour.
  • Incubate with a primary antibody against phospho-Tie2 (Tyr992) overnight at 4°C.[24]
  • Wash the membrane with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe for total Tie2 as a loading control.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of a Tie2 inhibitor in a subcutaneous tumor model.[26][27][28]

1. Cell Implantation:

  • Inject tumor cells (e.g., murine melanoma B16F10 or mammary carcinoma 4T1) subcutaneously into the flank of immunocompromised or syngeneic mice.[26]

2. Tumor Growth and Treatment Initiation:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
  • Randomize mice into treatment and control groups.

3. Drug Administration:

  • Administer the Tie2 inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection).

4. Monitoring:

  • Measure tumor volume with calipers every 2-3 days.
  • Monitor animal body weight and overall health.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Tumor tissue can be processed for:
  • Immunohistochemical analysis of microvessel density (CD31), pericyte coverage (α-SMA), and Tie2-expressing cells.
  • Western blot analysis of Tie2 phosphorylation and downstream signaling pathways.
  • Analysis of metastasis to distant organs (e.g., lung, liver).[7]

Visualizations

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tie2 Tie2 Receptor PI3K PI3K Tie2->PI3K pY ERK ERK Tie2->ERK Ang1 Angiopoietin-1 Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Activates/ Inhibits Tie2_Inhibitor Tie2 Inhibitor Tie2_Inhibitor->Tie2 Inhibits Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Survival Cell Survival Vascular Stability Akt->Survival Apoptosis Apoptosis Vascular Permeability FOXO1->Apoptosis ERK->Survival Experimental_Workflow_Tie2_Inhibition cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_confounders Controlling Confounders Cell_Culture 1. Cell Culture (e.g., HUVECs) Treatment 2. Treatment (Tie2 Inhibitor/Vehicle) Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-Tie2, p-Akt) Treatment->Western_Blot Angiogenesis_Assay 3b. Angiogenesis Assays (Tube Formation, Migration) Treatment->Angiogenesis_Assay Tumor_Implantation 1. Tumor Implantation (Xenograft/Syngeneic) Treatment_In_Vivo 2. Treatment (Tie2 Inhibitor/Vehicle) Tumor_Implantation->Treatment_In_Vivo Tumor_Monitoring 3. Tumor Growth Monitoring Treatment_In_Vivo->Tumor_Monitoring Endpoint_Analysis 4. Endpoint Analysis (IHC, Western Blot) Tumor_Monitoring->Endpoint_Analysis Off_Target_Analysis Off-Target Analysis (Kinase screen, Rescue) VEGF_Crosstalk Assess VEGF Pathway Batch_Validation Inhibitor Batch Validation

References

Technical Support Center: In Vivo Delivery of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tie2 Kinase Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful in vivo delivery and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase, with a reported IC50 of 30 nM. It functions by competing with ATP for binding to the kinase domain of the Tie2 receptor, thereby inhibiting its autophosphorylation and downstream signaling. This inhibition disrupts angiogenesis and vascular maturation, which are critical processes in tumor growth and other angiogenesis-dependent diseases. The Tie2 signaling pathway plays a crucial role in endothelial cell survival and vascular stability.

Q2: My in vivo experiment with this compound is showing low efficacy despite promising in vitro results. What are the potential reasons?

Discrepancies between in vitro potency and in vivo efficacy are common for small molecule kinase inhibitors. The primary reasons often relate to poor pharmacokinetics and suboptimal drug exposure at the target site. Key factors include:

  • Poor aqueous solubility: This can lead to low absorption from the gastrointestinal tract after oral administration.

  • High first-pass metabolism: The inhibitor may be rapidly metabolized in the liver before it can reach systemic circulation.

  • Efflux by transporters: Transporters like P-glycoprotein (P-gp) in the gut wall can actively pump the inhibitor back into the intestinal lumen.

  • Suboptimal formulation: The delivery vehicle may not be appropriate for ensuring adequate solubility and stability of the compound.

Q3: What are the recommended starting doses for in vivo studies with this compound?

Based on preclinical studies with other Tie2 kinase inhibitors, a common starting dose for in vivo efficacy studies in mice is in the range of 25-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) once or twice daily.[1] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q4: What are the potential off-target effects and toxicities associated with this compound?

While this compound is designed to be selective, off-target activities are possible, especially at higher concentrations. Many kinase inhibitors can interact with other kinases due to structural similarities in the ATP-binding pocket. Potential toxicities could include cardiovascular effects, as the Tie2 pathway is important for vascular homeostasis. It is recommended to monitor for signs of toxicity such as weight loss, lethargy, or changes in behavior in your animal studies. If unexpected toxicity is observed, consider reducing the dose or performing a kinome scan to identify potential off-target kinases.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during in vivo experiments with this compound.

Issue 1: Low or Variable Bioavailability

Symptoms:

  • Low or undetectable plasma concentrations of this compound.

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship in efficacy studies.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or variable bioavailability.

Detailed Steps:

  • Assess Solubility: Confirm the solubility of this compound in your chosen formulation vehicle. Poor solubility is a primary reason for low bioavailability.[2][3]

  • Optimize Formulation: If solubility is low, consider alternative formulation strategies. A comparison of common strategies is provided in Table 1 .

  • Evaluate Stability: Ensure the inhibitor is stable in the formulation over the duration of your experiment. Precipitated drug will not be absorbed.

  • Conduct Pilot Pharmacokinetic (PK) Study: Administer a single dose of the formulated inhibitor to a small group of animals and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analyze PK Parameters: Use a validated analytical method, such as LC-MS/MS, to determine the plasma concentration of the inhibitor at each time point. Calculate key PK parameters like Cmax, Tmax, and AUC (Area Under the Curve).

  • Consider Alternative Routes: If oral bioavailability remains low, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass the gastrointestinal tract and first-pass metabolism.

  • Standardize Dosing Technique: Ensure consistent and accurate administration for all animals. For oral gavage, verify proper technique to avoid dosing errors.

  • Control for Food Effects: The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.[2]

  • Assess Animal Health: Underlying health issues can affect drug metabolism and absorption. Ensure all animals are healthy and properly acclimated before the experiment.

Issue 2: Lack of In Vivo Efficacy

Symptoms:

  • No significant difference in tumor growth or the desired biological endpoint between the treated and vehicle control groups.

  • The observed in vivo effect is much weaker than predicted from in vitro data.

Troubleshooting Workflow:

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds pTie2 Phosphorylated Tie2 Tie2->pTie2 Autophosphorylation PI3K PI3K pTie2->PI3K Activates Vascular_Stability Vascular Stability & Maturation pTie2->Vascular_Stability Akt Akt PI3K->Akt Activates Endothelial_Survival Endothelial Cell Survival & Proliferation Akt->Endothelial_Survival Tie2_Inhibitor_3 This compound Tie2_Inhibitor_3->Tie2 Inhibits

References

adjusting for batch-to-batch variability of Tie2 kinase inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address potential batch-to-batch variability of Tie2 kinase inhibitor 3. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors. The most common causes include:

  • Purity Differences: Even minor variations in the purity of the compound can significantly impact its effective concentration and activity. Impurities from the synthesis process can sometimes have off-target effects, further confounding results.

  • Polymorphism: Small molecules can exist in different crystalline forms, known as polymorphs.[1][2][3][4] These different forms can have distinct physical properties, including solubility and stability, which in turn can affect the inhibitor's bioavailability and potency in your experiments.[2][4][5]

  • Stability Issues: The stability of the inhibitor can vary between batches due to subtle differences in manufacturing or storage conditions. Degradation of the compound over time will lead to a decrease in its effective concentration.

  • Solvent Content: Residual solvent from the manufacturing process can differ between batches, affecting the accurate weight of the active compound.

Q2: How can we perform an in-house quality control check on a new batch of this compound?

A2: To ensure the consistency of your results, it is highly recommended to perform in-house quality control (QC) on each new batch of this compound. Here are some key QC experiments you can perform:

  • Purity and Identity Verification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and assess the purity of the new batch.[6][7][8] Compare the results to the certificate of analysis provided by the supplier and to data from previous batches.

  • Solubility Assessment: Determine the solubility of the new batch in your experimental solvent (e.g., DMSO). Inconsistent solubility can be an indicator of polymorphism.[1][2]

  • Functional Assay: Perform a dose-response experiment using a well-established cellular or biochemical assay for Tie2 kinase activity. Compare the IC50 value of the new batch to that of a previously validated "gold standard" batch.

Q3: What should we do if we confirm a difference in potency between two batches of this compound?

A3: If you observe a significant difference in potency (e.g., a shift in the IC50 value), you will need to normalize your experiments to account for this variability. One common approach is to determine a "potency correction factor" for the new batch relative to your reference batch. This factor can then be used to adjust the concentration of the new batch in subsequent experiments to achieve a comparable biological effect.

Q4: How can we minimize the impact of potential batch-to-batch variability on our long-term studies?

A4: For long-term or critical studies, it is advisable to purchase a single, large batch of the inhibitor to ensure consistency throughout the project. If this is not feasible, it is crucial to thoroughly validate each new batch against a reserved aliquot of a reference batch before use.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues that may arise from batch-to-batch variability of this compound.

Problem: Inconsistent experimental results with a new batch of this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Purity 1. Review the Certificate of Analysis (CoA) for both the old and new batches. 2. Perform in-house purity analysis using HPLC-MS.[8]Identification of any significant differences in purity or the presence of unexpected impurities.
Polymorphism 1. Compare the solubility of the new batch to the old batch in your standard solvent.[1][2][5] 2. If possible, perform solid-state characterization (e.g., XRPD, DSC).Differences in solubility or thermal properties may indicate different polymorphic forms.
Compound Degradation 1. Check the expiration date and storage conditions of the new batch. 2. Perform a stability study by incubating the inhibitor in your experimental media over time and analyzing its concentration by HPLC-MS.Detection of compound degradation over the course of your experiment.
Inaccurate Concentration 1. Ensure the inhibitor is fully dissolved in the stock solution. 2. Verify the accuracy of your pipetting and dilution series.Consistent and reproducible preparation of working solutions.

Experimental Protocols

Protocol 1: In-house Purity and Identity Verification by HPLC-MS

Objective: To confirm the chemical identity and assess the purity of a new batch of this compound.

Materials:

  • This compound (new and reference batches)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a UV detector and coupled to a mass spectrometer

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Prepare stock solutions of both the new and reference batches of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Prepare working solutions by diluting the stock solutions in the mobile phase to a final concentration of 10 µM.

  • Set up the HPLC-MS method with an appropriate gradient of mobile phases to achieve good separation.

  • Inject the working solutions of the new and reference batches onto the HPLC-MS system.

  • Data Analysis:

    • Identity Confirmation: Compare the retention time and the mass-to-charge ratio (m/z) of the major peak in the new batch to the reference batch.

    • Purity Assessment: Integrate the area of all peaks in the chromatogram. Calculate the purity of the new batch as the percentage of the area of the main peak relative to the total area of all peaks.

Parameter New Batch Reference Batch
Retention Time (min) e.g., 5.2e.g., 5.2
Measured m/z e.g., 450.1234e.g., 450.1234
Purity (%) e.g., 98.5e.g., 99.5
Protocol 2: Determination of IC50 Value by a Cell-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound and compare it to a reference batch.

Materials:

  • Endothelial cells expressing Tie2 (e.g., HUVECs)

  • Cell culture medium and supplements

  • This compound (new and reference batches)

  • Angiopoietin-1 (Ang-1) or other Tie2 agonist

  • Assay buffer

  • Detection reagent (e.g., for measuring cell viability or a specific phosphorylation event)

  • 96-well plates

Methodology:

  • Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of both the new and reference batches of this compound in the cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the inhibitors. Incubate for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with a constant concentration of Ang-1 to activate the Tie2 pathway.

  • After stimulation, perform the chosen assay to measure the downstream effect of Tie2 activation (e.g., a cell viability assay like MTT or a specific ELISA for phosphorylated Akt).

  • Data Analysis:

    • Plot the assay signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch.

Batch IC50 (nM)
New Batch e.g., 35
Reference Batch e.g., 25

Visualizations

Troubleshooting Workflow for Batch-to-Batch Variability start Inconsistent Results Observed qc Perform In-House QC start->qc hplc_ms Purity & Identity (HPLC-MS) qc->hplc_ms Analytical solubility Solubility Test qc->solubility Physical ic50 Functional Assay (IC50) qc->ic50 Functional compare Compare to Reference Batch hplc_ms->compare solubility->compare ic50->compare no_diff No Significant Difference compare->no_diff Consistent diff Significant Difference Found compare->diff Inconsistent investigate Investigate Other Experimental Variables no_diff->investigate normalize Normalize Experiments (e.g., Potency Correction Factor) diff->normalize

Caption: Workflow for troubleshooting batch-to-batch variability.

Tie2 Signaling Pathway Inhibition Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie2 Receptor Ang1->Tie2 Activates PI3K PI3K Tie2->PI3K Inhibitor This compound Inhibitor->Tie2 Inhibits Akt Akt PI3K->Akt Downstream Downstream Signaling (e.g., Cell Survival, Proliferation) Akt->Downstream

Caption: Simplified Tie2 signaling pathway and the point of inhibition.

References

Validation & Comparative

A Comparative Guide to Tie2 Kinase Inhibitors: Rebastinib vs. Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Tie2 kinase inhibitors: rebastinib (B1684436) (also known as DCC-2036) and a less characterized compound referred to as Tie2 Kinase Inhibitor 3 (alternatively, compound 63). While extensive preclinical and clinical data are available for rebastinib, public information on this compound is currently limited. This document summarizes the existing data to facilitate an informed comparison for research and drug development purposes.

Introduction to Tie2 Kinase Inhibition

The Tie2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular development, maturation, and stability. Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and metastasis. Inhibition of Tie2 kinase activity presents a promising therapeutic strategy to disrupt these processes.

Compound Overview

Rebastinib (DCC-2036): A potent and selective, orally bioavailable small molecule inhibitor of Tie2 kinase. It has been investigated in multiple preclinical models and has advanced into clinical trials for various cancer indications.

This compound (compound 63): A potent Tie2 kinase inhibitor with reported good oral activity.[1] However, detailed preclinical and clinical data are not widely available in the public domain.

Efficacy Data Comparison

Quantitative data on the inhibitory activity and efficacy of rebastinib and this compound are presented below. Due to the limited availability of data for this compound, a direct comparison is constrained.

ParameterRebastinib (DCC-2036)This compound (compound 63)Reference
Biochemical IC50 0.63 nM (TIE2 kinase assay)30 nM[2],[1]
Cellular IC50 2.0 nM (TIE2 phosphorylation in CHO cells)Data not available[2]
Preclinical Models Reduces tumor growth and metastasis in breast and pancreatic cancer models.Data not available[3]
Clinical Trials Investigated in Phase 1 and 2 trials for solid tumors and leukemias.Data not available[4][5]

Mechanism of Action

Both rebastinib and this compound act as ATP-competitive inhibitors of the Tie2 kinase domain.[1][6] By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in endothelial cell survival, migration, and vessel maturation.

Tie2 Signaling Pathway

The following diagram illustrates the key components of the Tie2 signaling pathway and the point of intervention for Tie2 kinase inhibitors.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent Antagonist/Agonist PI3K PI3K Tie2->PI3K MAPK MAPK Tie2->MAPK Akt Akt PI3K->Akt Survival Cell Survival Vessel Stability Akt->Survival Proliferation Proliferation Migration MAPK->Proliferation Inhibitor Tie2 Kinase Inhibitor (Rebastinib, TKI-3) Inhibitor->Tie2 Inhibits (ATP competition)

Caption: Tie2 signaling pathway and inhibitor mechanism.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used in the evaluation of Tie2 kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Tie2 kinase.

Methodology:

  • Recombinant human Tie2 kinase domain is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP formation.

  • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Tie2 Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit Tie2 autophosphorylation in a cellular context.

Methodology:

  • Endothelial cells (e.g., HUVECs) or engineered cells expressing Tie2 (e.g., CHO-Tie2) are cultured to sub-confluency.

  • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

  • The cells are pre-incubated with the test compound at various concentrations for a defined period (e.g., 1-2 hours).

  • Tie2 phosphorylation is stimulated by adding a ligand, such as Angiopoietin-1 (Ang1).

  • Following stimulation, the cells are lysed, and protein concentrations are determined.

  • Tie2 phosphorylation is quantified using methods like Western blotting with a phospho-specific Tie2 antibody or an ELISA-based assay.

  • The level of phosphorylated Tie2 is normalized to the total Tie2 protein.

  • The cellular IC50 is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a Tie2 inhibitor in a living organism.

Methodology:

  • Human tumor cells (e.g., breast cancer cell line MDA-MB-231) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into vehicle control and treatment groups.

  • The test compound (e.g., rebastinib) is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).

  • Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cellular Phosphorylation Assay (Cellular IC50) Kinase_Assay->Cell_Assay Confirms Cellular Activity Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Cell_Assay->Xenograft Proceed to In Vivo PD_Analysis Pharmacodynamic Analysis (Biomarker Modulation) Xenograft->PD_Analysis Mechanism Confirmation Phase1 Phase 1 Trials (Safety & PK/PD) Xenograft->Phase1 Candidate Selection Phase2 Phase 2 Trials (Preliminary Efficacy) Phase1->Phase2 Demonstrates Safety

Caption: General workflow for preclinical to clinical development of a kinase inhibitor.

Summary and Conclusion

Rebastinib is a well-characterized, potent Tie2 kinase inhibitor with a substantial body of preclinical and clinical data supporting its development as an anti-cancer agent. It demonstrates low nanomolar potency in biochemical and cellular assays and has shown efficacy in various tumor models.

In contrast, "this compound" is also reported to be a potent inhibitor of Tie2 with an IC50 of 30 nM. However, the lack of further publicly available data on its cellular activity, selectivity, preclinical efficacy, and safety profile makes a direct and comprehensive comparison with rebastinib challenging at this time.

For researchers and drug developers, rebastinib represents a benchmark Tie2 inhibitor with a known profile. Further investigation and data disclosure for this compound are necessary to fully assess its therapeutic potential and position it relative to other inhibitors in this class. This guide will be updated as more information becomes available.

References

A Comparative Guide to the Specificity of Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase specificity of "Tie2 kinase inhibitor 3" against other known Tie2 inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies of Tie2 signaling in angiogenesis, vascular biology, and oncology.

Introduction to Tie2 Kinase and Its Inhibition

The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, stability, and homeostasis. Its signaling pathway, primarily activated by angiopoietin-1 (Ang-1), plays a crucial role in maintaining endothelial cell quiescence and vessel integrity. Dysregulation of the Tie2 pathway is implicated in various pathological conditions, including tumor angiogenesis and vascular malformations, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain have emerged as valuable tools for both basic research and clinical development. This guide focuses on the specificity profile of "this compound" in comparison to other widely used Tie2 inhibitors.

Biochemical Kinase Specificity Profiles

The specificity of a kinase inhibitor is paramount to ensure that its observed biological effects are attributable to the inhibition of the intended target. Kinome-wide profiling, often performed using binding assays like KINOMEscan™, provides a comprehensive overview of an inhibitor's interactions with a large panel of human kinases. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating tighter binding.

While a comprehensive KINOMEscan™ profile for This compound is not publicly available, its potent inhibition of Tie2 is established with an IC50 of 30 nM . To provide a comparative context, we present the available kinase selectivity data for several alternative Tie2 inhibitors.

Table 1: Biochemical Kinase Selectivity of Tie2 Inhibitors (Kd in nM)

Kinase TargetThis compound (IC50)Rebastinib (Kd)Regorafenib (Kd)Pexmetinib (IC50)
Tie2 30 ~1.2 290 1
VEGFR1Data not availableData

Confirming Tie2 Inhibition: A Comparative Guide to Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common phosphorylation assays used to confirm the inhibition of the Tie2 receptor tyrosine kinase. We present supporting experimental data for commercially available inhibitors and offer detailed protocols to aid in your research and development efforts.

Introduction to Tie2 and Its Inhibition

The Tie2 receptor tyrosine kinase, also known as TEK, is a critical regulator of angiogenesis, vascular stability, and inflammation. Upon binding its primary ligand, Angiopoietin-1 (Ang1), Tie2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell survival, migration, and vessel maturation. Dysregulation of the Tie2 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.

Tie2 inhibitors primarily function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[1] This guide will focus on methods to experimentally verify this inhibitory effect.

Comparison of Tie2 Inhibitors

Several small molecule inhibitors targeting Tie2 are commercially available. Below is a comparison of some of these inhibitors, including their mechanism of action and reported efficacy.

InhibitorMechanism of ActionTarget KinasesReported IC50 for Tie2
Rebastinib (B1684436) (DCC-2036) ATP-competitive inhibitor, binds to the kinase switch pocket.[2]Highly selective for Tie2. Also inhibits SRC, KDR, FLT3.[3]0.63 nM (biochemical assay), 2.0 nM (in CHO cells)[4]
Cabozantinib (B823) (XL184) Multi-targeted tyrosine kinase inhibitor.VEGFR2, MET, RET, KIT, AXL, FLT3, and Tie2.14.3 nM[3]
Lenvatinib (B1674733) (E7080) Multi-targeted tyrosine kinase inhibitor.VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET, and Tie2.Pathways inhibited, but specific Tie2 IC50 not consistently reported in reviewed literature.

Experimental Confirmation of Tie2 Inhibition

The most direct method to confirm the efficacy of a Tie2 inhibitor is to measure the change in Tie2 phosphorylation levels in a cellular context. The two most common techniques for this are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Phosphorylation Assay Data for Selected Inhibitors

Rebastinib: Studies have shown that rebastinib potently inhibits Ang1-stimulated Tie2 phosphorylation in various endothelial cell lines. In Human Umbilical Vein Endothelial Cells (HUVECs) and the EA.hy926 cell line, rebastinib inhibited ANG1-stimulated Tie2 kinase activity with IC50 values of 0.018 nM and 0.091 nM, respectively.[4] In Chinese Hamster Ovary (CHO) cells transfected to express human Tie2, rebastinib inhibited Tie2 phosphorylation with an IC50 of 2.0 nM and demonstrated a prolonged duration of action after inhibitor washout.[4]

Cabozantinib: In a colorectal cancer patient-derived tumor explant model, treatment with cabozantinib led to a reduction in the phosphorylation of Tie2, as well as other receptor tyrosine kinases like VEGFR2, MET, AXL, and RET.[5][6] This was demonstrated using a receptor tyrosine kinase array and confirmed by Western blot analysis.[5][6]

Lenvatinib: While primarily characterized as a potent inhibitor of VEGFR and FGFR signaling, lenvatinib has been shown to inhibit downstream signaling pathways that can be influenced by Tie2, such as the phosphorylation of Akt and Erk.[7] However, direct quantitative data on the inhibition of Tie2 phosphorylation by lenvatinib is less prominently reported in the reviewed literature.

Experimental Protocols

Western Blotting for Tie2 Phosphorylation

Western blotting is a widely used technique to detect changes in protein phosphorylation. This protocol is adapted from methods used to detect VE-PTP inhibitor-induced Tie2 phosphorylation.[1]

a. Cell Culture and Treatment:

  • Seed endothelial cells (e.g., HUVECs, EA.hy926) in appropriate culture dishes and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with the Tie2 inhibitor (e.g., Rebastinib, Cabozantinib) at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a Tie2 agonist, such as Angiopoietin-1 (Ang1), at a final concentration of 100-400 ng/mL for 15-30 minutes.

b. Lysate Preparation:

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium pyrophosphate).[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Tie2.

ELISA for Tie2 Phosphorylation

ELISA provides a quantitative method for measuring Tie2 phosphorylation and is available in kit formats from various commercial suppliers.

a. General Protocol Outline (based on commercially available kits): [8]

  • Prepare cell lysates as described in the Western Blot protocol.

  • Add cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total Tie2.

  • Incubate to allow the Tie2 protein to bind to the antibody.

  • Wash the wells to remove unbound proteins.

  • Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on Tie2. This antibody is often biotinylated.

  • Incubate and wash the wells.

  • Add a streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody.

  • Incubate and wash the wells.

  • Add a TMB substrate, which will produce a colorimetric signal in the presence of HRP.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • The intensity of the color is proportional to the amount of phosphorylated Tie2 in the sample.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the Tie2 signaling pathway, a typical workflow for a Western blot experiment, and the logical relationship of inhibitor comparison.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie2 Receptor (Inactive Monomer) Ang1->Tie2_inactive Binding Tie2_dimer Tie2 Dimer (Active) Tie2_inactive->Tie2_dimer P1 P Tie2_dimer->P1 Autophosphorylation P2 P Tie2_dimer->P2 PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt MAPK MAPK Pathway P2->MAPK Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration MAPK->Migration

Caption: The Tie2 signaling pathway is activated by Ang1 binding.

Western_Blot_Workflow start Cell Treatment with Inhibitor and Ligand lysate Cell Lysis and Protein Quantification start->lysate sds_page SDS-PAGE lysate->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pTie2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Workflow for a Western blot to detect Tie2 phosphorylation.

Inhibitor_Comparison cluster_inhibitors Tie2 Inhibitors cluster_assays Phosphorylation Assays cluster_outcome Outcome Rebastinib Rebastinib WesternBlot Western Blot Rebastinib->WesternBlot ELISA ELISA Rebastinib->ELISA Cabozantinib Cabozantinib Cabozantinib->WesternBlot Cabozantinib->ELISA Lenvatinib Lenvatinib Lenvatinib->WesternBlot Lenvatinib->ELISA Inhibition Confirmation of Tie2 Inhibition WesternBlot->Inhibition ELISA->Inhibition

Caption: Comparing Tie2 inhibitors using phosphorylation assays.

References

A Head-to-Head Comparison of Tie2 Kinase Inhibitors 1 and 3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of angiogenesis research and drug development, the Tie2 kinase receptor has emerged as a critical target. Its role in vascular stability and remodeling makes it a key player in both physiological and pathological angiogenesis. This guide provides a side-by-side comparison of two notable small molecule inhibitors of Tie2: Tie2 kinase inhibitor 1 and Tie2 kinase inhibitor 3. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

The Tie2 Signaling Pathway: A Brief Overview

The Tie2 signaling pathway is a crucial regulator of vascular homeostasis. The receptor tyrosine kinase Tie2, predominantly expressed on endothelial cells, is activated by its angiopoietin ligands, primarily Angiopoietin-1 (Ang1). This activation leads to the phosphorylation of downstream signaling molecules, promoting endothelial cell survival, migration, and the maintenance of vascular integrity. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vascular destabilization and angiogenesis. The intricate balance of this pathway is vital for both normal vascular function and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Agonist) Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Activates Ang2 Angiopoietin-2 (Antagonist/Partial Agonist) Ang2->Tie2_receptor Inhibits/Modulates PI3K PI3K Tie2_receptor->PI3K MAPK_pathway MAPK Pathway (ERK/JNK) Tie2_receptor->MAPK_pathway DOK2 DOK2 Tie2_receptor->DOK2 Akt Akt PI3K->Akt Endothelial_Survival Endothelial Cell Survival & Proliferation Akt->Endothelial_Survival Vascular_Stability Vascular Stability & Integrity Akt->Vascular_Stability MAPK_pathway->Endothelial_Survival Migration Cell Migration DOK2->Migration

Figure 1: Simplified Tie2 Signaling Pathway.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Tie2 kinase inhibitor 1 and this compound. It is important to note that this data is compiled from various sources and not from a single head-to-head comparative study.

ParameterTie2 Kinase Inhibitor 1This compound
Biochemical Potency (IC50) 250 nM[1][2]30 nM[3][4]
Cellular Potency (IC50) 232 nM (in HEL cells)[1]Not publicly available
Selectivity >10-fold selective over VEGFR2, VEGFR3, and PDGFR1β; 200-fold selective over p38 (IC50 = 50 µM)Not publicly available
Oral Bioavailability Not reported to be orally activeReported to have good oral activity[3][4]

Performance Comparison

Based on the available data, this compound demonstrates significantly higher biochemical potency with an IC50 value approximately 8-fold lower than that of Tie2 kinase inhibitor 1. This suggests that a lower concentration of inhibitor 3 is required to achieve a 50% reduction in Tie2 kinase activity in a cell-free system.

Furthermore, the reported oral activity of this compound presents a potential advantage for in vivo studies and future therapeutic applications, offering a more convenient administration route compared to inhibitors that may require parenteral administration.

Tie2 kinase inhibitor 1 has demonstrated cellular activity and in vivo efficacy in preclinical models, leading to a reduction in angiogenesis and a delay in tumor growth.[1] While specific in vivo data for this compound is not as readily available in the public domain, its high potency suggests it could be a valuable tool for in vivo research.

The selectivity profile of Tie2 kinase inhibitor 1 against other kinases like VEGFRs and p38 is a crucial piece of information for researchers, as it indicates a lower likelihood of off-target effects. A detailed selectivity profile for this compound is not publicly available and would be a valuable addition for a comprehensive comparison.

Experimental Methodologies

While direct comparative experimental protocols for these two inhibitors are not available, a general methodology for a biochemical Tie2 kinase inhibition assay is provided below. This protocol is representative of common industry practices for determining the IC50 values of kinase inhibitors.

General Protocol for a Tie2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the Tie2 kinase active site.

Materials:

  • Recombinant human Tie2 kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds (Tie2 kinase inhibitor 1 or 3)

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the Tie2 kinase and the Eu-anti-Tag antibody in the assay buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of a microplate.

  • Kinase Addition: Add the kinase/antibody mixture to the wells containing the test compounds.

  • Tracer Addition: Add the kinase tracer to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitors C Add Inhibitors to Microplate Wells A->C B Prepare Kinase/Antibody Mixture D Add Kinase/Antibody Mixture to Wells B->D C->D E Add Fluorescent Tracer to Wells D->E F Incubate at Room Temperature E->F G Read TR-FRET Signal F->G H Calculate IC50 Values G->H

Figure 2: General Workflow for a Tie2 Kinase Inhibition Assay.

Conclusion

Both Tie2 kinase inhibitor 1 and 3 are valuable tools for researchers studying the Tie2 signaling pathway. This compound stands out for its superior biochemical potency and oral bioavailability, making it a strong candidate for in vivo studies requiring systemic administration. Tie2 kinase inhibitor 1, while less potent, has a more defined public selectivity profile and has demonstrated in vivo efficacy.

References

Cross-Validation of Tie2 Kinase Inhibitor 3 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Tie2 signaling pathway, a critical regulator of vascular development, stability, and inflammation, has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant angiogenesis, such as cancer. This guide provides a comprehensive comparison of the pharmacological inhibition of Tie2 using the small molecule "Tie2 kinase inhibitor 3" (also known as compound 63) with the biological effects observed in various Tie2 genetic models. By cross-validating the results from these two distinct approaches, we aim to provide a deeper understanding of the therapeutic potential and on-target effects of Tie2 inhibition.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies involving this compound and various Tie2 genetic mouse models.

Table 1: Effects of this compound on Angiogenesis and Tumor Growth

ParameterModel SystemTreatmentDosageOutcomeCitation
Tie2 Kinase InhibitionBiochemical AssayThis compound-IC50 = 30 nM[1]
Tie2 PhosphorylationIn vivo (Mouse)This compoundNot specifiedInhibition of Tie2 phosphorylation[2][3]
AngiogenesisMatrigel Plug Assay (Mouse)Tie2 kinase inhibitor25 mg/kg (i.p., b.i.d)41% reduction in angiogenesis[4]
50 mg/kg (i.p., b.i.d)70% reduction in angiogenesis[4]
Tumor GrowthMOPC-315 Plasmacytoma Xenograft (Mouse)Tie2 kinase inhibitorNot specifiedModest, dose-dependent delay in tumor growth[4]

Note: The specific in vivo efficacy data for "this compound" (compound 63) from the primary publication by Hodous et al. (2007) was not available in the public domain. The data presented here is for a potent and selective pyridinylimidazole inhibitor of Tie2 kinase from a separate study, which serves as a surrogate for the expected effects.

Table 2: Phenotypes of Tie2 Genetic Models

Genetic ModelKey PhenotypeQuantitative ObservationCitation
Tie2 Knockout (Homozygous)Embryonic LethalityDeath at embryonic day 9.5-10.5 due to defective vascular remodeling.[2]
Tie2 Heterozygous (Tie2+/-)Viable, but with increased susceptibility to vascular leakage under stress.Normal at baseline, but develop more severe leakage and greater mortality during severe infection.
Tie2 Conditional Knockout (Postnatal)Defective vascular and lymphatic development.Retardation of retinal vascularization; abnormal lymphatic vessel growth and maturation.
Tie2-R848W Mutant (Venous Malformations)Spontaneous development of vascular malformations.Regional red spots in the lung lobes of 73.3% of mutant mice.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Matrigel Plug Angiogenesis Assay

This in vivo assay is widely used to quantify angiogenesis.

Materials:

  • Matrigel™ Basement Membrane Matrix

  • Angiogenic factors (e.g., bFGF, VEGF)

  • Test compound (Tie2 kinase inhibitor) and vehicle control

  • Anesthetic

  • Syringes and needles

  • Mice (e.g., C57BL/6)

Procedure:

  • Thaw Matrigel on ice overnight.

  • On the day of the experiment, mix Matrigel with the angiogenic factor and the test compound or vehicle control on ice.

  • Anesthetize the mice.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.

  • The Matrigel will form a solid plug at body temperature.

  • After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content within the plug (an indicator of red blood cell infiltration) or by immunohistochemical staining for endothelial cell markers like CD31.

CD31 Immunohistochemistry for Microvessel Density

This technique is used to visualize and quantify blood vessels within tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody: anti-CD31 (PECAM-1)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in pre-heated antigen retrieval buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the sections with the primary anti-CD31 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the nuclei with hematoxylin (blue).

  • Dehydrate the sections and mount with a coverslip.

  • Analyze the sections under a microscope to quantify microvessel density, typically by counting the number of CD31-positive vessels in several high-power fields.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the Tie2 signaling pathway and the experimental logic.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Activates Ang2 Angiopoietin-2 Ang2->Tie2_receptor Antagonizes (context-dependent) PI3K PI3K Tie2_receptor->PI3K MAPK MAPK Tie2_receptor->MAPK Akt Akt PI3K->Akt Survival Endothelial Cell Survival & Migration Akt->Survival Permeability Vascular Permeability (Decreased) Akt->Permeability MAPK->Survival Inhibitor This compound Inhibitor->Tie2_receptor Inhibits Kinase Domain Genetic_Model Genetic Models (Knockout/Mutation) Genetic_Model->Tie2_receptor Alters/Removes Receptor

Caption: Tie2 signaling pathway and points of intervention.

Experimental_Workflow cluster_chemical Chemical Approach cluster_genetic Genetic Approach Inhibitor This compound In_vitro In vitro Kinase Assay (IC50 determination) Inhibitor->In_vitro In_vivo_chem In vivo Administration (e.g., oral, i.p.) Inhibitor->In_vivo_chem Angiogenesis_Assay Angiogenesis Assay (e.g., Matrigel Plug) In_vivo_chem->Angiogenesis_Assay Tumor_Model Tumor Xenograft Model In_vivo_chem->Tumor_Model Analysis_chem Analysis: - Tumor Volume - Microvessel Density Angiogenesis_Assay->Analysis_chem Tumor_Model->Analysis_chem Cross_Validation Cross-Validation of Results Analysis_chem->Cross_Validation Genetic_Model Tie2 Genetic Models (KO, cKO, Mutant) Breeding Mouse Breeding & Genotyping Genetic_Model->Breeding Phenotyping Phenotypic Analysis Breeding->Phenotyping Vascular_dev Vascular Development (e.g., Retinal Angiogenesis) Phenotyping->Vascular_dev Pathological_model Pathological Models (e.g., Sepsis, Tumor) Phenotyping->Pathological_model Analysis_gen Analysis: - Vascular Morphology - Permeability - Survival Vascular_dev->Analysis_gen Pathological_model->Analysis_gen Analysis_gen->Cross_Validation

Caption: Workflow for comparing chemical and genetic approaches.

References

Assessing the Potency of Tie2 Kinase Inhibitor 3 Against Mutant Tie2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tie2 kinase inhibitor 3 (also known as compound 63) and its potential efficacy against clinically relevant mutant forms of the Tie2 receptor tyrosine kinase. The emergence of activating mutations in the TEK gene, encoding Tie2, has been identified as a key driver in the pathogenesis of venous malformations (VMs). These mutations lead to ligand-independent receptor hyperphosphorylation and downstream signaling, making them critical targets for therapeutic intervention. This document summarizes available data on the potency of this compound and other relevant inhibitors, outlines detailed experimental protocols for assessing inhibitor efficacy, and visualizes key biological and experimental pathways.

Inhibitor Potency Comparison

InhibitorTarget(s)IC50 (WT Tie2)IC50 (Mutant Tie2)Reference(s)
This compound (compound 63) Tie230 nMData not available[1]
Rebastinib (DCC-2036)Tie2, Bcr-Abl, SRC, KDR, FLT36 nMData not available, but has shown clinical improvement in a patient with a TIE2 mutation.[2][3]
Pexmetinib (ARRY-614)Tie2, p38 MAPK1 nMData not available[4]
Tie2 kinase inhibitor 1Tie2250 nMData not available
Tie2 kinase inhibitor 2Tie21 µMData not available[5]

Note: The R849W and L914F mutations cause ligand-independent hyperphosphorylation of the Tie2 receptor.[6][7] This constitutive activation suggests that ATP-competitive inhibitors that target the kinase domain should, in principle, be effective against these mutant forms. However, the absence of direct comparative IC50 data for this compound against these mutants necessitates further experimental validation.

Tie2 Signaling Pathway

The Tie2 signaling pathway plays a crucial role in angiogenesis, endothelial cell survival, and vascular stability. Ligand (Angiopoietin-1, Ang1) binding to the Tie2 receptor induces dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate essential cellular functions. In venous malformations, activating mutations lead to ligand-independent phosphorylation and chronic activation of these downstream pathways.

Tie2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ang1 Angiopoietin-1 (Ang1) Tie2_WT Tie2 (WT) Ang1->Tie2_WT Binds & Activates PI3K PI3K Tie2_WT->PI3K MAPK MAPK/ERK Pathway Tie2_WT->MAPK Tie2_Mutant Mutant Tie2 (e.g., R849W, L914F) Tie2_Mutant->PI3K Constitutively Phosphorylates Tie2_Mutant->MAPK Akt Akt PI3K->Akt Cell_Pro Cell Proliferation & Survival Akt->Cell_Pro Vasc_Stab Vascular Stability Akt->Vasc_Stab MAPK->Cell_Pro Inhibitor This compound Inhibitor->Tie2_WT Inhibits ATP Binding Site Inhibitor->Tie2_Mutant Inhibits ATP Binding Site

Figure 1. Simplified Tie2 signaling pathway in normal and pathological conditions.

Experimental Protocols

To rigorously assess the potency of this compound against mutant Tie2, a combination of in vitro biochemical assays and cell-based phosphorylation assays is recommended.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Tie2 kinase.

Objective: To determine the IC50 value of this compound against wild-type and mutant (R849W, L914F) Tie2 kinase.

Materials:

  • Recombinant human Tie2 (WT, R849W, L914F) kinase domain

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor.

  • Add ATP to the appropriate wells.

  • Initiate the kinase reaction by adding the recombinant Tie2 kinase (WT or mutant) to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Tie2 Phosphorylation Assay

This assay evaluates the inhibitor's ability to block Tie2 autophosphorylation within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the phosphorylation of wild-type and mutant Tie2.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Lentiviral vectors for the expression of WT, R849W, and L914F Tie2

  • Cell culture medium and supplements

  • This compound

  • Angiopoietin-1 (for WT Tie2 stimulation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transduce HUVECs with lentiviral vectors to express WT, R849W, or L914F Tie2.

  • Seed the transduced cells in culture plates and allow them to adhere and grow.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • For cells expressing WT Tie2, stimulate with Angiopoietin-1 for 15-30 minutes. Cells expressing mutant Tie2 do not require ligand stimulation.

  • Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Tie2 and total Tie2.

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phospho-Tie2 signal to the total Tie2 signal to determine the extent of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of a Tie2 inhibitor's potency against mutant forms of the receptor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assessment cluster_downstream Downstream Functional Assays Kinase_Assay Biochemical Kinase Assay WT_Kinase WT Tie2 Kinase Kinase_Assay->WT_Kinase Mut_Kinase Mutant Tie2 Kinase (R849W, L914F) Kinase_Assay->Mut_Kinase IC50_Biochem Determine IC50 (Biochemical Potency) WT_Kinase->IC50_Biochem Mut_Kinase->IC50_Biochem Cell_Assay Cellular Phosphorylation Assay IC50_Biochem->Cell_Assay Inform Cellular Concentrations WT_Cells Cells Expressing WT Tie2 Cell_Assay->WT_Cells Mut_Cells Cells Expressing Mutant Tie2 Cell_Assay->Mut_Cells IC50_Cellular Determine IC50 (Cellular Potency) WT_Cells->IC50_Cellular Mut_Cells->IC50_Cellular Proliferation Proliferation Assay IC50_Cellular->Proliferation Migration Migration Assay IC50_Cellular->Migration Tube_Formation Tube Formation Assay IC50_Cellular->Tube_Formation Functional_Outcome Assess Functional Effects Proliferation->Functional_Outcome Migration->Functional_Outcome Tube_Formation->Functional_Outcome

Figure 2. Workflow for assessing inhibitor potency against mutant Tie2.

Conclusion

This compound demonstrates potent inhibition of wild-type Tie2 kinase. While direct evidence of its efficacy against common activating mutants such as R849W and L914F is currently lacking, its mechanism of action as an ATP-competitive inhibitor suggests a high probability of effectiveness. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and other compounds against these clinically significant mutant receptors. Such studies are essential for advancing the development of targeted therapies for venous malformations and other diseases driven by aberrant Tie2 signaling.

References

A Comparative Analysis of Tie2 Kinase Inhibitor 3 and Leading Anti-Angiogenic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical efficacy of Tie2 Kinase Inhibitor 3 in the context of established anti-angiogenic agents.

This guide provides a detailed comparison of this compound, a potent and orally active small molecule inhibitor of the Tie2 kinase, against well-established anti-angiogenic drugs targeting the vascular endothelial growth factor (VEGF) pathway: Sunitinib (B231), Sorafenib, and Bevacizumab. This objective analysis is supported by available preclinical data and detailed experimental protocols to aid in the evaluation of this novel therapeutic agent.

Introduction to Tie2 Kinase and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Tie2 signaling pathway, activated by its ligands angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), plays a crucial role in regulating vascular maturation, stability, and permeability. Dysregulation of this pathway is a hallmark of pathological angiogenesis. This compound acts by competing with ATP for binding to the Tie2 kinase domain, thereby inhibiting its phosphorylation and downstream signaling. This mechanism disrupts the stability and maturation of blood vessels, ultimately impeding tumor angiogenesis.[1]

Comparative Efficacy: this compound vs. VEGF Pathway Inhibitors

While direct head-to-head preclinical studies comparing this compound with Sunitinib, Sorafenib, and Bevacizumab are not extensively available in the public domain, a comparative analysis can be drawn from their individual performances in established in vitro and in vivo models.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in a cell-free assay.

CompoundTarget(s)IC50 (nM)
This compound Tie2 Kinase30[1]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RVEGFR2: ~2
Sorafenib VEGFRs, PDGFRβ, c-KIT, FLT3, RAF-1VEGFR2: ~6
Bevacizumab VEGF-AN/A (Monoclonal Antibody)

Note: IC50 values for Sunitinib and Sorafenib can vary depending on the specific kinase and assay conditions. Bevacizumab, as a monoclonal antibody that binds to the VEGF-A ligand, does not have a comparable IC50 value in a kinase inhibition assay.

In Vivo Anti-Angiogenic and Anti-Tumor Activity

Preclinical in vivo models are essential for evaluating the therapeutic potential of anti-angiogenic agents. The following table summarizes representative data from studies on Sunitinib, Sorafenib, and Bevacizumab in common xenograft and angiogenesis models. Data for this compound in similar in vivo models is currently limited in publicly accessible literature.

DrugModelKey Findings
Sunitinib Pancreatic Neuroendocrine Tumor (PNET) GEMMReduced tumor burden.[2]
Glioblastoma (U87MG) Xenograft74% reduction in tumor microvessel density; improved median survival by 36%.[3]
Triple-Negative Breast Cancer (MDA-MB-468) Xenograft94% reduction in tumor volume; significant decrease in microvessel density.[4]
Sorafenib Anaplastic Thyroid Carcinoma (orthotopic xenograft)67-84% decrease in tumor microvessel density; improved survival.[5]
Pancreatic Islet Cell Tumor (transgenic mouse model)Significant decrease in tumor volume and improved survival.[6]
Bevacizumab Ovarian Cancer XenograftInhibited tumor growth and ascites production; enhanced efficacy of cisplatin.[7]
Colon Cancer Xenograft (various cell lines)Significant reduction in tumor volume.[8]
Non-Small Cell Lung Cancer (NCI:H460) XenograftAdditive anti-tumor effect when combined with docetaxel.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these anti-angiogenic agents, the following diagrams are provided.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Tie2 Tie2 Receptor ADP ADP Tie2->ADP PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Phosphorylates MAPK MAPK/ERK Pathway Tie2->MAPK Phosphorylates Ang1 Angiopoietin-1 Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent Antagonist/Agonist TKI3 This compound TKI3->Tie2 Inhibits ATP Binding ATP ATP ATP->Tie2 Survival Endothelial Cell Survival & Proliferation PI3K_Akt->Survival Stability Vascular Stability & Maturation PI3K_Akt->Stability MAPK->Survival Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Endothelial Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Tube_Formation Tube Formation Assay Cell_Proliferation->Tube_Formation Matrigel Matrigel Plug Assay Tube_Formation->Matrigel Xenograft Tumor Xenograft Model Matrigel->Xenograft Angiogenesis_Quant Quantification of Angiogenesis Xenograft->Angiogenesis_Quant Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth Survival_Analysis Survival Analysis Xenograft->Survival_Analysis

References

A Comparative Analysis of Tie2 Inhibitors on Endothelial Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tie2 Inhibitor Efficacy in Modulating a Key Angiogenic Process.

The Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. Its role in promoting endothelial cell migration is a key aspect of angiogenesis, the formation of new blood vessels. Consequently, inhibitors of the Tie2 kinase have emerged as promising therapeutic agents for diseases characterized by pathological angiogenesis, such as cancer and retinopathies. This guide provides a comparative study of several Tie2 inhibitors, focusing on their effects on endothelial cell migration, supported by experimental data and detailed protocols.

Quantitative Comparison of Tie2 Inhibitor Activity

The following table summarizes the available quantitative data on the inhibitory effects of various Tie2 inhibitors on endothelial cell migration and related cellular processes. It is important to note that the experimental conditions, including the specific endothelial cell type, assay format, and stimulating agent, can vary between studies, which may influence the observed IC50 values and inhibitory percentages.

InhibitorTarget(s)Cell TypeAssay TypeKey Findings
Rebastinib (DCC-2036) Tie2HUVECTranswell MigrationIC50: 0.022 nM (Ang1-stimulated)[1]
Vandetanib Tie2, VEGFR2, EGFRHUVECWound HealingStrong inhibition of migration at 2.5 µM[2]
HUVECTube Formation43.7% inhibition of tube formation[3][4]
Pexmetinib Tie2, p38 MAPKHUVECTie2 PhosphorylationIC50: 16 nM[4][5]
Altiratinib (DCC-2701) Tie2, MET, VEGFR2HMVECTube FormationInhibition of capillary tube formation (specific IC50 not provided)
A549 (Lung Cancer)MigrationIC50: 13 nM (HGF-stimulated)[6]
Linifanib (ABT-869) Tie2, VEGFR, PDGFRHUAECProliferationIC50: 0.2 nM (VEGF-stimulated)[7]

Note: HUVEC (Human Umbilical Vein Endothelial Cells), HMVEC (Human Microvascular Endothelial Cells), HUAEC (Human Umbilical Artery Endothelial Cells). IC50 values represent the concentration of the inhibitor required to reduce the measured activity by 50%.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the experimental setups used to evaluate them, the following diagrams illustrate the Tie2 signaling cascade and the workflows for common endothelial cell migration assays.

Tie2 Signaling Pathway in Endothelial Cells

Activation of the Tie2 receptor by its ligand, Angiopoietin-1 (Ang1), triggers a signaling cascade that promotes endothelial cell survival, proliferation, and migration. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. Tie2 inhibitors typically block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling events.

Tie2_Signaling Tie2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds Tie2_p Phosphorylated Tie2 Tie2->Tie2_p Autophosphorylation PI3K PI3K Tie2_p->PI3K Activates MAPK_pathway Ras/MAPK Pathway Tie2_p->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MAPK_pathway->Migration Proliferation Cell Proliferation MAPK_pathway->Proliferation Inhibitor Tie2 Inhibitor Inhibitor->Tie2_p Blocks

Tie2 Signaling Pathway
Experimental Workflow: Transwell Migration (Boyden Chamber) Assay

The transwell migration assay is a quantitative method to assess the chemotactic response of endothelial cells to a stimulant in the presence or absence of an inhibitor.

Transwell_Workflow Transwell Migration Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Seed endothelial cells in upper chamber B Add chemoattractant (e.g., Ang1) and inhibitor to lower chamber C Incubate for several hours (e.g., 4-24 hours) A->C D Fix and stain cells that have migrated to the underside of the membrane C->D E Count migrated cells under a microscope D->E F Quantify and compare migration between treatment groups E->F

Transwell Migration Assay Workflow
Experimental Workflow: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to visualize and quantify the collective migration of a sheet of endothelial cells.

Scratch_Assay_Workflow Wound Healing (Scratch) Assay Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_quant Quantification A Grow endothelial cells to a confluent monolayer B Create a 'scratch' or wound in the monolayer with a pipette tip A->B C Wash to remove dislodged cells B->C D Add media with inhibitor and/or stimulant C->D E Incubate and capture images at time 0 and subsequent time points D->E F Measure the area of the wound at each time point E->F G Calculate the percentage of wound closure F->G H Compare closure rates between different conditions G->H

Wound Healing Assay Workflow

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This protocol provides a general framework for assessing endothelial cell migration using a transwell system. Specific parameters such as cell density, chemoattractant concentration, and incubation time should be optimized for the specific endothelial cell type and experimental conditions.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial growth medium until they reach 80-90% confluency.

  • Cell Preparation: Prior to the assay, starve the cells in a serum-free basal medium for 4-6 hours. Harvest the cells using trypsin-EDTA, wash with basal medium, and resuspend at a concentration of 1 x 10^6 cells/mL in basal medium.

  • Assay Setup:

    • To the lower chamber of the transwell plate, add 600 µL of basal medium containing the chemoattractant (e.g., Angiopoietin-1) with or without the Tie2 inhibitor at various concentrations.

    • Carefully add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the transwell insert (typically with a pore size of 8 µm).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time will depend on the migratory capacity of the cells.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with a solution such as 0.5% crystal violet for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

    • Express the data as a percentage of migration relative to the control (chemoattractant alone).

Wound Healing (Scratch) Assay

This protocol outlines the steps for performing a wound healing assay to evaluate collective endothelial cell migration.

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow them until they form a confluent monolayer.

  • Wound Creation:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells gently with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment:

    • Replace the PBS with a fresh basal medium containing the Tie2 inhibitor at the desired concentrations. Include a vehicle control.

    • If investigating stimulated migration, a chemoattractant can also be added to the medium.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch at designated points along the wound. This will serve as the 0-hour time point.

    • Place the plate in an incubator at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment conditions.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

    • Compare the rate of wound closure between the different treatment groups.

References

Safety Operating Guide

Proper Disposal Procedures for Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tie2 kinase inhibitor 3, a small molecule inhibitor used in research, is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.[1] While a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available, the disposal protocols for potent research-grade kinase inhibitors are standardized.[2][3] This compound and all materials contaminated with it must be managed as hazardous chemical waste. The following procedures are based on general guidelines for disposing of hazardous laboratory chemicals and information from an SDS for the similar compound, "Tie2 kinase inhibitor 1".[4][5]

Immediate Safety and Handling Precautions

Before handling or disposal, personnel must be familiar with the potential hazards. The SDS for a representative Tie2 kinase inhibitor indicates that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[2][5]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][5]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][5]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[2][4] All waste must be collected for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • Waste Segregation: All materials that have come into contact with this compound must be segregated from general lab waste at the point of generation.[6] Create separate, clearly marked waste streams for each category:

    • Solid Waste: Unused or expired powder, and materials grossly contaminated with the compound (e.g., weighing paper, contaminated gloves, bench paper).

    • Liquid Waste: Solutions containing this compound (e.g., stock solutions in DMSO, experimental media). Do not mix incompatible waste streams; for example, halogenated and non-halogenated solvent wastes should be kept separate.[7]

    • Sharps Waste: Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the inhibitor.[2]

    • Contaminated Labware: Pipette tips, tubes, and flasks. These should be collected with solid waste.

  • Waste Collection and Containment: Use appropriate containers for each waste stream.[1]

    • Solids and Labware: Collect in a dedicated, leak-proof plastic bag or container. The container must be sealable.

    • Liquids: Collect in a sealable, leak-proof container that is chemically compatible with the solvent used (e.g., a high-density polyethylene (B3416737) bottle for aqueous solutions or a glass bottle for organic solvents).[2][4] Fill containers to no more than 90% capacity to prevent spills.

    • Sharps: Immediately place all contaminated sharps into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[2]

  • Labeling: All hazardous waste containers must be properly labeled as soon as waste is added.[4][7] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound" and all other constituents (e.g., DMSO, Methanol), including their concentrations or percentages.[4]

    • The date waste was first added (the "accumulation start date").[3]

    • The name of the Principal Investigator (PI) and the laboratory location.[7]

    • Relevant hazard information (e.g., "Toxic," "Irritant").[5]

  • Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[3]

    • Liquid waste containers must be stored in secondary containment bins to prevent spills.[4]

    • Ensure incompatible waste types are segregated.[8]

    • Do not store more than the regulated amount of hazardous waste in your lab (e.g., a common limit is 10-25 gallons).[4][8]

  • Final Disposal:

    • Once a waste container is full or has been stored for the maximum allowed time (typically six months), arrange for a pickup from your institution's EHS office.[1][8]

    • Follow your institution's specific procedures for requesting a waste collection.[7]

  • Disposal of Empty Containers:

    • A container that held this compound is still considered hazardous waste.[4]

    • For containers that held acutely toxic chemicals, the first three rinses with a suitable solvent must be collected and disposed of as hazardous liquid waste.[4]

    • After thorough rinsing and air-drying, obliterate or remove all labels from the empty container before disposing of it as non-hazardous solid waste (e.g., in a designated glass disposal box).[4][9]

Reference Data

The following tables provide reference data for a representative Tie2 kinase inhibitor and general quantitative guidelines for hazardous waste management in a laboratory setting.

Table 1: Chemical and Hazard Data for Tie2 Kinase Inhibitor 1

Property Value Reference
CAS Number 948557-43-5 [5]
Molecular Formula C₂₆H₂₄N₄O₄ [5]
GHS Hazard Codes H302, H315, H319, H335 [5]

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |[5] |

Table 2: General Laboratory Hazardous Waste Guidelines

Parameter Guideline / Limit Reference
Maximum Lab Storage Volume Typically ≤ 25 gallons of total chemical waste [8]
Maximum Accumulation Time 6 months from accumulation start date [1][8]
Empty Container Rinsing First rinse (or first 3 for highly toxic) must be collected as hazardous waste. [4]

| Aqueous Waste pH for Drain Disposal | N/A - Kinase inhibitors are prohibited from drain disposal. Dilute acid/base solutions must be pH 7-9 for drain disposal. |[4] |

Visualizations

The following diagrams illustrate the disposal workflow and the relevant biological pathway for context.

G start Start: Generate Tie2 Inhibitor Waste segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) start->segregate collect_solid Collect Solid Waste in Labeled Bag/Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Compatible Bottle segregate->collect_liquid collect_sharps Collect Sharps in Puncture-Proof Container segregate->collect_sharps store Step 2: Store Sealed Containers in Secondary Containment in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store request Step 3: Container Full or Max Time Reached? Request EHS Pickup store->request request->store No ehs Step 4: EHS Collects for Final Disposal request->ehs Yes end End: Waste Disposed ehs->end

Caption: Disposal workflow for this compound waste.

G cluster_0 Extracellular Space cluster_1 Endothelial Cell Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes Destabilization Vessel Destabilization Ang2->Destabilization PI3K PI3K Tie2->PI3K Grb2 Grb2/Shc Tie2->Grb2 Akt Akt PI3K->Akt Survival Cell Survival & Barrier Function Akt->Survival Ras Ras Grb2->Ras MAPK MAPK Ras->MAPK Migration Cell Migration MAPK->Migration

Caption: Simplified Angiopoietin/Tie2 signaling pathway.

References

Essential Safety and Operational Guide for Handling Tie2 Kinase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Tie2 kinase inhibitor 3. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Compound Information and Safety Data

Summary of Key Data:

PropertyValueReference
Compound Name This compound (compound 63)[1]
CAS Number 870225-11-9[1]
Mechanism of Action ATP-competitive inhibitor of Tie2 kinase[1]
IC50 30 nM[1]
Storage Store at -20°C for long-term storage.[2]

Personal Protective Equipment (PPE) and Handling

Due to its potent nature, strict adherence to PPE protocols is mandatory to prevent exposure.

Core PPE Requirements:

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat A dedicated lab coat, preferably disposable or professionally laundered.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[3][4]Minimizes inhalation exposure to the potent compound.

Handling Procedures:

  • Ventilation: All handling of the solid form of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]

  • Weighing: Use a balance within a ventilated enclosure.

  • Solution Preparation: Prepare solutions within a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]

Spill Management and Emergency Procedures

Immediate and appropriate response to spills is critical to contain the hazard.

Spill Response Protocol:

StepAction
1. Evacuate Immediately evacuate the affected area and alert nearby personnel.
2. Secure Restrict access to the spill area.
3. PPE Don appropriate PPE, including respiratory protection, before re-entering the area.
4. Containment For small spills, cover with an absorbent material suitable for chemical spills. For larger spills, dike the area to prevent spreading.
5. Cleanup Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[7]
6. Decontamination Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
7. Waste Disposal Dispose of all contaminated materials as hazardous waste.

Emergency Contact: In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air and seek medical attention.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Disposal Workflow:

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal Solid Waste Solid Waste (unused powder, contaminated consumables) Solid_Container Labeled Hazardous Solid Waste Container Solid Waste->Solid_Container Liquid Waste Liquid Waste (stock solutions, experimental media) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid Waste->Liquid_Container Sharps Waste Sharps Waste (contaminated needles, syringes) Sharps_Container Designated Sharps Container Sharps Waste->Sharps_Container Storage Designated Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Licensed Hazardous Waste Disposal Service Storage->Disposal

Caption: Waste Disposal Workflow for this compound.

  • Solid Waste: Unused powder and contaminated consumables (e.g., gloves, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing the inhibitor must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[8]

  • Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a typical in vitro experiment to assess the inhibitory activity of this compound.

Experimental Workflow:

Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Plate_Setup Plate Setup (Add buffer, kinase, and inhibitor) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add ATP/substrate mixture) Plate_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add stop solution) Incubate->Stop_Reaction Detection Detection (Measure signal, e.g., luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ang1 Angiopoietin-1 (Agonist) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Antagonist) Ang2->Tie2 Inhibits PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK Pathway Tie2->MAPK Cell_Survival Cell Survival & Vascular Stability PI3K_Akt->Cell_Survival MAPK->Cell_Survival Inhibitor This compound Inhibitor->Tie2 Blocks Kinase Activity

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.